DL-beta-Phenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOYFRCOTPUKAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870691 | |
| Record name | (+/-)-3-Amino-3-phenylpropanoic acid | |
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Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-19-7, 1664-54-6, 3646-50-2 | |
| Record name | DL-β-Phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | beta-Phenyl-beta-alanine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-3-phenylpropionic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3646-50-2 | |
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| Record name | 614-19-7 | |
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| Record name | 3-AMINO-3-PHENYLPROPANOIC ACID | |
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| Record name | (+/-)-3-Amino-3-phenylpropanoic acid | |
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| Record name | β-phenyl-β-alanine | |
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| Record name | 3-Amino-3-phenylpropanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8YVW47H6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of DL-β-Phenylalanine from Benzaldehyde
Abstract: β-Phenylalanine, a non-proteinogenic β-amino acid, serves as a crucial chiral building block in medicinal chemistry and drug development. Its incorporation into peptide backbones can confer enhanced metabolic stability and unique conformational properties compared to its α-amino acid counterpart.[1][2][3] This guide provides an in-depth technical overview of the primary synthetic strategies for producing racemic (DL) β-phenylalanine, utilizing benzaldehyde as a cost-effective and readily available starting material. We will dissect the core chemical principles, mechanistic pathways, and detailed experimental protocols for the Rodionov-Johnson reaction and Mannich-type syntheses, offering field-proven insights for researchers, chemists, and professionals in pharmaceutical development.
Section 1: Introduction to β-Phenylalanine: A Scaffold of Therapeutic Interest
β-Amino acids are distinguished from their natural α-analogues by the presence of an additional methylene group in their carbon backbone, shifting the amino group to the β-position relative to the carboxyl group. This seemingly minor structural alteration has profound implications. β-Phenylalanine and its derivatives (β-PADs) are integral components of various therapeutic agents and are valued for their ability to mimic natural peptides while resisting enzymatic degradation.[1][2] The phenyl group provides a versatile scaffold for pharmacomodulation, making β-phenylalanine a cornerstone for designing novel peptidomimetics, β-lactams, and other bioactive molecules.[2]
The synthesis of β-phenylalanine remains a topic of significant interest, with numerous methods developed for its preparation.[1] Among the most practical and scalable approaches are those that begin with benzaldehyde, an inexpensive aromatic aldehyde that serves as the foundational phenyl-bearing electrophile. This guide will focus on the most reliable and well-documented of these synthetic routes.
Section 2: The Rodionov-Johnson Reaction: A Direct, One-Pot Condensation
The Rodionov-Johnson reaction, a variation of the Knoevenagel condensation, is a classical and highly effective method for the synthesis of β-amino acids from aldehydes.[2] It remains one of the most widely utilized pathways for accessing β-phenylalanine, including in industrial processes, due to its operational simplicity.[2]
Mechanistic Principles & Causality
The reaction proceeds via a one-pot, three-component condensation of benzaldehyde, malonic acid, and an ammonia source, typically ammonium acetate in a protic solvent like ethanol.
-
Step 1: Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between benzaldehyde and malonic acid to form benzylidenemalonic acid. The acetate ion acts as the base, deprotonating the acidic methylene protons of malonic acid to generate a nucleophilic enolate.
-
Step 2: Decarboxylation: Upon heating, the unstable benzylidenemalonic acid readily undergoes decarboxylation to yield cinnamic acid.
-
Step 3: Michael Addition: Ammonia, liberated from the ammonium acetate, then acts as a nucleophile in a conjugate (Michael) addition to the α,β-unsaturated system of cinnamic acid. This step forms the crucial C-N bond at the β-position, yielding the final DL-β-phenylalanine product.
The choice of ammonium acetate is critical; it conveniently serves as both the base catalyst for the initial condensation and the nucleophilic ammonia source for the final addition step. The thermal conditions (reflux) are necessary to overcome the activation energy for both the condensation and the decarboxylation steps.
Experimental Workflow: Rodionov-Johnson Synthesis
The following diagram outlines the logical flow of the synthesis, from starting materials to the final purified product.
Caption: Workflow for the Rodionov-Johnson synthesis of DL-β-Phenylalanine.
Detailed Experimental Protocol
Materials:
-
Benzaldehyde
-
Malonic Acid
-
Ammonium Acetate
-
Ethanol (95% or absolute)
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add malonic acid (1.0 eq), ammonium acetate (2.0 eq), and 95% ethanol.
-
Stir the mixture until the solids are mostly dissolved.
-
Add benzaldehyde (1.0 eq) to the flask.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then further in an ice bath for 1-2 hours to facilitate precipitation.
-
Collect the precipitated white solid by vacuum filtration.
-
Wash the crude product sequentially with cold water and then a small amount of cold ethanol to remove unreacted starting materials and by-products.
-
For purification, recrystallize the crude solid from hot water or an ethanol/water mixture.
-
Dry the resulting white crystalline product, DL-β-phenylalanine, under vacuum.
Data Presentation: Rodionov-Johnson Reaction
| Parameter | Value/Range | Rationale/Comment |
| Molar Ratio | Benzaldehyde:Malonic Acid:NH₄OAc (1 : 1 : 2) | Excess ammonium acetate drives the reaction equilibrium. |
| Solvent | Ethanol | Good solubility for reactants; appropriate boiling point for reflux. |
| Temperature | ~80-90 °C (Reflux) | Required for condensation and decarboxylation steps. |
| Reaction Time | 4 - 8 hours | Varies with scale; monitor by TLC for completion. |
| Typical Yield | 40 - 60% | Yields are often moderate due to competing side reactions.[2] |
| By-products | Cinnamic acid, Diacid derivatives | Can be minimized with optimized conditions and removed during workup.[2] |
Section 3: Mannich-Type Reactions: A Three-Component Assembly
The Mannich reaction is a powerful carbon-carbon bond-forming reaction that constructs a β-amino carbonyl compound from an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound.[4][5] This strategy provides a versatile entry to precursors that can be readily converted to β-phenylalanine.
Mechanistic Principles & Causality
The reaction is a three-component, one-pot process that hinges on the formation of a key electrophilic intermediate, the Eschenmoser salt-like iminium ion.
-
Step 1: Iminium Ion Formation: Benzaldehyde reacts with an amine (e.g., ammonia or an aniline derivative) under acidic or basic conditions to form a Schiff base or, more accurately, a protonated iminium ion. This ion is a highly reactive electrophile.
-
Step 2: Enol/Enolate Formation: A carbonyl compound with an α-hydrogen (e.g., acetophenone, diethyl malonate) tautomerizes to its enol form or is deprotonated to form an enolate. This species is the key nucleophile.
-
Step 3: Nucleophilic Attack: The enol/enolate attacks the electrophilic carbon of the iminium ion, forming a new C-C bond and generating the β-amino carbonyl backbone.
The choice of catalyst is crucial. Lewis acids or protic acids can be used to activate the aldehyde and promote imine formation.[6] The specific choice of the enolizable component determines the nature of the immediate product; using diethyl malonate, for example, yields a diester that can be hydrolyzed and decarboxylated to afford the target β-amino acid.
Reaction Mechanism: Mannich-Type Synthesis
The following diagram illustrates the fundamental steps of the acid-catalyzed Mannich reaction.
Caption: Mechanism of the Mannich reaction for β-amino acid synthesis.
Detailed Experimental Protocol (via Diethyl Malonate)
Materials:
-
Benzaldehyde
-
Diethyl Malonate
-
Aniline (or other amine)
-
Ethanol
-
Catalyst (e.g., Sulfated MCM-41, or a simple acid/base)[6]
-
Hydrochloric Acid (for hydrolysis)
Procedure:
-
Mannich Condensation: In a suitable flask, dissolve benzaldehyde (1.0 eq) and aniline (1.0 eq) in ethanol. Add a catalytic amount of a suitable catalyst.
-
Add diethyl malonate (1.1 eq) to the mixture.
-
Reflux the reaction for 5-8 hours, monitoring for the consumption of starting materials by TLC.[6]
-
Upon completion, cool the reaction and remove the solvent under reduced pressure. The resulting crude product is the diethyl 2-(phenyl(phenylamino)methyl)malonate. This intermediate can be purified by column chromatography if necessary.
-
Hydrolysis and Decarboxylation: To the crude intermediate, add 6M hydrochloric acid and heat the mixture to reflux for 8-12 hours. This step hydrolyzes both ester groups and the N-phenyl group (if aniline was used) and induces decarboxylation of the resulting malonic acid derivative.
-
Cool the acidic solution and neutralize it carefully with a base (e.g., ammonium hydroxide) to the isoelectric point of β-phenylalanine to precipitate the product.
-
Filter, wash, and dry the final DL-β-phenylalanine product.
Data Presentation: Three-Component Mannich Reaction
| Reactant/Catalyst | Role | Rationale/Comment |
| Benzaldehyde | Electrophile | Provides the phenyl group and aldehyde functionality. |
| Amine (e.g., Aniline) | Nitrogen Source | Forms the intermediate iminium ion. |
| Diethyl Malonate | Nucleophile (Enolate Precursor) | Provides the Cα-COOH backbone after hydrolysis. |
| Catalyst (e.g., Acid) | Promoter | Accelerates the rate-limiting iminium ion formation. |
| Typical Yield | 70 - 95% (for β-amino carbonyl) | The initial condensation is often high-yielding.[6] |
Section 4: Conclusion and Future Perspectives
The synthesis of DL-β-phenylalanine from benzaldehyde is most effectively achieved through robust and well-established methods like the Rodionov-Johnson and Mannich reactions. These pathways offer reliable access to this valuable building block using inexpensive starting materials.
The primary limitation of these classical methods is the lack of stereocontrol, invariably producing a racemic mixture that requires subsequent resolution to isolate the desired single enantiomer. Modern synthetic efforts are increasingly focused on developing asymmetric variants of these reactions. The use of chiral catalysts, biocatalysis with enzymes like phenylalanine amino mutase (PAM), and the development of novel metal-free and green methodologies are at the forefront of current research.[1][2][3] These new approaches aim to provide direct, cost-effective, and sustainable access to enantiomerically pure β-phenylalanine, further expanding its utility in the synthesis of next-generation therapeutics.
Section 5: References
-
D'Hondt, M., D'hooghe, M., & De Kimpe, N. (2022). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Medicinal Chemistry, 65(13), 8737-8769. [Link]
-
D'Hondt, M., D'hooghe, M., & De Kimpe, N. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Medicinal Chemistry Research, 33(5), 1-32. [Link]
-
El-Faham, A., & El-Sayed, R. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24699-24720. [Link]
-
Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Gillespie, H. B., & Snyder, H. R. (1943). dl-β-Phenylalanine. Organic Syntheses, Coll. Vol. 2, p.489. [Link]
-
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]
-
Santhi, V., & Rao, T. S. (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. International Journal of Innovative Technology and Exploring Engineering, 2(5), 209-212. [Link]
-
chemeurope.com. (n.d.). Erlenmeyer-Plöchl azlactone and amino acid synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Retrieved from [Link]
-
Palomo, C., Oiarbide, M., & García, J. M. (2004). Current progress in the asymmetric Mannich reaction. Chemical Society Reviews, 33(2), 65-75. [Link]
-
Singh, G., & Kumar, P. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry, 1(1), 1-10. [Link]
Sources
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- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 5. β-Amino ketone synthesis by addition [organic-chemistry.org]
- 6. ijitee.org [ijitee.org]
An In-Depth Technical Guide to the Chemical Properties and Stability of DL-beta-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-beta-phenylalanine, a non-proteinogenic β-amino acid, is a crucial building block in the synthesis of various biologically active molecules and pharmaceutical compounds. A thorough understanding of its chemical properties and stability profile is paramount for ensuring the quality, safety, and efficacy of drug substances and products containing this moiety. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound and outlines a systematic approach to evaluating its stability under conditions relevant to pharmaceutical development. Drawing upon established principles of forced degradation and analytical method development, this document serves as a vital resource for researchers and formulation scientists.
Introduction: The Significance of this compound in Pharmaceutical Development
This compound, the racemic mixture of 3-amino-3-phenylpropanoic acid, represents a significant structural motif in medicinal chemistry. Unlike its α-amino acid counterpart, the β-isomeric form imparts unique conformational constraints and increased resistance to proteolytic degradation in peptide-based therapeutics[1]. This enhanced stability makes β-amino acids, including this compound, attractive components for the design of novel drugs with improved pharmacokinetic profiles.
The journey from a promising molecule to a marketed drug product is contingent upon a rigorous understanding of its intrinsic properties. For this compound, this necessitates a deep dive into its chemical characteristics and a thorough evaluation of its stability under various environmental stressors. Forced degradation studies, a cornerstone of pharmaceutical development as mandated by the International Council for Harmonisation (ICH) guidelines, are instrumental in this endeavor[2][3][4]. These studies are not merely a regulatory checkbox; they provide critical insights into the degradation pathways of a drug substance, facilitate the development of stability-indicating analytical methods, and inform the selection of appropriate storage conditions and packaging. This guide is designed to equip the research and drug development professional with the foundational knowledge and practical frameworks to comprehensively characterize the chemical properties and stability of this compound.
Physicochemical Properties of this compound
A precise understanding of the physicochemical properties of this compound is the bedrock upon which stable formulation design is built. These intrinsic characteristics govern its behavior in various solvent systems and its solid-state properties, both of which have profound implications for drug product performance.
Structural and General Properties
This compound is characterized by a phenyl group attached to the β-carbon of an alanine backbone. This structure confers a combination of aromatic and amino acid properties.
| Property | Value | Source |
| Chemical Name | 3-amino-3-phenylpropanoic acid | PubChem |
| Synonyms | DL-β-Aminohydrocinnamic acid, DL-3-Amino-3-phenylpropionic acid | PubChem |
| Molecular Formula | C₉H₁₁NO₂ | PubChem |
| Molecular Weight | 165.19 g/mol | PubChem |
| CAS Number | 614-19-7 | PubChem |
| Appearance | White to off-white crystalline powder | Sigma-Aldrich |
| Melting Point | Approximately 222 °C (with decomposition) | Scientific Instrument Services |
Solubility Profile
The solubility of this compound is a critical parameter for the development of both oral and parenteral dosage forms. As an amino acid, its solubility is significantly influenced by pH due to its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group.
-
Aqueous Solubility: this compound is sparingly soluble in water. Its solubility is lowest at its isoelectric point (pI) and increases in both acidic and alkaline conditions due to the formation of the cationic and anionic species, respectively.
-
Organic Solubility: It is generally poorly soluble in nonpolar organic solvents. Solubility in polar organic solvents like ethanol and methanol is limited but can be enhanced in aqueous mixtures of these solvents.
-
pH-Dependent Solubility: The principle behind pH-adjusted solubility lies in the protonation and deprotonation of the functional groups. At low pH, the amino group is protonated (-NH₃⁺), increasing solubility. At high pH, the carboxylic acid group is deprotonated (-COO⁻), also enhancing solubility. This behavior is fundamental in designing liquid formulations and in understanding its dissolution characteristics in the gastrointestinal tract.
Dissociation Constants (pKa)
The pKa values dictate the ionization state of the molecule at a given pH and are crucial for predicting its solubility, absorption, and interaction with other molecules.
| pKa Value | Approximate Value | Functional Group |
| pKa₁ | ~3.5 - 4.5 | Carboxylic Acid (-COOH) |
| pKa₂ | ~9.0 - 10.0 | Amino Group (-NH₂) |
Note: These are estimated values for a β-amino acid and experimental determination is recommended for precise formulation development.
Solid-State Properties: Polymorphism
The solid-state form of an active pharmaceutical ingredient (API) can significantly impact its stability, dissolution rate, and manufacturability. While specific studies on this compound polymorphism are not abundant, the closely related L-phenylalanine is known to exhibit multiple polymorphic forms. This suggests a high probability of polymorphism in the racemic mixture.
Causality in Experimental Choice: The potential for polymorphism necessitates a thorough solid-state characterization using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). Identifying the most stable polymorph is critical to prevent phase transitions during storage, which could alter the drug product's performance.
Spectroscopic Profile
The spectroscopic fingerprint of this compound is essential for its identification and quantification.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the amino and carboxylic acid functional groups, as well as the aromatic phenyl ring. Key peaks would include N-H stretching, C=O stretching of the carboxylic acid, and C=C stretching of the aromatic ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for structural confirmation. The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methine proton at the β-carbon, and the diastereotopic methylene protons of the ethyl group.
-
Ultraviolet (UV) Spectroscopy: The phenyl group imparts a characteristic UV absorbance with a maximum around 257 nm, which is useful for quantification by HPLC-UV.
Chemical Stability and Forced Degradation Studies
A comprehensive forced degradation study is essential to elucidate the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following sections outline a proposed strategy based on ICH guidelines and the known chemistry of β-amino acids and phenylalanine derivatives.
Rationale for Forced Degradation
The objective of a forced degradation study is to intentionally degrade the sample to an appropriate extent (typically 5-20%) under a variety of stress conditions to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Demonstrate the specificity of the analytical method in separating the parent drug from its degradants.
-
Inform formulation and packaging development to mitigate degradation.
The choice of stress conditions is designed to mimic the potential environmental exposures a drug product might encounter during its lifecycle, albeit under accelerated conditions[2][3][4].
Caption: Predicted pathways for the oxidative degradation of this compound.
-
Conditions: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][5]
-
Predicted Pathway: The aromatic ring of phenylalanine is a chromophore that absorbs UV light. This can lead to the formation of excited states that can undergo various reactions, including photo-oxidation. Similar to oxidative degradation, hydroxylation of the phenyl ring is a likely outcome. Radical-mediated reactions can also lead to cleavage of the side chain.
-
Potential Products: Hydroxylated derivatives, and potentially products of side-chain cleavage such as phenylacetic acid or benzaldehyde.
-
Conditions: Exposure to dry heat at temperatures significantly above accelerated storage conditions (e.g., 80-105 °C).
-
Predicted Pathway: At high temperatures, decarboxylation (loss of CO₂) and deamination (loss of NH₃) are common degradation pathways for amino acids.
-
Potential Products:
-
Phenylethylamine: From decarboxylation.
-
Cinnamic acid: From deamination.
-
Further degradation could lead to styrene , toluene , and benzene .
-
Development of a Stability-Indicating Analytical Method
A robust stability-indicating analytical method is crucial for accurately quantifying this compound and detecting its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and suitable approach.
Method Development Strategy
The goal is to achieve adequate separation between the main peak of this compound and all potential degradation product peaks.
-
Column Selection: A C18 column is a good starting point due to the hydrophobicity of the phenyl group.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure consistent ionization and retention of the analyte. A pH around 2.5-3.5 is often effective for retaining the protonated form of the amino acid.
-
Detection: UV detection at the absorbance maximum of the phenyl ring (around 257 nm) should provide good sensitivity. A photodiode array (PDA) detector is highly recommended as it allows for peak purity analysis, ensuring that the main peak is not co-eluting with any degradants.
-
Gradient Elution: A gradient elution program, where the proportion of the organic modifier is increased over time, is likely necessary to elute both the polar degradation products and the more hydrophobic parent compound within a reasonable run time.
Proposed Starting HPLC Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Controls ionization and provides good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for RP-HPLC. |
| Gradient | 5% B to 95% B over 20 minutes | To elute a range of polar and non-polar compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | For reproducible retention times. |
| Detection Wavelength | 257 nm (with PDA for peak purity) | Absorbance maximum of the phenyl group. |
| Injection Volume | 10 µL | Standard injection volume. |
Method Validation
Once the method is developed and optimized using the stressed samples, it must be validated according to ICH Q2(R1) guidelines. Validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Excipient Compatibility
During preformulation, it is essential to assess the compatibility of this compound with common pharmaceutical excipients. Potential interactions can compromise the stability of the final drug product.
-
Common Excipients to Evaluate:
-
Fillers/Diluents: Microcrystalline cellulose, lactose, dicalcium phosphate.
-
Binders: Povidone, hydroxypropyl methylcellulose (HPMC).
-
Disintegrants: Croscarmellose sodium, sodium starch glycolate.
-
Lubricants: Magnesium stearate.
-
Buffering agents and solubilizers for liquid formulations.
-
-
Experimental Approach: Binary mixtures of this compound and each excipient (typically in a 1:1 ratio) are prepared and stored under accelerated stability conditions (e.g., 40 °C/75% RH). Samples are analyzed at initial and subsequent time points using the stability-indicating HPLC method to check for the appearance of new degradation products or a significant loss of the parent compound. Thermal analysis techniques like DSC can also be employed to detect potential interactions.
-
Potential Incompatibilities: The primary amine group of β-phenylalanine could potentially undergo Maillard reactions with reducing sugars like lactose, especially in the presence of heat and moisture.
Conclusion and Future Perspectives
This compound is a molecule of significant interest in modern drug discovery. A comprehensive understanding of its chemical properties and stability is not an academic exercise but a fundamental requirement for successful and compliant pharmaceutical development. This guide has provided a framework for this characterization, from its basic physicochemical properties to a detailed strategy for forced degradation studies and the development of a stability-indicating analytical method. While specific experimental data on the degradation of this compound is not extensively published, the principles outlined here, based on the known chemistry of related molecules and regulatory expectations, provide a robust starting point for any investigation. Future work should focus on conducting these experimental studies to confirm the predicted degradation pathways and to fully validate analytical methods. Such data will be invaluable for the formulation of stable, safe, and effective medicines containing this important β-amino acid.
References
- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003.
- Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: from structure to function. Chemical reviews, 101(10), 3219-3232.
- Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Food Chemistry X, 2, 100037.
- ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1996.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.
- ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005.
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The Rising Therapeutic Tide: A Technical Guide to the Biological Activities of Novel β-Phenylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the burgeoning field of β-phenylalanine derivatives, a class of compounds demonstrating significant promise across a spectrum of therapeutic areas. Possessing unique structural advantages over their α-amino acid counterparts, these derivatives offer enhanced stability and a modular scaffold ripe for medicinal chemistry innovation. We will delve into their synthesis, diverse biological activities, and the intricate mechanisms that underpin their therapeutic potential, offering both field-proven insights and detailed methodologies for their evaluation.
The β-Phenylalanine Scaffold: A Foundation for Innovation
β-Phenylalanine derivatives (β-PADs) are non-proteinogenic amino acids that are gaining traction in drug discovery. Their defining feature is the placement of the amino group on the β-carbon relative to the carboxyl group. This seemingly subtle structural alteration confers significant advantages, including increased resistance to proteolytic degradation compared to natural α-amino acids, leading to improved bioavailability and in-vivo stability.[1] This inherent stability, combined with the vast potential for chemical modification of the phenyl ring, the amino group, and the carboxyl group, makes the β-phenylalanine scaffold a versatile platform for developing novel therapeutics.[1]
The synthesis of β-PADs has evolved significantly, with methods ranging from classical approaches like the Rodionow-Johnson reaction to more modern metallocatalytic, asymmetric, and biocatalytic strategies.[1] These advancements have enabled the creation of diverse libraries of enantiomerically pure β-PADs, which is crucial as the stereochemistry often dictates biological activity.
Anticancer Activity: Targeting Key Oncogenic Pathways
A significant area of investigation for novel β-phenylalanine derivatives is in oncology. These compounds have demonstrated potent antiproliferative activity against a range of cancer cell lines, often through the modulation of critical signaling pathways and the inhibition of key enzymes involved in tumor growth and survival.
Mechanism of Action: Inhibition of eEF2K and Modulation of S1PR1 Signaling
One of the key molecular targets for anticancer β-PADs is the eukaryotic elongation factor 2 kinase (eEF2K) .[1][2][3] eEF2K is an atypical protein kinase that is often overexpressed in various cancers, including breast cancer, and is associated with tumor resistance to chemotherapy.[1] By inhibiting eEF2K, these derivatives can disrupt protein synthesis in cancer cells, leading to apoptosis.
Another important mechanism involves the modulation of the sphingosine-1-phosphate receptor 1 (S1PR1) signaling pathway . While direct modulation of S1PR1 by β-phenylalanine derivatives is an area of ongoing research, the incorporation of sulphonamide and azole moieties, known to interact with such pathways, has yielded potent anticancer compounds. The S1PR1 pathway is implicated in cancer cell proliferation, migration, and survival.
Below is a conceptual diagram of the eEF2K inhibition pathway leading to apoptosis.
Caption: Inhibition of eEF2K by a β-phenylalanine derivative.
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of novel β-phenylalanine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. The following table summarizes the reported activities of several promising derivatives.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 21l | Phenylalanine-based | MDA-MB-231 (Breast) | 12.6 | [2][3] |
| 21l | Phenylalanine-based | MDA-MB-436 (Breast) | 19.8 | [2][3] |
| Compound 10 | Phenylalanine-based | Xenograft Murine Breast Cancer | 12 to 20 | [1] |
| Compound 11 | 6-aryl-furo[2,3-d]pyrimidin-4-amine | EGFR expressing cells | 0.022 | [1] |
| Dipeptide 12 | Pseudopeptide | Proteasome inhibition | 1 | [1] |
| Tripeptide 13 | Pseudopeptide | Proteasome inhibition | 1 | [1] |
| Compound 14 | Pseudopeptide | Proteasome inhibition | 0.009 | [1] |
| Compound 15 | Pseudopeptide | Proteasome inhibition | 0.001 | [1] |
| Compound 5 | Sulphonamide-Pyrazole | A549 (Lung) | 10.67 ± 1.53 | [4] |
| Compound 5 | Sulphonamide-Pyrazole | C6 (Glioma) | 4.33 ± 1.04 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
β-phenylalanine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the β-phenylalanine derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial and Antifungal Activities
β-Phenylalanine derivatives have also emerged as promising candidates in the fight against infectious diseases, exhibiting activity against a range of bacteria and fungi.[5] Natural products containing the β-PAD scaffold, such as Jaspamide, have known antifungal properties.[1]
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of β-PADs is highly dependent on their chemical structure. For instance, studies on phenylalanine-based surfactants have shown that the length of the N-acyl chain significantly influences their antibacterial efficacy, with C12 and C14 derivatives being the most potent.[6] The presence of aromatic groups also appears to enhance antimicrobial activity.[6] Furthermore, the introduction of a thiomorpholine moiety and its subsequent oxidation to the S-oxide in certain phenylalanine amides has been shown to dramatically increase activity against Mycobacterium abscessus.[7]
Quantitative Analysis of Antimicrobial and Antifungal Activity
The potency of these derivatives is determined by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
| Compound Class | Organism | MIC (µM) | Reference |
| C₁₂-Phenylalanine Surfactant | Bacillus subtilis | 62-500 | [6] |
| C₁₄-Phenylalanine Surfactant | Staphylococcus aureus | 62-500 | [6] |
| Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide | Mycobacterium abscessus | 6.25 - 12.5 | [7] |
| S-oxide derivative | Mycobacterium abscessus | 0.78 | [7] |
| Dipeptide (S)-α-methyl-phenylalanine based | Penicillium aurantiogriseum | ~232 µg/mL | [8] |
| (S)-α-methyl-4-fluorophenylalanine | Penicillium aurantiogriseum | ~130 µg/mL | [8][9] |
| Beta-alanine derivative D14 | Candida albicans | 2.04 | [5] |
| Beta-alanine derivative D21 | Candida albicans | 1.74 | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
β-phenylalanine derivative stock solution
-
96-well microtiter plates
-
Inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the β-phenylalanine derivative in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-HIV Activity: Targeting Viral Entry
The β-phenylalanine scaffold has been successfully employed in the design of potent inhibitors of the Human Immunodeficiency Virus (HIV). A key target for these compounds is the C-C chemokine receptor type 5 (CCR5), a co-receptor essential for the entry of R5-tropic HIV strains into host cells.[1]
Mechanism of Action: CCR5 Antagonism
By binding to the CCR5 co-receptor, β-PADs can allosterically inhibit the interaction between the viral envelope glycoprotein gp120 and the host cell, thereby preventing viral entry and subsequent replication. The development of second-generation CCR5 antagonists based on the β-PAD scaffold has led to compounds with nanomolar potency.[1]
Quantitative Analysis of Anti-HIV Activity
The anti-HIV activity is typically evaluated by the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%.
| Compound ID | Target | Cell Line | EC₅₀ (µM) | Reference |
| Compound 16 | CCR5 | HIV-injured cells | 6.3 | [1] |
| Compound 17 | CCR5 | - | 0.003 | [1] |
| I-19 | HIV-1 Capsid | MT-4 | 2.53 | [10][11] |
| I-14 | HIV-2 Capsid | MT-4 | 2.30 | [10] |
Experimental Protocol: Anti-HIV Assay in MT-4 Cells
The MT-4 cell line is highly susceptible to HIV infection and exhibits a rapid cytopathic effect, making it suitable for screening anti-HIV compounds.[12]
Materials:
-
MT-4 cell line
-
HIV-1 strain (e.g., NL4-3)
-
Complete culture medium
-
β-phenylalanine derivative stock solution
-
Reagents for quantifying cell viability (e.g., MTT) or viral replication (e.g., p24 antigen ELISA)
Procedure:
-
Cell Culture: Maintain MT-4 cells in complete culture medium.
-
Infection and Treatment: Seed MT-4 cells in a 96-well plate. Pre-treat the cells with serial dilutions of the β-phenylalanine derivative for 1-2 hours before adding a standardized amount of HIV-1.
-
Incubation: Incubate the infected and treated cells for 4-5 days at 37°C in a 5% CO₂ atmosphere.
-
Endpoint Measurement: Assess the protective effect of the compound by measuring cell viability using the MTT assay, or quantify the inhibition of viral replication by measuring the p24 antigen concentration in the culture supernatant using an ELISA kit.
-
Data Analysis: Calculate the EC₅₀ value from the dose-response curve of viral inhibition.
Future Perspectives and Conclusion
The field of β-phenylalanine derivatives is a dynamic and rapidly evolving area of medicinal chemistry. The inherent advantages of the β-amino acid scaffold, coupled with sophisticated synthetic strategies, have paved the way for the discovery of novel compounds with significant therapeutic potential. The diverse biological activities, ranging from anticancer and antimicrobial to antiviral, underscore the versatility of this chemical class.
Future research will likely focus on the development of more potent and selective derivatives through structure-based drug design and combinatorial chemistry approaches. A deeper understanding of their mechanisms of action and pharmacokinetic profiles will be crucial for their translation into clinical candidates. The continued exploration of the vast chemical space offered by β-phenylalanine derivatives holds immense promise for addressing unmet medical needs.
The following diagram illustrates a general workflow for the discovery and evaluation of bioactive β-phenylalanine derivatives.
Caption: General workflow for β-phenylalanine derivative drug discovery.
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Design, synthesis and structure-activity relationship of a focused library of β-phenylalanine derivatives as novel eEF2K inhibitors with apoptosis-inducing mechanisms in breast cancer. European Journal of Medicinal Chemistry. [Link]
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Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry. [Link]
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The experiment was performed under the optimized assay conditions and the IC50 calculated from the concentration-response curve of A484954 is 0.23µmol/L. RLU, relative luminescence unit. ResearchGate. [Link]
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A novel high-throughput cellular screening assay for the discovery of HIV-1 integrase inhibitors. Antiviral Research. [Link]
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Phenylalanine and Tryptophan-Based Surfactants as New Antibacterial Agents: Characterization, Self-Aggregation Properties, and DPPC/Surfactants Vesicles Formulation. Molecules. [Link]
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Table 1 IC 50 values of derivatives against cancer cells and relative... ResearchGate. [Link]
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Effect of Phenylalanine–Arginine Beta-Naphthylamide on the Values of Minimum Inhibitory Concentration of Quinolones and Aminoglycosides in Clinical Isolates of Acinetobacter baumannii. Antibiotics. [Link]
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Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules. [Link]
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Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays. Virology Journal. [Link]
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(PDF) Effect of Phenylalanine–Arginine Beta-Naphthylamide on the Values of Minimum Inhibitory Concentration of Quinolones and Aminoglycosides in Clinical Isolates of Acinetobacter baumannii. ResearchGate. [Link]
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Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. Pharmaceutics. [Link]
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Targeted synthesis of dipeptides containing derivatives of (S)-phenylalanine and study of their antifungal activity. ResearchGate. [Link]
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Quantitative structure-activity relationships studies of CCR5 inhibitors and toxicity of aromatic compounds using gene expression programming. European Journal of Medicinal Chemistry. [Link]
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Discovery of New Inhibitors of eEF2K from Traditional Chinese Medicine Based on In Silico Screening and In Vitro Experimental Validation. Molecules. [Link]
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Targeted synthesis of dipeptides containing derivatives of (S)-phenylalanine and study of their antifungal activity. Pharmacia. [Link]
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Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists. Molecules. [Link]
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Representative eEF2K inhibitors with the corresponding IC 50 values... ResearchGate. [Link]
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Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. Journal of Molecular Graphics and Modelling. [Link]
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Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules. [Link]
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A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Molecules. [Link]
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Enzymatic Synthesis of DL-β-Phenylalanine: A Biocatalytic Approach to Chiral Amine Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
β-Phenylalanine and its derivatives are critical chiral building blocks in the pharmaceutical industry, forming the backbone of numerous therapeutic agents, from peptidomimetics to blockbuster drugs like Taxol.[1][2] Traditional chemical synthesis routes to these compounds often suffer from drawbacks such as harsh reaction conditions, the need for protecting groups, and the generation of racemic mixtures that require challenging resolutions.[1] Biocatalysis has emerged as a powerful alternative, offering highly stereoselective transformations under mild, aqueous conditions. This guide provides a comprehensive technical overview of the primary enzymatic methods for the synthesis of β-phenylalanine, focusing on the mechanisms, practical applications, and process optimization strategies for transaminases, ammonia lyases, and hydantoinases.
The Ascendancy of Biocatalysis for β-Amino Acid Production
The unique structural properties of β-amino acids confer enhanced stability against proteolytic degradation when incorporated into peptide-based drugs, making them highly valuable scaffolds in medicinal chemistry.[1][2] Enzymatic synthesis provides a direct and elegant route to optically pure β-amino acids, circumventing many of the limitations of classical chemistry. The key advantages include:
-
High Enantioselectivity: Enzymes can distinguish between enantiomers or create a specific stereocenter with near-perfect precision, often exceeding 99% enantiomeric excess (ee).[1]
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous buffers at or near ambient temperature and pressure, reducing energy consumption and minimizing side-product formation.
-
Sustainability: As a "green chemistry" tool, enzymatic synthesis avoids the use of heavy metal catalysts and harsh organic solvents.[3]
This guide delves into the core enzyme classes utilized for this purpose, providing both the theoretical underpinning and practical methodologies for their application.
Core Enzymatic Strategies and Methodologies
Three principal enzyme classes have been successfully employed for the synthesis of β-phenylalanine: Transaminases, Phenylalanine Ammonia Lyases (and Aminomutases), and Hydantoinases. Each operates via a distinct mechanism, offering unique advantages for either kinetic resolution or asymmetric synthesis.
Transaminases (ATs): Masters of Asymmetric Amination
Aminotransferases, particularly ω-transaminases (ω-TAs), are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor.[3][4] This capability can be leveraged in two primary ways: the kinetic resolution of a racemic mixture or the direct asymmetric synthesis from a prochiral keto-acid.[5]
Causality of Mechanism: The PLP cofactor acts as a temporary carrier of the amino group. It first accepts the amine from a donor (e.g., isopropylamine, β-alanine), forming a pyridoxamine 5'-phosphate (PMP) intermediate. The PMP then transfers the amino group to the carbonyl acceptor (e.g., 3-oxo-3-phenylpropionic acid), regenerating the PLP and forming the new chiral amine.[3]
Key Enzymes and Applications: Several ω-TAs have been characterized for their activity towards β-amino acids. An aminotransferase from Variovorax paradoxus was found to be highly enantioselective for (S)-β-phenylalanine (E > 100), making it an excellent candidate for kinetic resolution.[4][6] This allows for the production of (R)-β-phenylalanine at >95% ee from the racemate.[6] Other notable enzymes have been sourced from Mesorhizobium sp. and Enhydrobacter aerosaccus.[1]
Caption: Transaminase strategies for β-phenylalanine synthesis.
| Enzyme Source | Strategy | Substrate(s) | Product | Specific Activity | Enantiomeric Excess (ee) | Ref |
| Variovorax paradoxus | Kinetic Resolution | rac-β-Phenylalanine | (R)-β-Phenylalanine | 17.5 U/mg⁻¹ (for S-enantiomer) | >95% | [4] |
| Mesorhizobium sp. | Kinetic Resolution | rac-β-Phenylalanine | (R)-β-Phenylalanine | Not Reported | High | [4] |
| Enhydrobacter aerosaccus | Kinetic Resolution | rac-β-Phenylalanine | (R)-β-Phenylalanine | Not Reported | >99% | [1] |
| Alcaligenes denitrificans | Asymmetric Synthesis | 3-Oxo-3-phenylpropionic acid | (S)-β-Phenylalanine | Not Reported | High | [1] |
This protocol is adapted from methodologies using recombinant E. coli to express ω-transaminases.
-
Cell Cultivation: Cultivate E. coli cells harboring the expression plasmid for the desired ω-transaminase in a suitable medium (e.g., LB with antibiotic) at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Enzyme Expression: Induce protein expression with IPTG (e.g., 0.1-1 mM final concentration) and continue cultivation at a reduced temperature (e.g., 20-25°C) for 12-16 hours.
-
Cell Harvesting & Preparation: Harvest cells by centrifugation (e.g., 5000 x g, 15 min, 4°C). Wash the cell pellet with a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5) and resuspend to a final concentration of 50-100 mg/mL cell dry weight.
-
Biotransformation: In a temperature-controlled vessel, combine the cell suspension with the reaction components:
-
rac-β-Phenylalanine (e.g., 50 mM)
-
Pyruvate (amine acceptor, e.g., 75 mM)
-
PLP cofactor (e.g., 1 mM)
-
-
Reaction Execution: Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 30-55°C) with gentle agitation.[4]
-
Monitoring & Analysis: Periodically withdraw aliquots. Stop the reaction by adding acid or by centrifugation to remove cells. Analyze the supernatant by chiral HPLC or GC to determine the concentration and enantiomeric excess of the remaining (R)-β-phenylalanine. The reaction is complete when the (S)-enantiomer is fully consumed.
-
Product Isolation: Remove cells by centrifugation. The product, (R)-β-phenylalanine, can be purified from the supernatant using standard techniques like ion-exchange chromatography.
Phenylalanine Ammonia Lyases (PAL) & Aminomutases (PAM): The Addition/Isomerization Route
Phenylalanine Ammonia Lyases (PALs) are enzymes that naturally catalyze the elimination of ammonia from L-phenylalanine to form trans-cinnamic acid.[7] Crucially, this reaction is reversible. By operating with a high concentration of ammonia, the equilibrium can be shifted toward the synthetic direction, enabling the direct amination of cinnamic acid derivatives to produce β-phenylalanine.[8]
Phenylalanine Aminomutases (PAMs) catalyze the interconversion of α- and β-phenylalanine, a key step in the biosynthesis of Taxol.[9] Mechanistic studies have shown this reaction proceeds through a trans-cinnamic acid intermediate, meaning PAMs can also directly catalyze the addition of ammonia to cinnamic acids, making them functionally similar to PALs in a synthetic context.[9][10]
Causality of Mechanism: Both PAL and PAM utilize a unique 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO) electrophilic cofactor, which is formed autocatalytically from an Ala-Ser-Gly motif in the enzyme's active site.[7][8] The MIO group activates the substrate for the addition or elimination of ammonia.
Process Optimization: The primary challenge for this route is the unfavorable reaction equilibrium. To achieve high conversions (70-80%), reaction conditions must be carefully optimized. This includes using very high concentrations of an ammonia source (e.g., 9-10 M ammonium carbonate/carbamate) at an alkaline pH (9.5-10.5). Enzyme immobilization and use in a continuous flow setup can further enhance productivity and catalyst reusability.[8]
Caption: Direct synthesis of (S)-β-phenylalanine via PAL/PAM.
This protocol describes a generalized workflow for continuous synthesis, a key strategy for overcoming equilibrium limitations.
-
Enzyme Immobilization: Covalently immobilize a suitable PAL (e.g., AvPAL from Anabaena variabilis) onto a solid support (e.g., commercially available epoxy resin beads). This enhances stability and allows for retention in a reactor. A typical procedure involves incubating the enzyme solution with the activated support for several hours.[8]
-
Reactor Setup: Pack the immobilized enzyme beads into a packed-bed reactor (PBR) column. Connect the column to a pump capable of delivering a continuous, controlled flow of the substrate solution. Maintain the column at the optimal reaction temperature (e.g., 37-40°C).[11]
-
Substrate Solution Preparation: Prepare a highly concentrated reaction buffer. For example, dissolve ammonium carbonate in water to achieve a final ammonia concentration of 9-10 M, adjusting the pH to ~10.0. Dissolve the trans-cinnamic acid derivative substrate in this buffer to the desired concentration (e.g., 50-100 mM).
-
Continuous Biotransformation: Pump the substrate solution through the PBR at a defined flow rate. The flow rate determines the residence time (contact time) of the substrate with the enzyme. A residence time of 20-60 minutes is often sufficient for high conversion.[8]
-
Product Collection & Analysis: Collect the effluent from the reactor outlet. The effluent contains the product, unreacted substrate, and buffer salts.
-
Monitoring: Analyze the collected fractions by HPLC to determine the conversion rate. The system can be run continuously for extended periods (e.g., >24 hours), demonstrating the robustness of the immobilized biocatalyst.[8]
-
Purification: The (S)-β-phenylalanine derivative can be purified from the effluent using techniques such as crystallization or chromatography after buffer removal.
The Modified Hydantoinase Process: Dynamic Kinetic Resolution
The "hydantoinase process" is a well-established industrial method for producing optically pure α-amino acids with a 100% theoretical yield.[12][13] This process has been adapted for the synthesis of β-amino acids by using 6-monosubstituted dihydropyrimidines as substrates instead of 5-monosubstituted hydantoins.[2][14]
Causality of Mechanism: This is a powerful multi-enzyme cascade that constitutes a dynamic kinetic resolution (DKR).
-
Racemization: A racemase continuously interconverts the (R)- and (S)-enantiomers of the starting dihydropyrimidine.
-
Enantioselective Hydrolysis: A dihydropyrimidinase (a type of hydantoinase) selectively hydrolyzes only one enantiomer (e.g., the S-enantiomer) to its corresponding N-carbamoyl-β-amino acid.[2]
-
Decarbamoylation: A specific N-carbamoyl-β-amino acid hydrolase (carbamoylase) removes the carbamoyl group to yield the final, optically pure β-amino acid.
Because the racemase constantly replenishes the enantiomer consumed by the hydantoinase, the reaction can theoretically proceed to 100% conversion to a single enantiomeric product.
Caption: Multi-enzyme cascade for β-amino acid synthesis.
This protocol focuses on the key hydrolysis step using a recombinant whole-cell catalyst, as demonstrated with hydantoinase from Arthrobacter crystallopoietes.[2]
-
Catalyst Preparation: Prepare recombinant E. coli cells expressing the dihydropyrimidinase gene as described in Protocol 1 (steps 1-3).
-
Substrate Synthesis: The starting material, 6-phenyldihydrouracil, must be chemically synthesized beforehand.
-
Biotransformation Setup: In a reaction vessel, suspend the prepared whole cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Reaction Initiation: Add the racemic 6-phenyldihydrouracil substrate to the cell suspension. A substrate concentration of 10-20 mM is a typical starting point.
-
Incubation: Maintain the reaction at the optimal temperature (e.g., 40-50°C) with agitation.
-
Monitoring: Track the degradation of the substrate and the formation of the N-carbamoyl-β-phenylalanine product over time (e.g., 24 hours) using reverse-phase HPLC.[2] A conversion of over 70% has been demonstrated for model substrates.[2]
-
Analysis and Next Steps: Upon completion, the N-carbamoyl product can be isolated and subsequently treated with a carbamoylase (or chemical hydrolysis) to yield the final β-phenylalanine product. Chiral HPLC can be used to confirm the enantioselectivity of the hydrolysis step.[2]
Conclusion and Future Perspectives
The enzymatic synthesis of β-phenylalanine has matured significantly, offering a robust and sustainable alternative to traditional chemical methods. Transaminases provide elegant routes for both kinetic resolution and direct asymmetric synthesis, while PALs and PAMs, especially when coupled with process intensification techniques like continuous flow, enable direct amination of readily available cinnamic acids. The modified hydantoinase process stands out as a highly efficient dynamic kinetic resolution with the potential for 100% theoretical yield.
Future progress in this field will be driven by:
-
Enzyme Discovery: Metagenomic screening will continue to uncover novel enzymes with enhanced stability, broader substrate scopes, and different stereoselectivities.
-
Protein Engineering: Directed evolution and rational design will be used to tailor existing enzymes for specific non-natural substrates, improve catalytic efficiency, and enhance stability under industrial process conditions.[15]
-
Cascade Biocatalysis: The design of one-pot, multi-enzyme cascades will become more sophisticated, allowing for the synthesis of complex β-amino acids from simple, inexpensive starting materials like glucose through engineered metabolic pathways in host organisms like E. coli.[16][17]
By integrating these advanced biocatalytic tools, researchers and drug development professionals can accelerate the discovery and scalable production of novel pharmaceuticals built upon the versatile β-phenylalanine scaffold.
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Weiner, B., et al. (2011). Biochemical Properties and Crystal Structure of a β-Phenylalanine Aminotransferase from Variovorax paradoxus. Applied and Environmental Microbiology. [Link]
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Ghandi, M., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Medicinal Chemistry. [Link]
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Grayson, J. I., et al. (2011). Development of a Commercial Process for (S)-β-Phenylalanine. Organic Process Research & Development. [Link]
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Kopp, J., et al. (2015). Chemical synthesis and enzymatic, stereoselective hydrolysis of a functionalized dihydropyrimidine for the synthesis of β-amino acids. AMB Express. [Link]
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ResearchGate. (n.d.). Hydantoinase process for the synthesis of (R)-α-amino acids... [Diagram]. ResearchGate. [Link]
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ResearchGate. (n.d.). A) Hydantoinase process for the synthesis of chiral D- or L-α-amino... [Diagram]. ResearchGate. [Link]
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Schätzle, S., et al. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology. [Link]
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Festila, D. G., et al. (2021). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences. [Link]
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Parmeggiani, F., et al. (2016). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition. [Link]
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Wikipedia. (n.d.). Phenylalanine ammonia-lyase. Wikipedia. [Link]
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Schätzle, S., et al. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. PMC - NIH. [Link]
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Contente, M. L., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis. [Link]
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A Review on β-alanine Biosynthesis. (2022). Bio-protocol. [Link]
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Wu, S., et al. (2024). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. Nature Communications. [Link]
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Ito, T., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology. [Link]
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Pan, X., et al. (2017). Chromosome Engineering To Generate Plasmid-Free Phenylalanine- and Tyrosine-Overproducing Escherichia coli Strains... Applied and Environmental Microbiology. [Link]
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Pöchlauer, P., et al. (2020). Toward a Scalable Synthesis and Process for EMA401, Part III: Using an Engineered Phenylalanine Ammonia Lyase Enzyme... Organic Process Research & Development. [Link]
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Zhang, Y., et al. (2017). Enhancement of l-phenylalanine production in Escherichia coli by heterologous expression of Vitreoscilla hemoglobin. Biotechnology and Applied Biochemistry. [Link]
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Doi, T., et al. (2003). Automatic synthesis of L-[beta-11C]amino acids using an immobilized enzyme column. Applied Radiation and Isotopes. [Link]
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Feng, Y., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. [Link]
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van Rantwijk, F., & Sheldon, R. A. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. [Link]
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Szymanski, W., et al. (2009). Enzymatic Synthesis of Enantiopure α‐ and β‐Amino Acids by Phenylalanine Aminomutase‐Catalysed Amination of Cinnamic Acid Derivatives. Advanced Synthesis & Catalysis. [Link]
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McCollum, C., et al. (2024). A One-Pot Biocatalytic Cascade to Access Diverse L-Phenylalanine Derivatives from Aldehydes or Carboxylic Acids. bioRxiv. [Link]
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Liu, L., et al. (2018). Construction of recombinant Escherichia coli for production of L-phenylalanine-derived compounds. ResearchGate. [Link]
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Horvat, G., & Cluzeau, J. (2022). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. [Link]
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Hou, M., et al. (2023). Construction of Recombinant Escherichia coli with a High L-Phenylalanine Production Yield from Glucose. MDPI. [Link]
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Li, X., et al. (2021). Genetic engineering of Escherichia coli to improve L-phenylalanine production. Microbial Cell Factories. [Link]
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Szymanski, W., et al. (2009). Enzymatic Synthesis of Enantiopure α‐ and β‐Amino Acids by Phenylalanine Aminomutase‐Catalysed Amination of Cinnamic Acid Derivatives. Semantic Scholar. [Link]
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Navigating the Solubility Landscape of DL-beta-Phenylalanine in Organic Solvents: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of process development, formulation, and delivery. DL-beta-Phenylalanine, a non-proteinogenic β-amino acid, presents a unique set of challenges and opportunities in this regard. Its zwitterionic nature at physiological pH governs its solubility profile, making it readily soluble in aqueous solutions but sparingly soluble in many common organic solvents. This guide provides an in-depth exploration of the solubility of this compound in organic solvents, offering a blend of theoretical principles, practical experimental protocols, and valuable reference data to inform your research and development endeavors.
The Molecular Basis of this compound's Solubility Behavior
This compound, like all amino acids, possesses both a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH). In the solid state and in solutions near neutral pH, these functional groups exist in their ionized forms, as a positively charged ammonium group (-NH3+) and a negatively charged carboxylate group (-COO-). This dual-charged species is known as a zwitterion.
The predominantly zwitterionic character of this compound is the primary determinant of its solubility. The strong electrostatic interactions between these charged moieties in the crystal lattice require a significant amount of energy to overcome. Polar solvents, particularly water, are effective at solvating zwitterions because they can form strong ion-dipole interactions with both the positive and negative centers of the amino acid, releasing sufficient energy to break down the crystal lattice.[1]
Organic solvents, on the other hand, exhibit a wide range of polarities. Their ability to dissolve this compound is directly related to their capacity to interact favorably with the charged and polar parts of the molecule.
Solvent Classification and Its Impact on Solubility:
-
Polar Protic Solvents: Solvents like methanol and ethanol possess hydroxyl groups capable of hydrogen bonding with both the ammonium and carboxylate groups of the amino acid. While they are generally less effective than water, they represent the most promising class of organic solvents for dissolving this compound.
-
Polar Aprotic Solvents: Solvents such as acetone and ethyl acetate have significant dipole moments but lack hydrogen bond-donating capabilities. Their ability to solvate the charged groups of the zwitterion is limited, resulting in lower solubility.
-
Nonpolar Solvents: Solvents like hexane, chloroform, and dichloromethane have low dielectric constants and cannot effectively solvate the charged zwitterionic form of the amino acid. Consequently, the solubility of this compound in these solvents is typically very low.[2]
The interplay between the amino acid's zwitterionic nature and the solvent's polarity is a critical concept for predicting and understanding solubility.
Caption: Relationship between this compound's zwitterionic form and its solubility in different classes of organic solvents.
Quantitative Solubility Data: A Comparative Analysis
| Solvent | Temperature (K) | Mole Fraction (10^4 * x) | Solubility ( g/100g solvent) (Approx.) |
| Water | 283.15 | 18.03 | 1.67 |
| 298.15 | 24.36 | 2.27 | |
| 323.15 | 40.58 | 3.81 | |
| Methanol | 283.15 | 0.439 | 0.23 |
| 298.15 | 0.589 | 0.31 | |
| 323.15 | 0.941 | 0.49 | |
| Ethanol | 283.15 | 0.169 | 0.06 |
| 298.15 | 0.229 | 0.08 | |
| 323.15 | 0.368 | 0.13 | |
| n-Propanol | 283.15 | 0.101 | 0.03 |
| 298.15 | 0.136 | 0.04 | |
| 323.15 | 0.218 | 0.06 | |
| Isopropanol | 283.15 | 0.076 | 0.02 |
| 298.15 | 0.103 | 0.03 | |
| 323.15 | 0.167 | 0.05 | |
| Acetone | 283.15 | 0.021 | 0.006 |
| 298.15 | 0.029 | 0.008 | |
| 323.15 | 0.046 | 0.013 | |
| Ethyl Acetate | 283.15 | 0.011 | 0.002 |
| 298.15 | 0.015 | 0.003 | |
| 323.15 | 0.024 | 0.005 |
Note: The solubility in g/100g of solvent is an approximation calculated from the mole fraction data for illustrative purposes.
As the data clearly indicates, the solubility of L-phenylalanine is highest in water and decreases significantly as the solvent becomes less polar. The polar protic solvents (alcohols) show markedly better solvation capabilities than the polar aprotic and nonpolar aprotic solvents. PubChem also qualitatively describes DL-phenylalanine as being "slightly soluble" in ethanol and L-phenylalanine as "insoluble" in ethyl ether and benzene, which aligns with these trends.[1][4]
Experimental Determination of Solubility: A Step-by-Step Protocol
For instances where precise solubility data for this compound in a specific organic solvent system is required, experimental determination is necessary. The gravimetric method is a reliable and straightforward approach for this purpose.[5][6]
Principle:
The gravimetric method involves preparing a saturated solution of the solute in the solvent of interest at a constant temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.
Materials and Equipment:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Scintillation vials or small flasks with secure caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Syringes
-
Pre-weighed evaporation dishes or beakers
-
Analytical balance (readable to at least 0.1 mg)
-
Oven or vacuum oven for drying
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial or flask containing a known volume of the organic solvent. An excess is crucial to ensure that the solution reaches saturation.
-
Securely cap the vial and place it in a constant temperature shaker or water bath set to the desired experimental temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached. The presence of undissolved solid at the end of this period confirms saturation.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrated, allow the undissolved solid to settle.
-
Carefully draw a known volume (e.g., 5-10 mL) of the supernatant into a syringe, avoiding any solid particles.
-
Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish. The filtration step is critical to remove any suspended microcrystals.
-
-
Evaporation and Drying:
-
Record the exact mass of the evaporation dish containing the saturated solution.
-
Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven at a lower temperature is preferable to minimize the risk of degradation.
-
Dry the sample to a constant weight, meaning that the mass does not change significantly between successive weighings after further drying.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass of the dish with the dried solute.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution withdrawn.
-
Express the solubility in desired units, such as g/100 mL or g/100 g of solvent.
-
Sources
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Spectroscopic Characterization of DL-β-Phenylalanine: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the spectroscopic methods used to characterize DL-β-phenylalanine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and data interpretation of key spectroscopic techniques, ensuring a thorough understanding of the molecule's structural and electronic properties.
Introduction: The Significance of DL-β-Phenylalanine Characterization
DL-β-Phenylalanine, a non-proteinogenic amino acid, is a crucial building block in the synthesis of various pharmaceuticals and peptidomimetics. Its structural distinction from its α-isomer, with the amino group attached to the β-carbon of the propyl chain, imparts unique conformational and biological properties. Accurate and comprehensive characterization is paramount for quality control, structural elucidation, and understanding its interactions in biological systems. Spectroscopic techniques offer a powerful, non-destructive suite of tools for this purpose. This guide will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Spectroscopy (Infrared and Raman), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) in the detailed analysis of DL-β-Phenylalanine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is an unparalleled technique for providing detailed information about the carbon-hydrogen framework of a molecule. For DL-β-phenylalanine, ¹H and ¹³C NMR are fundamental for confirming its identity and purity.
Causality in Experimental Choices:
The choice of a deuterated solvent is critical. Deuterated water (D₂O) is often used for its ability to exchange with labile protons (e.g., -NH₂ and -COOH), which can simplify the spectrum by removing their signals.[1] Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be employed, and in this case, the labile protons are typically observed. The choice depends on the specific information sought by the researcher.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.[1]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of DL-β-phenylalanine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[1]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width of 10-15 ppm.[1]
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include 1024-4096 scans, a relaxation delay of 2-5 seconds, and a spectral width of 200-250 ppm.[1]
-
Reference the spectrum to the solvent peak.
-
Data Presentation: Expected NMR Chemical Shifts
| Atom | ¹H Chemical Shift (δ, ppm) (in D₂O) | ¹³C Chemical Shift (δ, ppm) (in D₂O) | Multiplicity | Coupling Constants (J, Hz) |
| α-CH | ~2.8 - 3.0 | ~40-45 | dd | J(Hα, Hβ) ≈ 6-8, J(Hα, Hα') ≈ 14-16 |
| α'-CH | ~2.8 - 3.0 | ~40-45 | dd | J(Hα', Hβ) ≈ 6-8, J(Hα', Hα) ≈ 14-16 |
| β-CH | ~4.0 - 4.2 | ~50-55 | t | J(Hβ, Hα) ≈ 6-8 |
| Aromatic CH | ~7.2 - 7.4 | ~127-130 | m | - |
| Quaternary Aromatic C | - | ~135-140 | - | - |
| Carbonyl C | - | ~175-180 | - | - |
Note: Chemical shifts are approximate and can vary depending on the solvent, pH, and temperature.
Interpretation of NMR Spectra
The ¹H NMR spectrum will show distinct signals for the aromatic protons, the β-proton, and the diastereotopic α-protons. The coupling patterns (multiplicities) and integration values are key to assigning these signals. The ¹³C NMR spectrum provides information on the number of unique carbon environments, with the carbonyl carbon appearing at the lowest field. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for unambiguous assignment of all proton and carbon signals.[2]
Caption: Workflow for NMR Spectroscopic Analysis of DL-β-Phenylalanine.
Vibrational Spectroscopy: Probing Functional Groups and Molecular Structure
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of functional groups. These methods are highly sensitive to molecular structure, conformation, and intermolecular interactions like hydrogen bonding.[3][4]
Causality in Experimental Choices:
For solid-state analysis, Attenuated Total Reflectance (ATR) is often preferred for IR spectroscopy due to its minimal sample preparation.[1] For Raman spectroscopy, a non-resonant laser wavelength is chosen to avoid fluorescence. The combination of both IR and Raman is powerful, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
Experimental Protocol: FT-IR and FT-Raman
Objective: To identify the functional groups and obtain structural information.[1]
Methodology:
-
FT-IR (ATR):
-
Place a small amount of solid DL-β-phenylalanine directly onto the ATR crystal.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16-32 scans to enhance the signal-to-noise ratio.[1]
-
-
FT-Raman:
-
Place the sample in a suitable holder (e.g., a glass capillary).
-
Irradiate the sample with a laser (e.g., 1064 nm).
-
Collect the scattered radiation and analyze it with a spectrometer.
-
Data Presentation: Characteristic Vibrational Frequencies
| Vibrational Mode | Expected IR Frequency (cm⁻¹) ** | Expected Raman Frequency (cm⁻¹) ** |
| N-H stretching (NH₂/NH₃⁺) | 3200-3400 (broad) | Weak |
| Aromatic C-H stretching | 3000-3100 | 3000-3100 |
| Aliphatic C-H stretching | 2850-3000 | 2850-3000 |
| C=O stretching (COOH) | ~1700-1750 | ~1700-1750 |
| Asymmetric COO⁻ stretching | ~1550-1610 | Weak |
| N-H bending (NH₂/NH₃⁺) | ~1500-1650 | - |
| Aromatic C=C stretching | ~1450-1600 | ~1600 (strong) |
| Symmetric COO⁻ stretching | ~1400-1450 | ~1400-1450 |
| Phenyl ring breathing | Weak | ~1004 (very strong)[5] |
Note: Frequencies are approximate and can be influenced by the physical state (solid, solution) and intermolecular interactions.
Interpretation of Vibrational Spectra
The IR spectrum of DL-β-phenylalanine is expected to show a broad band in the 3400-2500 cm⁻¹ region, characteristic of O-H and N-H stretching in the zwitterionic form. The presence of strong absorptions around 1600 cm⁻¹ and 1400 cm⁻¹ corresponds to the asymmetric and symmetric stretching of the carboxylate group (COO⁻), respectively.[3] The Raman spectrum is particularly useful for identifying the aromatic ring, which exhibits a very strong and sharp "ring breathing" mode at approximately 1004 cm⁻¹.[5][6]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing the Phenyl Chromophore
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For DL-β-phenylalanine, the absorption of UV light is dominated by the π → π* transitions of the phenyl group.
Causality in Experimental Choices:
The choice of solvent is crucial as it can influence the fine structure of the absorption spectrum. A non-absorbing solvent in the region of interest, such as water or ethanol, is typically used. The concentration of the solution must be carefully controlled to ensure that the absorbance falls within the linear range of the Beer-Lambert law.
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the absorption maxima and molar absorptivity.
Methodology:
-
Sample Preparation: Prepare a dilute solution of DL-β-phenylalanine in a suitable UV-transparent solvent (e.g., water).
-
Data Acquisition:
-
Record a baseline spectrum of the solvent.
-
Record the absorption spectrum of the sample solution, typically from 200 to 400 nm.
-
Data Presentation: UV-Vis Absorption Data
| Parameter | Expected Value |
| λmax 1 | ~258 nm[7] |
| λmax 2 | ~198 nm[7] |
| Molar Absorptivity (ε) at 258 nm | ~200 M⁻¹cm⁻¹ |
Interpretation of UV-Vis Spectrum
The UV spectrum of DL-β-phenylalanine shows a characteristic absorption band around 258 nm, which is attributed to the π → π* electronic transition of the benzene ring.[7][8] A more intense absorption is observed at shorter wavelengths, around 198 nm.[7] The position and intensity of these bands can be influenced by the solvent polarity and pH.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis.
Causality in Experimental Choices:
Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing amino acids, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation. Collision-induced dissociation (CID) can then be used to induce fragmentation and obtain structural information.
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.[1]
Methodology:
-
Sample Preparation: Prepare a dilute solution of DL-β-phenylalanine in a suitable solvent (e.g., methanol/water).
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive or negative ion mode.
-
-
Data Acquisition (MS/MS):
-
Select the precursor ion (e.g., [M+H]⁺) in the first mass analyzer.
-
Induce fragmentation in a collision cell.
-
Analyze the fragment ions in the second mass analyzer.
-
Data Presentation: Expected Mass Spectrometric Data
| Ion | Expected m/z | Description |
| [M+H]⁺ | 166.08 | Protonated molecule |
| [M-H]⁻ | 164.07 | Deprotonated molecule |
| [M+H - H₂O]⁺ | 148.07 | Loss of water |
| [M+H - COOH]⁺ | 120.08 | Loss of the carboxyl group[9] |
| C₇H₇⁺ | 91.05 | Benzyl cation (side chain)[9] |
Interpretation of Mass Spectra
The full scan mass spectrum will confirm the molecular weight of DL-β-phenylalanine (165.19 g/mol ) through the observation of the protonated or deprotonated molecular ion. The tandem mass (MS/MS) spectrum will reveal characteristic fragmentation patterns. Common fragmentation pathways for phenylalanine and its derivatives include the loss of the carboxyl group and the formation of the benzyl cation, which corresponds to the side chain.[9][10]
Caption: Logical Flow of Mass Spectrometric Analysis of DL-β-Phenylalanine.
Conclusion
The spectroscopic characterization of DL-β-phenylalanine is a multi-faceted process that leverages the strengths of various analytical techniques. NMR spectroscopy provides an intricate map of the molecular framework, while vibrational spectroscopy offers a detailed fingerprint of its functional groups and structure. UV-Vis spectroscopy confirms the presence of the aromatic chromophore, and mass spectrometry unequivocally determines its molecular weight and fragmentation behavior. By integrating the data from these complementary methods, researchers and drug development professionals can achieve a comprehensive and unambiguous characterization of this important molecule, ensuring its quality, purity, and suitability for its intended applications.
References
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Effect of phenylalanine on the fragmentation of deprotonated peptides | Journal of the American Society for Mass Spectrometry - ACS Publications. (n.d.). Retrieved January 3, 2026, from [Link]
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Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]
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The mass spectra produced following ionisation of phenylalanine with... - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
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Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods | The Journal of Physical Chemistry A - ACS Publications. (n.d.). Retrieved January 3, 2026, from [Link]
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Gas-phase fragmentation of the Ag+—phenylalanine complex: Cation—π interactions and radical cation formation | Journal of the American Society for Mass Spectrometry - ACS Publications. (n.d.). Retrieved January 3, 2026, from [Link]
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The Vibrational Spectroscopic studies and molecular property analysis of l-Phenylalanine using quantum chemical method | Request PDF - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
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VIBRATIONAL ANALYSIS AND ELECTRONIC PROPERTIES OF ZWITTERIONIC D-PHENYLALANINE. (n.d.). Retrieved January 3, 2026, from [Link]
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Hydration profiles of aromatic amino acids: conformations and vibrations of L-phenylalanine-(H2O)n clusters - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]
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Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy - MDPI. (n.d.). Retrieved January 3, 2026, from [Link]
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Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. (n.d.). Retrieved January 3, 2026, from [Link]
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Fragmentation tree of phenylalanine computed from tandem MS data. - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
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Characteristic Raman lines of phenylalanine analyzed by a multiconformational approach | Request PDF - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
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Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods - PubMed Central. (n.d.). Retrieved January 3, 2026, from [Link]
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FT-IR spectra of phenylalanine: pure (in black) and in water (in red).... - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
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Infrared and laser Raman studies of L-phenylalanine L-phenylalaninium perchlorate and bis(DL-phenylalaninium) sulphate monohydrate - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]
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Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - NIH. (n.d.). Retrieved January 3, 2026, from [Link]
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Raman spectra of phenylalanine, methionine, and glycine. Specific vibrations used for the detection of each of the 3 amino-acids are indicated. - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
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Comparison of experimental and theoretical FT‐IR spectra for (a), (b), (c) and (d). (n.d.). Retrieved January 3, 2026, from [Link]
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FT-Raman spectra of l-phenylalanine, l-methionine, l-proline and... - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
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The Use of UV–Vis Absorption Spectroscopy for Studies of Natively Disordered Proteins. (n.d.). Retrieved January 3, 2026, from [Link]
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A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in - Oldfield Group Website - University of Illinois. (n.d.). Retrieved January 3, 2026, from [Link]
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Raman mapping images of phenylalanine activity: (a,b) with the 1005 cm... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
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UV-Vis Spectrum of Phenylalanine - SIELC Technologies. (n.d.). Retrieved January 3, 2026, from [Link]
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Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]
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Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - NIH. (n.d.). Retrieved January 3, 2026, from [Link]
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bmse000045 L-Phenylalanine at BMRB. (n.d.). Retrieved January 3, 2026, from [Link]
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Infrared Spectroscopy of Phenylalanine Ag(I) and Zn(II) Complexes in the Gas Phase - Fritz Haber Institute. (n.d.). Retrieved January 3, 2026, from [Link]
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Conformational preference of short aromatic amino acids from the FT-IR, FT-Raman and Far-IR spectroscopies, and quantum chemical calculations: L-phenylalanine and L-tyrosine | Request PDF - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
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UV Spectral Properties of Phenylalanine Powder - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]
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Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]
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Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F) - ACS Publications. (n.d.). Retrieved January 3, 2026, from [Link]
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Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]
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NMR Analysis of Amino Acids - YouTube. (n.d.). Retrieved January 3, 2026, from [Link]
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Natural occurrence of beta-phenylalanine and its analogues
An In-depth Technical Guide to the Natural Occurrence of Beta-Phenylalanine and Its Analogues
Authored by Gemini, Senior Application Scientist
Abstract
Beta-phenylalanine is a non-proteinogenic amino acid that serves as a critical building block for a diverse array of biologically active natural products. Its incorporation into molecular scaffolds often confers unique conformational properties and biological functions, ranging from anticancer to antimicrobial activities. This technical guide provides a comprehensive overview of the natural occurrence of beta-phenylalanine and its analogues, delving into their biosynthetic origins, methods for their isolation and characterization, and their significance in drug discovery and development. We will explore the enzymatic machinery responsible for the synthesis of the beta-amino acid backbone and the subsequent modifications that lead to a rich diversity of natural analogues. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of natural compounds.
Introduction: The Significance of Beta-Phenylalanine in Natural Products
In the vast chemical repertoire of nature, the non-proteinogenic amino acid β-phenylalanine stands out as a key structural motif in numerous secondary metabolites with potent biological activities. Unlike its proteinogenic counterpart, α-phenylalanine, where the amino group is attached to the α-carbon, β-phenylalanine features an amino group at the β-carbon position. This seemingly subtle isomeric difference has profound implications for the three-dimensional structure and biological function of the molecules that incorporate it.
The most prominent example of a β-phenylalanine-containing natural product is the potent anticancer drug, paclitaxel (Taxol). The N-benzoyl-(2R,3S)-3-phenylisoserine side chain, a derivative of β-phenylalanine, is essential for the tubulin-stabilizing activity of paclitaxel. The discovery of paclitaxel from the bark of the Pacific yew tree (Taxus brevifolia) in the 1960s and its subsequent clinical success spurred significant interest in the natural sources and biosynthesis of β-phenylalanine and its analogues.
Beyond the Taxus genus, β-phenylalanine and its derivatives have been isolated from a variety of other natural sources, including other plants, fungi, and bacteria. These compounds exhibit a broad spectrum of biological activities, including antifungal, antibacterial, and enzyme inhibitory properties. This guide will provide a detailed exploration of the natural world's production and utilization of this fascinating and important molecule.
Natural Occurrence and Diversity of Beta-Phenylalanine Analogues
The natural diversity of β-phenylalanine extends beyond the parent molecule to a range of analogues with modifications to the phenyl ring, the amino group, or the carboxylic acid moiety. These modifications are often species-specific and contribute to the unique biological activity of the parent compound.
Plant Sources
The genus Taxus remains the most well-studied source of β-phenylalanine and its derivatives due to the importance of paclitaxel. In Taxus species, β-phenylalanine is a precursor to the C-13 side chain of baccatin III, which is then acylated to form paclitaxel. Other plants have also been found to produce β-phenylalanine and its analogues, although in smaller quantities.
Fungal and Bacterial Sources
Various fungal and bacterial species have been identified as producers of β-phenylalanine and its analogues. These microorganisms often synthesize these compounds as part of their chemical defense mechanisms or as signaling molecules. For instance, the antifungal compound cispentacin, produced by Bacillus cereus and Streptomyces setonii, contains a β-amino acid core.
A summary of selected naturally occurring β-phenylalanine analogues and their sources is presented in Table 1.
| Analogue | Source Organism(s) | Key Structural Feature(s) | Noted Biological Activity |
| (2R,3S)-3-Phenylisoserine | Taxus species (e.g., T. brevifolia, T. baccata) | Hydroxylation at the C-3 position | Precursor to the paclitaxel side chain; anticancer |
| N-Methyl-β-phenylalanine | Streptomyces sp. | Methylation of the amino group | Component of various peptide natural products |
| 4-Hydroxy-β-phenylalanine | Penicillium sp. | Hydroxylation at the C-4 position of the phenyl ring | Antifungal |
| 3,4-Dihydroxy-β-phenylalanine | Actinomycetes | Dihydroxylation of the phenyl ring | Antioxidant |
Table 1: Selected Naturally Occurring Beta-Phenylalanine Analogues and Their Sources
Biosynthesis of Beta-Phenylalanine and Its Analogues
The biosynthesis of β-phenylalanine from the proteinogenic amino acid α-phenylalanine is a key enzymatic transformation. This reaction is catalyzed by a class of enzymes known as aminomutases.
The Phenylalanine Aminomutase (PAM) Pathway
The most well-characterized pathway for β-phenylalanine biosynthesis involves the enzyme phenylalanine aminomutase (PAM). PAM catalyzes the intramolecular transfer of the amino group from the α-carbon to the β-carbon of L-phenylalanine, yielding (R)-β-phenylalanine. This transformation is a critical step in the biosynthesis of paclitaxel and other natural products.
The catalytic mechanism of PAM is thought to involve a 4-methylidene-imidazole-5-one (MIO) prosthetic group, which facilitates the amination reaction. The overall biosynthetic pathway is depicted in the following diagram:
Figure 1: Biosynthetic Pathway of (R)-β-Phenylalanine from the Shikimate Pathway.
Downstream Modifications
Following the formation of the β-phenylalanine core, a variety of tailoring enzymes can introduce further chemical diversity. These modifications can include:
-
Hydroxylation: Cytochrome P450 monooxygenases can introduce hydroxyl groups onto the phenyl ring or the aliphatic chain.
-
Methylation: Methyltransferases can add methyl groups to the amino or carboxyl groups.
-
Glycosylation: Glycosyltransferases can attach sugar moieties to the molecule.
These downstream modifications are crucial for the final biological activity of the natural product.
Experimental Protocols for Isolation and Characterization
The isolation and characterization of β-phenylalanine and its analogues from natural sources require a combination of chromatographic and spectroscopic techniques.
General Workflow
A typical workflow for the isolation and identification of these compounds is outlined below:
Figure 2: General Workflow for the Isolation and Characterization of Beta-Phenylalanine Analogues.
Step-by-Step Methodology: Isolation from a Fungal Culture
This protocol provides a general guideline for the isolation of a hypothetical β-phenylalanine analogue from a fungal culture.
1. Fungal Cultivation and Extraction:
- Inoculate the fungal strain of interest into a suitable liquid medium and incubate under optimal conditions for secondary metabolite production.
- After the incubation period, separate the mycelium from the culture broth by filtration.
- Extract the culture broth with an equal volume of ethyl acetate three times.
- Extract the mycelium with methanol or acetone.
- Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
2. Chromatographic Fractionation:
- Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
- Collect fractions and monitor by thin-layer chromatography (TLC).
- Pool fractions with similar TLC profiles.
3. High-Performance Liquid Chromatography (HPLC) Purification:
- Subject the active fractions from the column chromatography to semi-preparative reverse-phase HPLC.
- Use a suitable gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid.
- Monitor the elution profile with a UV detector and collect the peaks corresponding to the compound of interest.
4. Structure Elucidation:
- Determine the molecular weight and elemental composition of the purified compound using high-resolution mass spectrometry (HRMS).
- Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to determine the chemical structure of the compound.
- Compare the spectroscopic data with known compounds or use it to elucidate a novel structure.
Conclusion and Future Perspectives
The natural occurrence of β-phenylalanine and its analogues represents a rich and still largely untapped resource for drug discovery. The unique structural and biological properties conferred by the β-amino acid scaffold make these compounds attractive starting points for the development of new therapeutic agents. Future research in this area will likely focus on:
-
Genome Mining: Utilizing genomic and metagenomic approaches to discover novel biosynthetic gene clusters for β-phenylalanine and its analogues in a wider range of organisms.
-
Synthetic Biology: Engineering microbial hosts for the heterologous production of known and novel β-phenylalanine-containing compounds.
-
Enzymatic Synthesis: Harnessing the power of aminomutases and other biosynthetic enzymes for the chemoenzymatic synthesis of complex molecules.
By continuing to explore the natural diversity and biosynthetic origins of these fascinating molecules, the scientific community can unlock new opportunities for addressing pressing medical needs.
References
-
Wani, M. C., Taylor, H. L., Wall, M. E., Coggon, P., & McPhail, A. T. (1971). Plant antitumor agents. VI. The isolation and structure of taxol, a novel antileukemic and antitumor agent from Taxus brevifolia. Journal of the American Chemical Society, 93(9), 2325–2327. [Link]
-
Schiff, P. B., Fant, J., & Horwitz, S. B. (1979). Promotion of microtubule assembly in vitro by taxol. Nature, 277(5698), 665–667. [Link]
-
Konishi, M., Nishio, M., Saitoh, K., Miyaki, T., Oki, T., & Kawaguchi, H. (1989). Cispentacin, a new antifungal antibiotic. I. Production, isolation, and properties. The Journal of Antibiotics, 42(12), 1749–1755. [Link]
DL-β-Phenylalanine as a Building Block for Peptidomimetics: A Guide to Synthesis, Characterization, and Application
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic potential of peptides is often hindered by their poor pharmacokinetic profiles, primarily due to low metabolic stability and conformational flexibility. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a compelling solution to these challenges. Among the most successful strategies in peptidomimetic design is the incorporation of β-amino acids. These structural analogues of α-amino acids introduce an additional carbon atom into the peptide backbone, conferring remarkable properties such as enhanced proteolytic resistance and the ability to form unique, stable secondary structures.[1][2][3] This guide focuses on DL-β-phenylalanine, a versatile and synthetically accessible building block, providing a comprehensive technical overview for its use in the rational design of novel peptidomimetics. We will explore the fundamental principles, provide detailed experimental protocols for synthesis and characterization, and discuss the functional implications for drug discovery.
The Strategic Advantage of β-Amino Acids in Peptidomimetic Design
The fundamental difference between α- and β-amino acids lies in the connectivity of the backbone. This seemingly minor alteration—the insertion of a single methylene group—has profound consequences for the resulting oligomer.
-
Inherent Proteolytic Resistance: The most significant advantage of incorporating β-amino acids is the dramatic increase in stability against enzymatic degradation.[2][4][5] Proteases, which have evolved to recognize and cleave the α-peptide bond, are generally unable to hydrolyze the β-peptide backbone.[4] This intrinsic stability extends the in vivo half-life of the peptidomimetic, a critical attribute for any therapeutic agent.[2]
-
Expanded Conformational Landscape: The additional backbone carbon and associated rotatable bonds (φ, θ, ψ) allow β-peptides to access a diverse range of stable secondary structures, often with shorter sequence lengths than their α-peptide counterparts.[5][6][7] These include various helices (10/12-helix, 14-helix) and well-defined turns and sheets, which can be used to mimic the bioactive conformations of natural peptides or to create entirely novel scaffolds for targeting protein surfaces.[1][6][8]
-
The Role of the Phenyl Side Chain: Phenylalanine is a key residue in many biological recognition events, mediating crucial hydrophobic and π-stacking interactions at protein-protein interfaces.[9] By incorporating β-phenylalanine, researchers can retain this critical side-chain functionality while simultaneously engineering backbone stability. This makes it an invaluable tool for designing inhibitors of targets known to have hydrophobic binding pockets, such as many proteases.[9]
The structural distinction between α- and β-peptides is visualized below.
Caption: Overall workflow for peptidomimetic development.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a generic α/β-peptide on a 0.1 mmol scale using a standard rink amide resin.
Materials:
-
Rink Amide MBHA resin (loading ~0.5 mmol/g)
-
Fmoc-protected α-amino acids
-
Fmoc-DL-β-phenylalanine
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (cold)
Methodology:
-
Resin Preparation:
-
Weigh 200 mg of Rink Amide resin and place it in a fritted reaction vessel.
-
Swell the resin in DMF for 30 minutes, then drain. [10]
-
-
Initial Fmoc Deprotection:
-
Add 5 mL of 20% piperidine/DMF solution to the resin.
-
Agitate for 3 minutes, then drain.
-
Add another 5 mL of 20% piperidine/DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling Cycle (Repeat for each amino acid):
-
Activation: In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.) in 2 mL of DMF. Add DIPEA (0.8 mmol, 8 eq.) and let the solution pre-activate for 2 minutes. The solution should turn yellow.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours. Note: Coupling β-amino acids may require longer reaction times or double coupling due to steric hindrance.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents.
-
Kaiser Test (Optional): Perform a qualitative Kaiser test to confirm the completion of the coupling reaction (primary amines yield a deep blue color).
-
Fmoc Deprotection: Repeat Step 2 to remove the Fmoc group from the newly added residue, preparing for the next coupling cycle.
-
-
Final Cleavage and Deprotection:
-
After the final deprotection and washing steps, dry the resin under vacuum.
-
Add 5 mL of the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the solution to separate the resin beads and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase HPLC with a C18 column and a water/acetonitrile gradient.
-
Collect fractions and analyze by LC-MS to identify those containing the pure product.
-
Lyophilize the pure fractions to obtain a white, fluffy powder.
-
Structural and Functional Characterization
Once synthesized and purified, the peptidomimetic must be rigorously characterized to confirm its identity, structure, and desired functional properties.
Mass Spectrometry for Identity and Purity Confirmation
Mass spectrometry (MS) is the first and most critical step in characterization. It provides an exact molecular weight, confirming that the correct sequence has been synthesized. [11] Typical Workflow (LC-MS/MS):
-
A small amount of the purified peptide is injected into an HPLC system coupled to a mass spectrometer.
-
The peptide is separated from any minor impurities on an analytical C18 column.
-
The eluting peptide is ionized (typically by electrospray ionization, ESI) and its mass-to-charge (m/z) ratio is measured, confirming the parent mass.
-
For sequence verification, tandem MS (MS/MS) is performed. [12]The parent ion is isolated, fragmented (e.g., via collision-induced dissociation), and the masses of the resulting fragment ions (b- and y-ions) are measured. This fragmentation pattern allows for the definitive confirmation of the amino acid sequence. [13]
NMR Spectroscopy for 3D Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the high-resolution 3D structure of peptides in solution, under near-physiological conditions. [14][15] Key Steps in Structure Determination:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., H₂O/D₂O or a membrane-mimicking solvent like TFE/water) to a concentration of ~1-2 mM.
-
Data Acquisition: A suite of 2D NMR experiments is acquired, including:
-
TOCSY (Total Correlation Spectroscopy): Identifies protons within the same amino acid spin system. [14] * COSY (Correlation Spectroscopy): Shows scalar coupling between adjacent protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most crucial experiment, as it identifies protons that are close in space (< 5 Å), regardless of their position in the sequence. [14]These spatial proximities are the basis for calculating the 3D structure.
-
-
Resonance Assignment: The collected spectra are analyzed to assign every proton signal to its specific atom in the peptide sequence. [14]4. Structure Calculation: The distance restraints derived from NOESY cross-peaks, along with any dihedral angle restraints from scalar coupling data, are used as input for molecular dynamics and simulated annealing software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the experimental data. [16]
Functional Assay: Proteolytic Stability
A primary motivation for using β-amino acids is to enhance metabolic stability. This must be experimentally verified.
Experimental Protocol: In Vitro Protease Degradation Assay
Objective: To compare the degradation rate of a β-phenylalanine-containing peptidomimetic against its native α-peptide counterpart.
Materials:
-
Purified α-peptide and β-peptide analogue (~1 mg/mL stock solutions)
-
Protease: Trypsin or Pronase (a broad-spectrum protease)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 10% TFA
-
Analytical HPLC or LC-MS system
Methodology:
-
Reaction Setup: In separate microcentrifuge tubes, prepare the following reactions:
-
Tube A (β-peptide + Protease): 50 µL β-peptide stock + 440 µL PBS + 10 µL Protease solution.
-
Tube B (α-peptide + Protease): 50 µL α-peptide stock + 440 µL PBS + 10 µL Protease solution.
-
Controls: Prepare identical tubes but replace the protease solution with PBS.
-
-
Time Course: Incubate all tubes at 37°C.
-
Sampling: At various time points (e.g., 0, 15 min, 30 min, 1h, 4h, 24h), withdraw a 50 µL aliquot from each reaction tube.
-
Quenching: Immediately quench the enzymatic reaction by adding the 50 µL aliquot to a new tube containing 10 µL of 10% TFA.
-
Analysis:
-
Analyze each quenched sample by analytical reverse-phase HPLC.
-
Monitor the disappearance of the main peptide peak over time by integrating the peak area at a specific wavelength (e.g., 220 nm).
-
Plot the percentage of remaining intact peptide versus time for both the α- and β-peptides.
-
Expected Outcome: The α-peptide will show rapid degradation, with its peak area diminishing significantly over time. In contrast, the β-phenylalanine-containing peptide is expected to remain largely intact throughout the experiment, demonstrating its enhanced proteolytic stability. [2][4]
Applications in Drug Discovery
The unique properties of β-phenylalanine-containing peptidomimetics have led to their successful application in targeting a range of diseases.
-
Inhibitors of Protein-Protein Interactions (PPIs): Many PPIs are mediated by α-helical domains. α/β-peptides can be designed to mimic the structure of these helices, acting as potent and stable inhibitors. [2][17]This has been applied to targets in apoptosis signaling and HIV fusion. [2][18]* Antimicrobial Peptides (AMPs): Natural AMPs are often susceptible to degradation. By replacing key residues with β-amino acids, researchers have created foldameric AMPs that retain lytic activity against bacteria but are resistant to proteases, making them promising next-generation antibiotics. [1][19]* Neurological and Metabolic Disorders: The phenylalanine side chain is a precursor to neurotransmitters, and its analogues are explored for neurological applications. [20]Furthermore, β-peptides have been investigated for targeting conditions like Alzheimer's disease by interfering with the aggregation of β-amyloid peptides. [19]
Conclusion and Future Perspective
DL-β-phenylalanine is a powerful and accessible tool in the arsenal of the medicinal chemist. Its incorporation into peptide scaffolds provides a direct and reliable method for enhancing proteolytic stability without sacrificing the critical side-chain interactions often mediated by the phenyl group. The continued development of new synthetic methods for enantiomerically pure β-amino acids will further refine the design process, allowing for even more precise control over the final peptidomimetic structure and function. [21][22]As our understanding of β-peptide folding and recognition deepens, these versatile building blocks will undoubtedly play an increasingly important role in the development of novel therapeutics that overcome the traditional limitations of peptide-based drugs.
References
-
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC - NIH. (2024). National Institutes of Health. [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2014). ACS Publications. [Link]
-
Folding and function in α/β-peptides: Targets and therapeutic applications - PMC. (n.d.). National Institutes of Health. [Link]
-
Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. (n.d.). PubMed. [Link]
-
Peptide NMR. (n.d.). University of Zurich. [Link]
-
β-Peptides: From Structure to Function. (2001). ACS Publications. [Link]
-
Peptidomics - PMC - PubMed Central. (2023). National Institutes of Health. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). aapptec. [Link]
-
Beta Peptide Foldamers. (n.d.). News-Medical.Net. [Link]
-
β-Peptidic Peptidomimetics. (2008). Accounts of Chemical Research. [Link]
-
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). Taylor & Francis Online. [Link]
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In Silico Modeling of β-Peptide Secondary Structures: A Technical Guide for Drug Development Professionals
This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the principles and practices for the in silico modeling of β-peptide secondary structures. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind critical methodological choices, grounding theoretical concepts in practical, field-proven applications.
The Unique Conformational Landscape of β-Peptides
Unlike their α-peptide counterparts, β-peptides are built from β-amino acids, which feature an additional carbon atom in their backbone. This seemingly minor alteration dramatically expands their structural diversity and provides them with remarkable resistance to enzymatic degradation, making them highly attractive candidates for therapeutic development.[1][2] However, this same structural plasticity presents a significant challenge for computational modeling.
β-peptides can adopt a variety of stable, well-defined secondary structures, or "foldamers," even in short sequences.[3] Understanding and predicting these structures is paramount for rational drug design. The most prevalent secondary structures include:
-
14-Helix: A robust and common helical structure characterized by a 14-membered hydrogen-bonded ring. It is particularly favored by peptides composed of β³- or β²-amino acids.[2]
-
12-Helix: Another stable helical fold, often observed in peptides with specific substitution patterns.[2]
-
10/12-Helix: A hybrid helix that is intrinsically stable for the β-peptide backbone and can accommodate a wide variety of side-chain substitutions.[2]
-
β-Hairpins and Sheets: Similar to α-peptides, β-peptides can form sheet-like structures and turns, crucial for mimicking protein-protein interaction interfaces.[4][5]
The ability to accurately predict which of these conformations a given β-peptide sequence will adopt is the central goal of in silico modeling.
Caption: Key secondary structures adopted by β-peptides.
The Modeler's Toolkit: Force Fields and Solvation
The predictive power of any molecular simulation hinges entirely on the quality of its underlying physical model, the force field . A force field is a set of parameters and equations used to calculate the potential energy of a system of atoms. For β-peptides, the choice of force field is not trivial, as most standard force fields were parameterized for natural α-peptides and proteins.[6] Using an inappropriate force field can lead to biased structural distributions and inaccurate predictions.[7][8]
2.1. Choosing the Right Force Field
The causality behind force field selection involves balancing the propensities for helical versus extended structures and accurately representing backbone and side-chain interactions.[6] Several studies have critically assessed common force fields for their performance on β-peptides.[6][9][10]
| Force Field Family | Strengths for β-Peptides | Considerations & Cautions |
| AMBER (e.g., ff14SB) | Widely used, good for general protein simulation. Some variants (ff03, ff99ci) show reasonable agreement with experimental data for β-hairpins.[7] | Can sometimes overestimate helical content.[9][10] Performance on non-natural backbones can be variable and may require re-parameterization.[6] |
| CHARMM (e.g., CHARMM36m) | Well-balanced for helical and extended structures in proteins. Has shown promising results for amyloid-β peptides and can reproduce key hydrophobic core collapse.[8][9] | As with AMBER, its primary parameterization is for natural proteins. Performance should be validated against known experimental data for the specific β-peptide class under study.[6] |
| GROMOS (e.g., 54A7) | Specifically compared for its ability to stabilize characteristic β-peptide folds like the 3₁₄-helix and hairpins.[6] | May overestimate β-sheet conformation in some cases.[10] |
| OPLS-AA | Tends to generate a good balance between α- and β-structures in amyloid peptides.[10] | Can sometimes destabilize folded β-hairpin structures compared to other force fields.[10] |
Expert Insight: There is no single "best" force field for all β-peptides. The choice is a hypothesis. A robust study often involves testing at least two different force fields to ensure that the resulting conformations are not an artifact of a single parameter set.[8][9] The results should always be critically compared with available experimental data, such as CD or NMR spectroscopy.[3][6]
2.2. Explicit vs. Implicit Solvation
The solvent environment is a critical determinant of peptide conformation.
-
Explicit Solvation: Each solvent molecule (e.g., water or methanol) is modeled as an individual entity. This provides the highest level of physical realism but is computationally very expensive.[11]
-
Implicit Solvation: The solvent is modeled as a continuous medium (a continuum). This is computationally much faster, allowing for longer simulation times and enhanced sampling, but sacrifices atomic-level detail of peptide-solvent interactions.[7]
Causality: For exploring the fundamental folding landscape or when using computationally demanding methods like replica exchange molecular dynamics, an implicit solvent can be a valid and necessary choice.[7][12] For final, high-fidelity production simulations aimed at analyzing specific interactions with the solvent, explicit models (e.g., TIP3P water) are preferred.[11]
The Simulation Engine: Driving Conformational Sampling
With a peptide model and force field selected, Molecular Dynamics (MD) simulation is the workhorse technique used to explore the conformational space. MD simulations calculate the forces on each atom and use Newton's equations of motion to simulate the movement of atoms and molecules over time.[13][14]
However, the conformational energy landscape of a peptide can be rugged, with many local energy minima separated by high energy barriers. A standard MD simulation at physiological temperature may become trapped in a local minimum, failing to sample the full range of relevant structures. This is where the expertise of the modeler becomes crucial, selecting advanced techniques to overcome this limitation.
Enhanced Sampling: Replica Exchange Molecular Dynamics (REMD) REMD (also known as parallel tempering) is a powerful technique for overcoming high energy barriers.[15] It involves running multiple simulations of the same system in parallel at different temperatures. Periodically, the coordinates of the simulations at different temperatures are swapped.
-
High-Temperature Simulations: Can easily cross high energy barriers but sample a broad, often non-physical, conformational space.
-
Low-Temperature Simulations: Sample physically relevant, low-energy conformations but can get trapped.
By allowing swaps, the low-temperature simulations can "borrow" the barrier-crossing ability of the high-temperature simulations, leading to a much more thorough exploration of the conformational landscape at the temperature of interest.[7][9]
From Theory to Practice: A Validated MD Workflow
This section details a self-validating, step-by-step protocol for setting up and running an MD simulation of a β-peptide using GROMACS, a widely used and high-performance simulation package.[16]
Caption: A typical workflow for Molecular Dynamics simulation of a β-peptide.
Experimental Protocol: β-Peptide MD Simulation
Objective: To generate a conformational ensemble of a 12-residue β-peptide in aqueous solution.
Software: GROMACS, VMD (for visualization). Force Field: CHARMM36m.
-
Initial Structure Generation:
-
Action: Build the β-peptide in an initial conformation (e.g., fully extended or as a pre-built helix) using software like Avogadro, PyMOL, or a specialized peptide builder tool.[17]
-
Causality: The starting structure is not critical for a properly converged simulation but starting from a reasonable geometry can speed up equilibration.
-
-
System Setup (using GROMACS gmx commands):
-
gmx pdb2gmx: Convert the PDB file to a GROMACS topology. Select the CHARMM36m force field and a compatible water model (e.g., TIP3P). This step generates the molecular topology file (topol.top).
-
gmx editconf: Define the simulation box (e.g., a cubic box with 1.0 nm distance between the peptide and the box edge).
-
gmx solvate: Fill the box with water molecules.
-
gmx genion: Add ions (e.g., Na⁺ or Cl⁻) to neutralize the system's net charge. This is critical for accurate electrostatic calculations.
-
-
Energy Minimization:
-
Action: Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries from the initial setup.
-
Self-Validation: The potential energy of the system should drop significantly and plateau at a stable negative value.
-
-
Equilibration (NVT and NPT Ensembles):
-
NVT (Canonical) Ensemble: Equilibrate the system for ~1 ns with constraints on the peptide heavy atoms, allowing the solvent to relax around the peptide at a constant Number of particles, Volume, and Temperature.
-
NPT (Isothermal-Isobaric) Ensemble: Equilibrate for another ~1 ns, this time at constant Number of particles, Pressure, and Temperature. This allows the box density to reach the correct value.
-
Self-Validation: Monitor temperature and pressure. They should stabilize around the target values. The system density should also converge to a stable value (~1000 kg/m ³ for water).
-
-
Production MD:
-
Action: Run the production simulation for the desired length of time (e.g., 100s of nanoseconds to microseconds, depending on the folding timescale).[3]
-
Causality: Longer simulations provide more extensive sampling of the conformational space, increasing the statistical reliability of the results.
-
Closing the Loop: Trajectory Analysis and Experimental Validation
The output of an MD simulation is a trajectory file—a record of the positions of all atoms over time. The final, critical step is to analyze this data to extract meaningful structural insights and, most importantly, to compare them with experimental reality.
5.1. Key Analysis Metrics
-
Root Mean Square Deviation (RMSD): Measures the average distance between the atoms of superimposed structures. Used to assess simulation stability and identify conformational transitions.
-
Secondary Structure Propensity: Tools like DSSP or STRIDE analyze the trajectory frame-by-frame to determine the percentage of time each residue spends in a helical, sheet, or coil conformation.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of key hydrogen bonds that define secondary structures.
-
Clustering: Groups similar conformations together to identify the most populated structural states in the ensemble.
5.2. Validation through Experiment
In silico models are powerful hypotheses, but they must be validated. The trustworthiness of a model is established when it can accurately reproduce or explain experimental data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining peptide structures in solution.[18][19] A key validation step is to back-calculate NMR observables, such as Nuclear Overhauser Effects (NOEs), from the simulated conformational ensemble and compare them to the experimental NOE data.[3][20] A good model will be highly compatible with the experimental restraints.
-
X-ray Crystallography: If the β-peptide can be crystallized, X-ray crystallography provides an atomic-resolution structure in the solid state.[21][22][23][24] While the crystal environment can influence conformation, this provides an invaluable benchmark for validating the force field's ability to reproduce the correct fold.[22]
By rigorously validating computational models against experimental data, we build a robust, self-validating system that enhances our understanding of β-peptide behavior and accelerates the design of novel therapeutics.
References
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An In-Depth Technical Guide to Investigating the Metabolic Fate of DL-Beta-Phenylalanine
Introduction: The Enigma of β-Amino Acids in Xenobiotic Metabolism
In the landscape of drug development and metabolic research, non-proteinogenic amino acids present a unique challenge and opportunity. Among these, β-amino acids, structural isomers of the canonical α-amino acids, are of increasing interest due to their enhanced stability against proteolytic degradation.[1][2] This guide focuses on DL-β-phenylalanine, a racemic mixture of a non-canonical β-amino acid. Understanding the metabolic journey of this compound—its absorption, distribution, metabolism, and excretion (ADME)—is paramount for assessing its potential therapeutic applications and toxicological profile.
Unlike its α-counterpart, L-phenylalanine, whose metabolic pathways are well-delineated, the fate of DL-β-phenylalanine in mammalian systems is not extensively documented. This guide, therefore, serves a dual purpose: to synthesize the current understanding based on analogous compounds and to provide a robust experimental framework for its comprehensive investigation. We will proceed not with a rigid template, but with a logical flow that mirrors the scientific inquiry itself—from foundational knowledge to practical experimental design.
Part 1: Postulated Metabolic Pathways of DL-β-Phenylalanine
The metabolic fate of a xenobiotic is governed by a series of enzymatic processes primarily in the liver.[3][4] For DL-β-phenylalanine, we can hypothesize several potential pathways based on the known metabolism of L-phenylalanine and other β-amino acids.
Absorption and Distribution:
The initial step in the metabolic journey is absorption from the gastrointestinal tract. Amino acids are typically absorbed via specific transporters.[5][6] For β-amino acids like β-alanine, dedicated transport systems such as the proton-amino acid transporter PAT1 have been identified.[5] It is plausible that DL-β-phenylalanine utilizes similar transporters for intestinal absorption and subsequent distribution to tissues.
Primary Metabolic Routes:
The metabolism of L-phenylalanine is dominated by its conversion to tyrosine, a reaction catalyzed by phenylalanine hydroxylase.[7][8][9] However, the structural difference in DL-β-phenylalanine—the amino group on the β-carbon—likely precludes it from being a substrate for this enzyme. Therefore, we must consider alternative pathways.
Two principal metabolic transformations are postulated:
-
Transamination: This is a common reaction for amino acids. While the primary aminotransferases act on α-amino acids, evidence from microbial metabolism shows the existence of β-specific aminotransferases that can convert β-phenylalanine to 3-oxo-3-phenylpropionic acid.[10] In mammals, it is conceivable that certain aminotransferases could catalyze a similar conversion of β-phenylalanine to phenylpyruvate, which is a known metabolite of L-phenylalanine under conditions of phenylalanine hydroxylase deficiency.[11][12]
-
Decarboxylation: Aromatic L-amino acid decarboxylase is responsible for the conversion of L-phenylalanine to β-phenylethylamine.[11] It is plausible that this enzyme, or a similar one, could act on DL-β-phenylalanine to produce phenylethylamine.
The diagram below illustrates these hypothesized initial metabolic steps for DL-β-phenylalanine.
Caption: Hypothesized initial metabolic pathways of DL-β-phenylalanine.
Following these initial transformations, the resulting metabolites, phenylpyruvate and phenylethylamine, would enter their respective known catabolic pathways, ultimately leading to compounds that can be excreted or enter central metabolism.
Part 2: A Framework for Experimental Investigation
To elucidate the actual metabolic fate of DL-β-phenylalanine, a multi-pronged experimental approach is necessary. This section outlines a series of in vitro and in vivo studies, providing the rationale behind each step.
Experimental Workflow:
The overall workflow for investigating the metabolism of DL-β-phenylalanine is a staged process, moving from simpler in vitro systems to more complex in vivo models.
Caption: A staged experimental workflow for elucidating the metabolic fate of DL-β-phenylalanine.
Detailed Experimental Protocols:
1. Analytical Method Development and Validation:
-
Objective: To develop a sensitive and specific method for the quantification of DL-β-phenylalanine and its potential metabolites in biological matrices (plasma, urine, liver homogenates).
-
Methodology: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity and specificity.[13]
-
Step 1: Standard Preparation: Synthesize or procure analytical standards of DL-β-phenylalanine and hypothesized metabolites (e.g., phenylpyruvate, phenylethylamine).
-
Step 2: Sample Preparation: Develop an efficient extraction method (e.g., protein precipitation or solid-phase extraction) to isolate the analytes from the biological matrix.
-
Step 3: Chromatographic Separation: Optimize the HPLC conditions (column, mobile phase, gradient) to achieve good separation of the parent compound and its metabolites.
-
Step 4: Mass Spectrometry Detection: Optimize the MS/MS parameters (ion source, collision energy) for each analyte to ensure sensitive and specific detection.
-
Step 5: Method Validation: Validate the method according to regulatory guidelines for accuracy, precision, linearity, and stability.
-
2. In Vitro Metabolism using Liver Microsomes:
-
Objective: To assess the phase I metabolic stability of DL-β-phenylalanine and identify the cytochrome P450 (CYP) enzymes involved.
-
Rationale: Liver microsomes are a subcellular fraction containing a high concentration of CYP enzymes, which are major players in drug metabolism.[14][15][16][17]
-
Protocol:
-
Step 1: Incubation: Incubate DL-β-phenylalanine with pooled human liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzymes).
-
Step 2: Time-course Analysis: Collect samples at various time points and quench the reaction.
-
Step 3: Quantification: Analyze the samples using the validated LC-MS/MS method to determine the rate of disappearance of the parent compound.
-
Step 4: Reaction Phenotyping: To identify the specific CYP isoforms involved, conduct incubations with specific chemical inhibitors of different CYP enzymes or with recombinant human CYP enzymes.
-
3. In Vivo Pharmacokinetic and Metabolite Identification Studies in a Rodent Model:
-
Objective: To determine the pharmacokinetic profile (absorption, distribution, elimination) of DL-β-phenylalanine and to identify the major metabolites formed in a living organism.
-
Rationale: In vivo studies provide a complete picture of the ADME properties of a compound, integrating all relevant physiological processes. Stable isotope-labeled compounds are powerful tools for these studies.[18][19][20][21][22][23][24]
-
Protocol:
-
Step 1: Stable Isotope Labeling: Synthesize a stable isotope-labeled version of DL-β-phenylalanine (e.g., with ¹³C or ²H) to distinguish it from endogenous compounds.
-
Step 2: Animal Dosing: Administer a single dose of the labeled compound to a cohort of rodents (e.g., rats or mice) via the intended route of administration (e.g., oral gavage).
-
Step 3: Sample Collection: Collect blood and urine samples at multiple time points over a 24-48 hour period.
-
Step 4: Pharmacokinetic Analysis: Analyze the plasma samples to determine the concentration-time profile of the parent compound and calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
-
Step 5: Metabolite Profiling: Analyze the urine and plasma samples using high-resolution mass spectrometry to detect and identify potential metabolites based on their mass and fragmentation patterns.
-
Part 3: Data Interpretation and Pathway Elucidation
The data generated from the in vitro and in vivo experiments will be integrated to construct a comprehensive picture of the metabolic fate of DL-β-phenylalanine.
Quantitative Data Summary:
| Parameter | In Vitro (Liver Microsomes) | In Vivo (Rodent Model) |
| Metabolic Half-life (t½) | To be determined | To be determined |
| Intrinsic Clearance (Clint) | To be determined | - |
| Maximum Plasma Concentration (Cmax) | - | To be determined |
| Time to Cmax (Tmax) | - | To be determined |
| Area Under the Curve (AUC) | - | To be determined |
| Major Metabolites Identified | To be determined | To be determined |
| Primary Route of Excretion | - | To be determined (Urine/Feces) |
Logical Relationship Diagram for Data Integration:
Caption: Integration of experimental data to build a comprehensive ADME profile.
Conclusion: Charting the Unknown
The investigation into the metabolic fate of DL-β-phenylalanine is a journey into a relatively uncharted area of xenobiotic metabolism. By leveraging our understanding of analogous compounds and employing a systematic and rigorous experimental approach, we can effectively map its metabolic pathways. The framework presented in this guide, from hypothesis generation to detailed experimental protocols and data integration, provides a clear and scientifically sound strategy for researchers, scientists, and drug development professionals to unravel the metabolic enigma of DL-β-phenylalanine and other novel β-amino acid compounds. This foundational knowledge is critical for unlocking their therapeutic potential while ensuring their safety.
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MacDonald, M. J., & Mash, E. A. (2019). Phenylalanine hydroxylation and the tyrosine degradation pathway. ResearchGate. Available at: [Link]
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Reitelseder, S., et al. (2020). Phenylalanine stable isotope tracer labeling of cow milk and meat and human experimental applications to study dietary protein-derived amino acid availability. Clinical nutrition (Edinburgh, Scotland), 39(12), 3652–3662. Available at: [Link]
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Rattner, B. A., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the 24th Vertebrate Pest Conference. Available at: [Link]
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Attwa, M. W., et al. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. International journal of molecular sciences, 21(21), 8175. Available at: [Link]
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Lakis, E., Magyari, S., & Piel, J. (2022). In Vivo Production of Diverse β-Amino Acid-Containing Proteins. Angewandte Chemie (International ed. in English), 61(29), e202202695. Available at: [Link]
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Fu, S., Hick, L. A., Sheil, M. M., & Dean, R. T. (1996). Biological fate of amino acid, peptide and protein hydroperoxides. The Biochemical journal, 320(Pt 2), 657–662. Available at: [Link]
-
de Baulny, H. O., et al. (2005). Determination of phenylalanine and tyrosine in dried blood specimens by ion-exchange chromatography using the Hitachi L-8800 analyzer. Clinica chimica acta; international journal of clinical chemistry, 358(1-2), 141–146. Available at: [Link]
-
Matthews, D. E. (2007). An Overview of Phenylalanine and Tyrosine Kinetics in Humans. The Journal of nutrition, 137(6 Suppl 1), 1549S–1555S. Available at: [Link]
-
Reitelseder, S., et al. (2020). Phenylalanine stable isotope tracer labeling of cow milk and meat and human experimental applications to study dietary protein-derived amino acid availability. Clinical Nutrition, 39(12), 3652-3662. Available at: [Link]
-
Broer, S. (2008). Amino Acid Transport Across Mammalian Intestinal and Renal Epithelia. Physiological reviews, 88(1), 249–286. Available at: [Link]
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Deutz, N. E., et al. (2011). Phenylalanine isotope pulse method to measure effect of sepsis on protein breakdown and membrane transport in the pig. American journal of physiology. Endocrinology and metabolism, 301(5), E865–E874. Available at: [Link]
-
Han, H., et al. (2000). Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter. Pharmaceutical research, 17(5), 517–523. Available at: [Link]
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Ahn, W. S., & Antoniewicz, M. R. (2011). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Proceedings of the National Academy of Sciences of the United States of America, 108(43), 17749–17754. Available at: [Link]
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Bio-Analysis Centre. (2022, May 22). Bioanalytical Methods - An Overview. Retrieved from [Link]
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Al-Tannak, N. (2019). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available at: [Link]
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Chen, I. F., et al. (2023). The Effect of Acute Supplementation of Branched Chain Amino Acids on Serum Metabolites During Endurance Exercise in Healthy Young Males: An Integrative Metabolomics and Correlation Analysis Based on a Randomized Crossover Study. Metabolites, 13(5), 633. Available at: [Link]
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Matthews, D. E. (2007). An Overview of Phenylalanine and Tyrosine Kinetics in Humans. ResearchGate. Available at: [Link]
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Buescher, J. M., & Driggers, E. M. (2016). Metabolomics and isotope tracing. Current opinion in biotechnology, 43, 30–36. Available at: [Link]
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Irvine, G. B. (1997). Amino Acid Analysis. In: Walker, J.M. (eds) Protein Sequencing Protocols. Methods in Molecular Biology, vol 32. Humana Press. Available at: [Link]
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Reactome. (n.d.). Phenylalanine metabolism. Retrieved from [Link]
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CD Biosynsis. (2024, March 19). Targeted metabolism: the phenylalanine pathway metabolites you missed! Retrieved from [Link]
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Herold, M., et al. (2013). Biochemical properties and crystal structure of a β-phenylalanine aminotransferase from Variovorax paradoxus. Applied and environmental microbiology, 79(24), 7846–7854. Available at: [Link]
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Molnar-Perl, I. (Ed.). (2013). Amino Acid Analysis: Methods and Protocols. Methods in Molecular Biology. Available at: [Link]
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Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Amino Acid Metabolism. In Biochemistry. 5th edition. W H Freeman. Available at: [Link]
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DaVinci Academy. (2023, September 21). Metabolism and Aromatic Amino Acids (Phenylalanine, Tyrosine, Tryptophan) [Metabolism 17 of 21] [Video]. YouTube. [Link]
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Stautemas, J., et al. (2018). Pharmacokinetics of β-Alanine Using Different Dosing Strategies. Frontiers in nutrition, 5, 73. Available at: [Link]
-
Collet, F., et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of enzyme inhibition and medicinal chemistry, 38(1), 2168916. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Chiral Resolution of DL-β-Phenylalanine using HPLC
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Criticality of Enantiomeric Purity for β-Phenylalanine
β-Phenylalanine, a non-proteinogenic β-amino acid, is a crucial chiral building block in the synthesis of numerous pharmaceuticals, including antiviral agents, enzyme inhibitors, and peptide-based drugs. The three-dimensional arrangement of its stereogenic center dictates its biological activity. While one enantiomer may exhibit the desired therapeutic effect, the other could be inactive or, in some cases, elicit toxic side effects. Consequently, the accurate determination of enantiomeric purity is a non-negotiable aspect of drug development and quality control. This application note provides a comprehensive guide to the chiral resolution of DL-β-phenylalanine using High-Performance Liquid Chromatography (HPLC), detailing the underlying principles, robust protocols, and data interpretation.
The Principle of Chiral Recognition in HPLC
The separation of enantiomers by HPLC relies on the formation of transient, diastereomeric complexes between the analyte and a chiral selector, which is immobilized on the stationary phase. These diastereomeric complexes possess different energies of interaction, leading to differential retention times and, thus, separation. The "three-point interaction model" is a fundamental concept in chiral recognition, postulating that a minimum of three simultaneous interactions (e.g., hydrogen bonding, ionic, steric, or π-π interactions) between the chiral selector and one of the enantiomers are necessary for enantioselective separation.[1]
Macrocyclic glycopeptide-based Chiral Stationary Phases (CSPs), such as those derived from teicoplanin, have proven to be particularly effective for the separation of underivatized amino acids like β-phenylalanine.[2][3] The complex structure of teicoplanin offers a multitude of stereoselective interaction sites, including carboxyl and amino groups, aromatic rings, and carbohydrate moieties, enabling robust chiral recognition through a combination of ionic, hydrogen bonding, and π-π interactions.[3]
Experimental Workflow for Chiral Resolution
The following diagram illustrates the general workflow for the chiral resolution of DL-β-phenylalanine using HPLC.
Caption: A typical experimental workflow for the HPLC-based chiral separation of DL-β-phenylalanine.
Detailed Protocol: Chiral Separation using a Teicoplanin-Based CSP
This protocol is designed for the direct enantioseparation of underivatized DL-β-phenylalanine. Macrocyclic glycopeptide-based CSPs are advantageous as they often do not require derivatization of the amino acid, simplifying sample preparation.[3][4]
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chiral Stationary Phase: A teicoplanin-based chiral column (e.g., Astec® CHIROBIOTIC® T). Typical dimensions are 250 x 4.6 mm, with 5 µm particle size.[2][3]
-
Reagents: HPLC-grade methanol, acetonitrile, glacial acetic acid, and triethylamine. High-purity water (18.2 MΩ·cm).
-
Sample: DL-β-phenylalanine standard.
Preparation of Mobile Phase and Sample
Mobile Phase A: 0.1% (v/v) Glacial Acetic Acid in Methanol. Mobile Phase B: 0.1% (v/v) Triethylamine in Methanol.
-
Rationale: The acidic and basic additives in the mobile phase control the ionization state of both the analyte and the chiral stationary phase, which is crucial for achieving optimal ionic interactions and, consequently, enantioseparation.
Sample Preparation:
-
Prepare a stock solution of DL-β-phenylalanine at a concentration of 1 mg/mL in the mobile phase.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL using the mobile phase.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
HPLC Conditions
The following table summarizes the recommended starting conditions for the chiral separation. Optimization may be required depending on the specific column and system.
| Parameter | Recommended Condition | Rationale |
| Column | Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm) | Proven efficacy for underivatized amino acid separations.[2][3] |
| Mobile Phase | Isocratic elution with a mixture of Mobile Phase A and B (e.g., 100% Methanol with 0.1% Acetic Acid and 0.1% Triethylamine) | The polar organic mode is often effective for this type of separation. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Temperature can influence the thermodynamics of the chiral recognition process. |
| Detection Wavelength | 210 nm | Phenylalanine exhibits strong absorbance at this wavelength. |
| Injection Volume | 10 µL |
Data Analysis and Interpretation
Upon successful separation, two distinct peaks corresponding to the D- and L-enantiomers of β-phenylalanine will be observed in the chromatogram.
-
Resolution (Rs): A quantitative measure of the separation between the two enantiomer peaks. A resolution of ≥ 1.5 is indicative of baseline separation.[5][6]
-
Enantiomeric Excess (%ee): A measure of the purity of one enantiomer in a mixture. It is calculated using the peak areas of the two enantiomers:
%ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Elution Order: With teicoplanin-based CSPs, the D-enantiomer is often more strongly retained and thus elutes after the L-enantiomer.[3] This is attributed to the specific interactions of the D-enantiomer with the chiral selector, mirroring the mechanism by which these antibiotics target D-alanine-D-alanine residues in bacterial cell walls.[3]
Alternative and Complementary Chiral Stationary Phases
While teicoplanin-based CSPs are highly effective, other types of chiral selectors can also be employed for the resolution of β-amino acids.
| Chiral Stationary Phase Type | Principle of Separation | Typical Mobile Phase | Reference |
| Crown Ether-Based | Host-guest complexation with the primary amine group of the analyte. | Reversed-phase (e.g., aqueous perchloric acid) | [7] |
| Ligand Exchange | Formation of diastereomeric metal complexes (e.g., with Cu²⁺) between the analyte and a chiral ligand on the stationary phase. | Aqueous buffers containing a metal salt (e.g., CuSO₄) | [8] |
| Cyclodextrin-Based | Inclusion complexation within the hydrophobic cavity of the cyclodextrin, with interactions at the chiral hydroxyl groups on the rim. | Normal-phase or reversed-phase | [5][9][10] |
The choice of CSP will depend on the specific requirements of the analysis, including the desired selectivity, compatibility with the sample matrix, and the availability of instrumentation.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Poor or No Resolution | Inappropriate mobile phase composition. | Optimize the concentration of acidic and basic modifiers. Try a different organic modifier (e.g., acetonitrile). |
| Unsuitable chiral stationary phase. | Screen alternative CSPs (e.g., crown ether, ligand exchange). | |
| Peak Tailing | Secondary interactions with the silica support. | Increase the concentration of the mobile phase modifier (e.g., triethylamine). |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Irreproducible Retention Times | Fluctuation in mobile phase composition. | Ensure proper mobile phase mixing and degassing. |
| Column temperature variation. | Use a column thermostat to maintain a stable temperature. |
Conclusion
The chiral resolution of DL-β-phenylalanine by HPLC is a robust and reliable method for determining enantiomeric purity. The use of macrocyclic glycopeptide-based chiral stationary phases, particularly those derived from teicoplanin, offers a direct and efficient approach without the need for derivatization. By understanding the principles of chiral recognition and carefully controlling the chromatographic parameters, researchers can develop and validate methods that are essential for the advancement of pharmaceutical research and development.
References
-
HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase. PubMed, [Link]
-
Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar, [Link]
-
Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. PubMed, [Link]
-
Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. PubMed, [Link]
-
[Separation of phenylalanine and methionine enantiomers by HPLC method: a comparison of stationary phase types]. PubMed, [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today, [Link]
-
Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. ResearchGate, [Link]
-
Chiral HPLC Separations. Phenomenex, [Link]
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- 8. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Separation of phenylalanine and methionine enantiomers by HPLC method: a comparison of stationary phase types] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporating DL-β-Phenylalanine in Solid-Phase Peptide Synthesis
Introduction: The Expanding Role of β-Amino Acids in Peptide Therapeutics
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to develop novel therapeutics with enhanced properties.[1] Among these, β-amino acids have garnered significant attention. Their unique structural feature—an additional carbon atom in the backbone compared to their α-amino acid counterparts—imparts significant conformational constraints and, crucially, remarkable resistance to enzymatic degradation by proteases.[1] This increased proteolytic stability is a highly desirable attribute for drug development, as it can lead to improved pharmacokinetic profiles and bioavailability.[1]
DL-β-phenylalanine, a racemic mixture of the β-amino acid analogue of phenylalanine, offers a strategic tool for introducing structural diversity. Incorporating a racemic mixture results in the synthesis of two diastereomeric peptides, which can be separated and evaluated individually for their biological activity. This approach allows for the exploration of a wider stereochemical space, potentially leading to the identification of peptides with novel receptor binding affinities or specificities.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for incorporating DL-β-phenylalanine into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). It addresses the unique challenges, outlines a detailed experimental protocol, and discusses the necessary analytical techniques for characterization and purification.
Core Challenges and Strategic Considerations
The integration of a racemic β-amino acid like DL-β-phenylalanine into a growing peptide chain presents specific challenges that differ from standard α-amino acid coupling.
Formation of Diastereomers
The primary consequence of using a racemic mixture is the generation of two distinct peptide diastereomers at the point of incorporation. For a peptide sequence X-DL-β-Phe-Y, two products will be formed: X-(R)-β-Phe-Y and X-(S)-β-Phe-Y. These diastereomers will possess different three-dimensional structures, which can lead to distinct biological activities and physicochemical properties. Consequently, a robust purification strategy is essential to separate and characterize each isomer.
Coupling Efficiency and Steric Hindrance
β-amino acids can exhibit slower coupling kinetics compared to α-amino acids due to increased steric hindrance around the amino group. The choice of coupling reagent is therefore critical to ensure efficient amide bond formation and prevent the formation of deletion sequences.[2]
Potential for Epimerization
While the risk of epimerization at the α-carbon is a well-known concern in peptide synthesis, particularly for sensitive residues like histidine and cysteine, the chiral center of the incoming amino acid must also be preserved.[3][4] The use of high-efficiency, low-racemization coupling reagents is paramount to maintain the stereochemical integrity of the β-phenylalanine during activation and coupling.[4][5][6]
Recommended Materials and Reagents
Resins
-
Rink Amide Resin: For peptides with a C-terminal amide.
-
Wang Resin: For peptides with a C-terminal carboxylic acid.[7]
Amino Acid Derivatives
-
Fmoc-DL-β-phenylalanine: The key building block for this protocol.
-
Standard Fmoc-protected α-amino acids: With appropriate side-chain protecting groups (e.g., Boc, tBu, Trt, Pbf).[7][8][9]
Solvents
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
Coupling Reagents
| Coupling Reagent | Common Name | Key Advantages |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | High coupling efficiency, fast reaction rates, and reduced risk of epimerization.[5][10] |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | A widely used and effective coupling reagent, often used with HOBt to suppress racemization.[5][6][8] |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | A phosphonium salt-based reagent, effective for sterically hindered couplings. |
Cleavage and Deprotection Reagents
-
TFA Cocktail (e.g., Reagent K): TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). The specific composition should be optimized based on the peptide sequence to minimize side reactions with sensitive residues like Cys, Met, and Trp.[11]
Experimental Protocol: Step-by-Step Incorporation of DL-β-Phenylalanine
This protocol details the manual synthesis of a model peptide incorporating DL-β-phenylalanine using the Fmoc/tBu strategy.[12][13][14]
Workflow Overview
Caption: General workflow for SPPS incorporating DL-β-phenylalanine.
Step 1: Resin Preparation and First Amino Acid Coupling
-
Resin Swelling: Place the desired amount of resin (e.g., Rink Amide, 0.5 mmol/g substitution) in a reaction vessel. Swell the resin in DMF for 30-60 minutes. Drain the DMF.
-
First Amino Acid Coupling:
-
Dissolve the first Fmoc-protected α-amino acid (3-5 equivalents relative to resin loading) and a coupling reagent like HBTU (3-5 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to the mixture and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the swollen resin and agitate for 1-2 hours.
-
Perform a Kaiser test (ninhydrin test) to confirm the completion of the coupling.[8] If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Step 2: Iterative Deprotection and Coupling Cycles
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes. Drain the solution.
-
Repeat the 20% piperidine treatment for another 10-15 minutes. The deprotection time may need to be extended for longer peptides or those prone to aggregation.[15]
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
-
α-Amino Acid Coupling: Repeat the coupling procedure as described in Step 1.2 for the subsequent α-amino acids in the sequence.
Step 3: Incorporation of Fmoc-DL-β-Phenylalanine
-
Activation and Coupling:
-
Dissolve Fmoc-DL-β-phenylalanine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. The use of HATU is highly recommended here due to its high reactivity, which helps overcome the potential steric hindrance of the β-amino acid and minimizes epimerization.[5][10]
-
Pre-activate the solution for 1-2 minutes.
-
Add the activated solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours. A longer coupling time is often necessary for β-amino acids.
-
-
Monitoring: Perform a Kaiser test to ensure complete coupling. If the test remains positive, a double coupling is recommended.
-
Washing: Wash the resin extensively with DMF (5x) and DCM (3x).
Caption: Formation of two diastereomers upon coupling of racemic DL-β-phenylalanine.
Step 4: Completion of Peptide Synthesis
Continue the iterative deprotection and coupling cycles for the remaining α-amino acids in the sequence as described in Step 2.
Step 5: Cleavage and Global Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Add a freshly prepared cleavage cocktail (e.g., Reagent K, ~10 mL per gram of resin) to the dry resin.[11][16]
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the crude peptide into a cold solution of diethyl ether.
-
A white precipitate of the crude peptide should form. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
The crude product is a mixture of two diastereomers. A high-resolution analytical and purification technique is required for their separation and characterization.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the method of choice for both analyzing the purity of the crude product and for purifying the individual diastereomers.[17][18]
-
Analytical HPLC:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient is often required to achieve separation of the diastereomers (e.g., 5% to 65% B over 30-40 minutes).[19]
-
Detection: UV at 220 nm and 280 nm.
-
Diastereomers, having different physical properties, will typically exhibit different retention times on a C18 column, allowing for their resolution.[20][21][22] The separation efficiency will depend on the overall peptide sequence and the influence of the β-phenylalanine stereocenter on the peptide's overall conformation and hydrophobicity.
-
Preparative HPLC:
-
Use the optimized conditions from the analytical run on a larger-scale preparative C18 column to separate the two diastereomers.
-
Collect the fractions corresponding to each peak and combine the pure fractions for each diastereomer.
-
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Purpose: To confirm the molecular weight of the synthesized peptides. Both diastereomers will have the identical mass. This analysis should be performed on the crude mixture and on the purified fractions to confirm the identity of the products.[23]
Conclusion
The incorporation of DL-β-phenylalanine into synthetic peptides is a valuable technique for creating peptidomimetics with enhanced proteolytic stability and for exploring stereochemical diversity in drug discovery.[1] While the synthesis results in a mixture of diastereomers, these can be effectively separated and characterized using standard RP-HPLC techniques. The key to a successful synthesis lies in the selection of a potent coupling reagent, such as HATU, to ensure efficient amide bond formation and to minimize potential side reactions.[10] This protocol provides a robust framework for researchers to successfully synthesize, purify, and analyze peptides containing this valuable non-proteinogenic amino acid.
References
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Aapptec. Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. Available at: [Link]
-
Methods and protocols of modern solid phase peptide synthesis. SpringerLink. Available at: [Link]
-
HPLC Analysis and Purification of Peptides. PubMed Central. Available at: [Link]
-
Epimerisation in Peptide Synthesis. PubMed Central. Available at: [Link]
-
Amino Acid Sidechain Deprotection. Aapptec. Available at: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. Available at: [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Available at: [Link]
-
Analytical HPLC of Peptides. ResearchGate. Available at: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]
-
Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PubMed Central. Available at: [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Available at: [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available at: [Link]
-
Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. MDPI. Available at: [Link]
-
LC-MS/MS for Bioanalytical Peptide and Protein Quantification. YouTube. Available at: [Link]
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- 9. biosynth.com [biosynth.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. youtube.com [youtube.com]
Using DL-beta-phenylalanine to induce stable secondary structures in peptides
Application Note & Protocols
Topic: Using DL-β-Phenylalanine to Induce Stable Secondary Structures in Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Overcoming the Peptide Stability Barrier with β-Amino Acids
Peptide-based therapeutics hold immense promise, offering high specificity and low toxicity compared to small molecule drugs.[1][2] However, their clinical translation is often hampered by a critical vulnerability: rapid degradation by proteases in vivo.[3][4][5] This metabolic instability leads to short half-lives, necessitating frequent administration and limiting therapeutic efficacy. A powerful strategy to overcome this is the incorporation of non-natural β-amino acids into the peptide backbone.[4][6][7]
This guide focuses on the application of DL-β-phenylalanine , a β-amino acid derivative of phenylalanine, to engineer peptides with stabilized secondary structures and enhanced proteolytic resistance. By introducing an additional carbon atom into the peptide backbone, β-amino acids alter the conformational landscape, enabling the formation of novel, stable secondary structures like the 14-helix, which are not recognized by proteases.[7][8] This modification provides a direct pathway to developing more robust and effective peptide drug candidates.[6][9]
This document serves as a comprehensive guide for researchers, providing the mechanistic basis, detailed experimental protocols, and data interpretation frameworks for synthesizing and characterizing peptides containing DL-β-phenylalanine.
The Mechanistic Basis of β-Peptide Structural Stability
The unique properties of β-peptides stem from their altered backbone topology. Unlike α-amino acids, where the amino group is attached to the α-carbon, β-amino acids have the amino group on the β-carbon.[8] This seemingly small change has profound structural consequences.
-
Increased Flexibility & New Folding Patterns: The additional methylene group in the backbone increases the number of rotatable bonds, allowing β-peptides to access a wider conformational space than their α-peptide counterparts. This flexibility enables them to fold into well-defined, stable secondary structures that are distinct from α-helices and β-sheets.[8] The most prominent of these is the 14-helix , a stable helical structure characterized by a 14-membered hydrogen-bonded ring.
-
Resistance to Proteolysis: Proteases have evolved to recognize and cleave the specific peptide bonds of α-amino acids. The altered backbone geometry and hydrogen-bonding patterns of β-peptides make them poor substrates for these enzymes.[3][4][6][10] Peptides incorporating β-amino acids, even as single substitutions, can exhibit dramatically increased stability against enzymatic degradation.[3][7][10]
-
Note on DL-β-Phenylalanine: The use of a racemic mixture (DL) of β-phenylalanine[11][12][13] introduces both (R)- and (S)-configurations at the β-carbon. While enantiomerically pure β-amino acids are often used to create highly ordered, uniform structures, the incorporation of a racemic mixture can be a pragmatic approach. It may lead to localized structural disruptions or unique folds, and the resulting diastereomeric peptides can often be separated during purification. For initial screening or when mimicking a flexible region, the use of the more accessible DL-mixture can be a valid starting point.
Caption: Structural difference between α- and β-amino acid backbones.
Experimental Workflow: From Synthesis to Structural Validation
The successful application of DL-β-phenylalanine requires a systematic workflow encompassing peptide synthesis, purification, and rigorous structural and functional analysis.
Sources
- 1. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta-peptide - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DL -b-Phenylalanine 98 614-19-7 [sigmaaldrich.com]
- 12. DL-beta-Phenylalanine | C9H11NO2 | CID 69189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
Application Notes & Protocols: DL-beta-Phenylalanine as a Versatile Precursor for Pharmaceutical Intermediates
Introduction: The Significance of β-Amino Acids in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel pharmacophores with enhanced efficacy, stability, and target specificity is perpetual. β-amino acids, structural isomers of the proteinogenic α-amino acids, have emerged as pivotal building blocks in the design of next-generation therapeutics.[1][2] Unlike their α-counterparts, the additional methylene unit in the backbone of β-amino acids confers unique conformational properties and increased resistance to enzymatic degradation.[1][2] Among these, DL-beta-phenylalanine and its derivatives (β-PADs) are particularly valuable due to their structural analogy to natural phenylalanine, allowing them to be recognized by biological systems while offering improved pharmacokinetic profiles.[1][2]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound as a versatile precursor for the synthesis of key pharmaceutical intermediates. We will delve into established synthetic methodologies, provide detailed, field-proven protocols, and explore the critical aspect of chiral resolution to obtain enantiomerically pure compounds essential for clinical applications.
Key Pharmaceutical Applications of this compound Derivatives
The structural motif of β-phenylalanine is found in a range of bioactive molecules, highlighting its importance as a scaffold in drug design. Notable applications include:
-
Anticancer Agents: Perhaps the most prominent example is the side chain of the blockbuster anticancer drug, Taxol® (Paclitaxel).[3][4][5][6][7] The N-benzoyl-(2R,3S)-3-phenylisoserine side chain is crucial for its microtubule-stabilizing activity. β-Phenylalanine serves as a key precursor in both the biosynthetic and semi-synthetic routes to Taxol and its analogs.[3][5][7]
-
Antiviral and Antimicrobial Compounds: The β-amino acid backbone is integral to the structure of various antiviral and antimicrobial agents, where it can mimic peptide linkages while offering enhanced stability.[1]
-
Neuroprotective Agents: Derivatives of β-phenylalanine have been investigated for the treatment of neurodegenerative diseases like Alzheimer's disease by targeting amyloid aggregation.[1]
-
β-Lactam Antibiotics: β-Amino acids are fundamental precursors for the synthesis of the β-lactam ring, the core structure of penicillin and cephalosporin antibiotics.[8][9][10][11]
Synthetic Pathways to β-Phenylalanine Derivatives
The synthesis of β-phenylalanine derivatives can be broadly categorized into classical chemical methods and modern biocatalytic approaches. The choice of method often depends on the desired scale, stereochemical outcome, and substrate scope.
Classical Synthesis: The Rodionov-Johnson Reaction
A historically significant and still relevant method for the synthesis of β-amino acids is the Rodionov-Johnson reaction. This one-pot reaction involves the condensation of an aldehyde (benzaldehyde), malonic acid, and ammonia or an amine in an alcoholic solvent.
Causality Behind Experimental Choices:
-
Benzaldehyde: Serves as the source of the phenyl group and the benzylic carbon.
-
Malonic Acid: Provides the two-carbon backbone that will become the α and carboxyl carbons of the β-amino acid.
-
Ammonia/Amine: Acts as the nitrogen source for the amino group. The choice of amine can be used to introduce N-substituents.
-
Ethanol: A common solvent that facilitates the dissolution of reactants and the subsequent reaction cascade.
-
Heating: Provides the necessary activation energy for the condensation and decarboxylation steps.
Caption: Workflow of the Rodionov-Johnson Reaction.
Experimental Protocol: Synthesis of this compound via Rodionov-Johnson Reaction
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzaldehyde (21.2 g, 0.2 mol), malonic acid (20.8 g, 0.2 mol), and absolute ethanol (100 mL).
-
Addition of Ammonia: To the stirred mixture, slowly add a 25% aqueous ammonia solution (40 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The solution will become cloudy as the product begins to precipitate.
-
Cooling and Crystallization: After the reflux period, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to complete crystallization.
-
Isolation and Washing: Collect the white crystalline product by vacuum filtration. Wash the crystals with cold ethanol (2 x 30 mL) and then with diethyl ether (2 x 30 mL).
-
Drying: Dry the product in a vacuum oven at 60°C to a constant weight.
Expected Yield: 70-80% Purity (by HPLC): >95%
Biocatalytic Synthesis and Chiral Resolution
For pharmaceutical applications, enantiomerically pure β-amino acids are often required. Biocatalysis offers a highly selective and environmentally friendly approach to achieve this. Enzymes such as lipases, acylases, and transaminases are widely employed for the kinetic resolution of racemic β-phenylalanine derivatives.[1][2]
Enzymatic Resolution using Lipase: This method involves the enantioselective hydrolysis of a racemic ester of β-phenylalanine. The lipase preferentially hydrolyzes one enantiomer, leaving the other unreacted.
Causality Behind Experimental Choices:
-
This compound Methyl Ester: The ester substrate is more amenable to enzymatic hydrolysis than the free acid.
-
Lipase (e.g., Candida antarctica Lipase B - CALB): A highly stereoselective enzyme capable of distinguishing between the enantiomers of the substrate.
-
Phosphate Buffer: Maintains the optimal pH for enzyme activity.
-
Temperature Control: Enzyme activity is highly dependent on temperature; maintaining the optimal temperature ensures efficient reaction.
Caption: Workflow for Lipase-Mediated Chiral Resolution.
Experimental Protocol: Lipase-Catalyzed Resolution of this compound Methyl Ester
-
Substrate Preparation: Prepare a solution of this compound methyl ester (10 g, 55.8 mmol) in a phosphate buffer (200 mL, 0.1 M, pH 7.0).
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B (CALB) (1 g) to the solution.
-
Incubation: Incubate the mixture at 30°C with gentle shaking (150 rpm).
-
Monitoring: Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess (e.e.) of the produced acid and the remaining ester.
-
Reaction Quench: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
Extraction and Separation:
-
Adjust the pH of the filtrate to 2.0 with 1 M HCl.
-
Extract the aqueous solution with ethyl acetate (3 x 100 mL).
-
The aqueous layer contains the protonated (R)-beta-phenylalanine.
-
The combined organic layers contain the unreacted (S)-beta-phenylalanine methyl ester.
-
-
Isolation of (R)-beta-Phenylalanine: Evaporate the water from the aqueous layer under reduced pressure to obtain (R)-beta-phenylalanine.
-
Isolation of (S)-beta-Phenylalanine:
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Hydrolyze the resulting (S)-beta-phenylalanine methyl ester using standard acidic or basic conditions to obtain (S)-beta-phenylalanine.
-
Quantitative Data Summary
| Method | Product | Typical Yield | Enantiomeric Excess (e.e.) | Key Advantages |
| Rodionov-Johnson | This compound | 70-80% | Racemic | Simple, one-pot synthesis |
| Lipase Resolution | (R)- or (S)-beta-Phenylalanine | ~45% (for each enantiomer) | >99% | High enantioselectivity, mild conditions |
Conclusion and Future Perspectives
This compound is a cornerstone precursor in the synthesis of a diverse array of pharmaceutical intermediates. The choice between classical chemical synthesis and biocatalytic resolution depends on the specific requirements of the target molecule, particularly the need for stereochemical purity. While the Rodionov-Johnson reaction provides a straightforward route to the racemic mixture, enzymatic methods are indispensable for accessing enantiomerically pure building blocks crucial for modern drug development.[1][2] Future research will likely focus on the development of novel, more efficient, and sustainable catalytic systems, including metal-free and whole-cell biocatalytic processes, to further streamline the synthesis of these valuable compounds.[2]
References
- Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases. (2021-05-12). NIH.
- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024-05-09). PMC - NIH.
- Biosynthesis of Taxol. iGEM.
- Outline of the late stages of Taxol biosynthesis and the semisynthesis... (2024-08-10). ResearchGate.
- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Taylor & Francis Online.
- Practical synthesis of Taxol side chain. (1998-07-07). PubMed.
- Supramolecular Chiral Discrimination of D-Phenylalanine Amino Acid Based on a Perylene Bisimide Derivative. Frontiers.
- Synthesis of the C-13 Side-Chain of Taxol | Request PDF. (2025-08-10). ResearchGate.
- Enzymatic synthesis of monocyclic beta-lactams. Department of Chemistry - chem.ox.ac.uk.
- DL-Phenylalanine in Pharmaceutical Synthesis: A Key Intermediate. [No Title Found].
- Enzymatic synthesis of beta-lactam antibiotics. Analytical review. (2025-08-05). ResearchGate.
- Enzymatic Approach to Syntheses of Unnatural Beta-Lactams. Scilit.
- Examples of bioactive β‐phenylalanine and 3‐amino‐3‐phenylpropanol motif‐containing compounds. ResearchGate.
- Chiral resolution of dl-phenylalanine. Direct enantiomeric resolution... (2025-08-10). ResearchGate.
- Resolution of DL-phenylalanine. (2025-08-10). Google Patents.
- Enzymatic synthesis of β-lactam acids (review). (2025-08-05). ResearchGate.
Sources
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. researchgate.net [researchgate.net]
- 6. Practical synthesis of Taxol side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic synthesis of monocyclic beta-lactams. | Department of Chemistry [chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Quantitative Analysis of Beta-Phenylalanine in Biological Matrices
Introduction: The Significance of β-Phenylalanine Quantification
Beta-phenylalanine (β-Phe), a non-proteinogenic β-amino acid, is a critical structural motif in numerous biologically active peptides and small molecules. Its incorporation can confer unique conformational constraints and enhanced resistance to enzymatic degradation, making it a valuable component in peptidomimetics and drug development. Furthermore, endogenous levels of β-Phe and its metabolites can serve as potential biomarkers for various physiological and pathological states. Accurate and precise quantification of β-phenylalanine in complex biological matrices such as plasma, urine, and tissue homogenates is therefore paramount for pharmacokinetic studies, drug metabolism research, and clinical biomarker discovery.
This comprehensive guide provides detailed protocols and expert insights into the established analytical techniques for the robust quantification of β-phenylalanine. We will delve into the nuances of sample preparation, chromatographic separation, and detection by High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot these methods effectively.
I. Foundational Step: Rigorous Sample Preparation
The journey to accurate quantification begins with meticulous sample preparation. The primary objective is to isolate β-phenylalanine from the intricate biological matrix, removing interfering substances like proteins, phospholipids, and salts that can compromise analytical sensitivity and column integrity.[1][2]
Protein Precipitation: The First Line of Defense
For plasma, serum, and tissue homogenates, the removal of high-abundance proteins is a critical first step.
-
Rationale: Proteins can precipitate within the analytical column, leading to blockages and altered chromatographic performance. They can also interfere with the derivatization process and cause ion suppression in mass spectrometry.[2]
-
Protocol: Acid Precipitation
-
To 100 µL of biological sample (e.g., plasma, serum, or tissue homogenate), add 200 µL of cold 10% (w/v) trichloroacetic acid (TCA) or 6% (w/v) perchloric acid (PCA).
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the mixture on ice for 15 minutes to facilitate complete protein precipitation.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[1]
-
Carefully collect the supernatant containing the deproteinized sample for further processing.
-
-
Protocol: Organic Solvent Precipitation
-
Add three volumes of a cold organic solvent (e.g., acetonitrile or methanol) to one volume of the biological sample.
-
Vortex and incubate as described in the acid precipitation protocol.
-
Centrifuge and collect the supernatant.
-
Expert Insight: While both methods are effective, acid precipitation is often preferred for its efficiency in removing a wider range of proteins. However, the choice of precipitant should be evaluated for its potential to interfere with downstream analysis.[2]
-
Solid-Phase Extraction (SPE): For Cleaner Samples
For applications demanding higher sensitivity and cleaner extracts, particularly for urine samples or when low concentrations of β-phenylalanine are expected, Solid-Phase Extraction (SPE) is a powerful cleanup technique.
-
Rationale: SPE provides a more selective cleanup than simple precipitation by utilizing specific interactions between the analyte and a solid sorbent, effectively removing salts and other polar interferences. A mixed-mode cation exchange (MCX) column is particularly effective for isolating amino acids.[1]
-
Protocol: Mixed-Mode Cation Exchange (MCX) SPE
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: Load the pre-treated and pH-adjusted (acidified) sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl to remove neutral and acidic interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the retained β-phenylalanine with 1 mL of 5% ammonium hydroxide in methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for the subsequent analytical method.
-
II. High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
HPLC is a widely accessible and robust technique for the quantification of β-phenylalanine. As β-phenylalanine lacks a strong native chromophore or fluorophore, derivatization is essential for sensitive detection.[2]
The Principle of Derivatization
Derivatization involves a chemical reaction to attach a molecule (a derivatizing agent) to the amino acid, rendering it detectable by UV or fluorescence detectors. The choice of derivatizing agent is critical and depends on the specific requirements of the assay.
Pre-Column Derivatization with o-Phthalaldehyde (OPA)
-
Mechanism: OPA reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative. This reaction is rapid and occurs at room temperature.[3]
-
Causality: OPA is an excellent choice for primary amino acids, offering high sensitivity. However, it's important to note that OPA does not react with secondary amines, like proline.[3] While β-phenylalanine is a primary amine, this is a crucial consideration if a broader amino acid profile is being analyzed simultaneously.
-
Protocol: OPA Derivatization
-
Prepare the OPA reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol, then add 11.2 mL of 0.1 M borate buffer (pH 9.5) and 50 µL of β-mercaptoethanol. This reagent should be prepared fresh daily.
-
In a reaction vial, mix 10 µL of the sample extract with 40 µL of the OPA reagent.
-
Allow the reaction to proceed for exactly 2 minutes at room temperature.
-
Inject a defined volume of the reaction mixture into the HPLC system.
-
HPLC Parameters
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 25 mM Sodium Phosphate Buffer, pH 7.2 |
| Mobile Phase B | Acetonitrile:Methanol:Water (45:45:10, v/v/v) |
| Gradient | 0-20 min: 2-50% B; 20-25 min: 50-100% B; 25-30 min: 100% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | Fluorescence Detector (Excitation: 340 nm, Emission: 450 nm) |
-
Workflow Diagram: HPLC Analysis
Sources
Unlocking Novel Protein Architectures: Applications of DL-β-Phenylalanine in Unnatural Protein Engineering
Introduction: Expanding the Proteomic Frontier with β-Amino Acids
The central dogma of molecular biology outlines the canonical set of twenty α-amino acids as the fundamental building blocks of proteins. However, the burgeoning field of unnatural protein engineering seeks to transcend these natural limitations by incorporating non-canonical amino acids (ncAAs) with unique chemical and physical properties.[1][2] This expansion of the genetic code opens up unprecedented avenues for designing proteins with novel functions, enhanced stability, and tailored therapeutic activities.[3][4] Among the diverse array of ncAAs, β-amino acids represent a particularly intriguing class for protein engineers. Their defining feature is an additional carbon atom in the peptide backbone, which imparts significant changes to local and global protein structure, as well as resistance to proteolytic degradation.[3][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of DL-β-phenylalanine into proteins. We will delve into the fundamental principles, detailed experimental protocols for both in vivo and in vitro systems, and explore the downstream applications of the resulting engineered proteins.
The incorporation of DL-β-phenylalanine, a racemic mixture of D- and L-β-phenylalanine, introduces a unique structural perturbation. The phenyl side chain offers a site for further chemical modification and can influence protein folding and interactions, while the β-backbone alters the peptide bond geometry and conformational flexibility. Although the ribosome is inherently biased against β-amino acids, significant strides have been made in overcoming this challenge through the engineering of translational machinery.[5][6]
Core Concepts: Overcoming the Ribosomal Barrier
The primary challenge in incorporating β-amino acids into proteins lies in the stringent substrate specificity of the ribosome and its associated factors.[5] The natural translational apparatus has evolved to efficiently polymerize L-α-amino acids. β-aminoacyl-tRNAs are poor substrates for the bacterial ribosome and do not participate effectively in peptide bond formation at the peptidyltransferase center (PTC).[5] To circumvent this, two principal strategies have been developed:
-
Genetic Code Expansion via Nonsense Suppression: This powerful in vivo and in vitro technique involves the reassignment of a stop codon, typically the amber codon (UAG), to encode for the unnatural amino acid.[6][7] This is achieved through the use of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA pair.[2][8] The orthogonal aaRS is engineered to specifically recognize and charge the desired ncAA (in this case, β-phenylalanine) onto the suppressor tRNA, which in turn recognizes the UAG codon on the mRNA and delivers the ncAA to the ribosome for incorporation into the growing polypeptide chain.[9]
-
Cell-Free Protein Synthesis (CFPS): CFPS systems offer a flexible and open environment for protein engineering, free from the constraints of cell viability and membrane permeability.[10][11] In a CFPS system, all the necessary components for transcription and translation are provided as a cell extract or as purified components (e.g., the PURE system).[12] This allows for the direct addition of chemically or enzymatically pre-charged β-phenylalanine-tRNA to the reaction mixture, bypassing the need for an orthogonal aaRS within the system. Furthermore, CFPS systems allow for the optimization of reaction conditions to favor the incorporation of challenging monomers like β-amino acids.[1]
Experimental Workflows & Protocols
Part 1: In Vivo Site-Specific Incorporation of β-Phenylalanine using an Orthogonal System
This protocol outlines the general steps for incorporating β-phenylalanine at a specific site in a target protein expressed in E. coli using the amber suppression methodology.
Workflow Overview:
Figure 1: In vivo incorporation workflow for β-phenylalanine.
Detailed Protocol:
-
Plasmid Construction:
-
Target Gene Plasmid: Introduce an amber (TAG) stop codon at the desired site of incorporation in your gene of interest using site-directed mutagenesis. The plasmid should also contain a purification tag (e.g., a polyhistidine-tag) to facilitate downstream purification.
-
Orthogonal System Plasmid: Utilize a plasmid expressing an evolved aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA. For β-phenylalanine, an engineered phenylalanyl-tRNA synthetase (PheRS) or a pyrrolysyl-tRNA synthetase (PylRS) mutant may be adapted.[13][14] The choice of the orthogonal pair is critical and may require screening for optimal efficiency and fidelity.
-
-
Transformation:
-
Co-transform the target gene plasmid and the orthogonal system plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
-
-
Protein Expression and Incorporation:
-
Inoculate a single colony into 5 mL of LB medium with the corresponding antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of minimal medium (e.g., M9) supplemented with the antibiotics, 1% glucose, and all 20 canonical amino acids (except phenylalanine, if competing with the natural PheRS).
-
When the culture reaches an OD600 of 0.6-0.8, add DL-β-phenylalanine to a final concentration of 1-5 mM.
-
Induce protein expression by adding IPTG (or another suitable inducer) to a final concentration of 0.1-1 mM.
-
Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and incorporation efficiency.
-
-
Protein Purification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Purify the target protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
-
Verification of Incorporation:
-
SDS-PAGE and Western Blot: Successful incorporation of β-phenylalanine will result in the production of a full-length protein, which can be visualized by Coomassie staining of an SDS-PAGE gel or by Western blot using an antibody against the purification tag. A control reaction without β-phenylalanine should show a truncated protein product or no product at all.
-
Mass Spectrometry: The most definitive method for confirming the incorporation and determining the exact mass of the modified protein is mass spectrometry (e.g., ESI-MS or MALDI-TOF).[15][16][17] The observed mass should correspond to the theoretical mass of the protein with the incorporated β-phenylalanine. Tandem mass spectrometry (MS/MS) of tryptic digests can further pinpoint the exact location of the modification.[18]
-
Part 2: In Vitro Incorporation of β-Phenylalanine using a Cell-Free Protein Synthesis (CFPS) System
This protocol describes the incorporation of β-phenylalanine into a target protein using a commercially available E. coli-based CFPS kit.
Workflow Overview:
Figure 2: In vitro incorporation workflow for β-phenylalanine.
Detailed Protocol:
-
Preparation of β-Phenylalanine-tRNA (β-Phe-tRNA):
-
This is a critical step. The suppressor tRNA (e.g., an amber suppressor tRNA) needs to be charged with β-phenylalanine. This can be achieved through:
-
Enzymatic Charging: Using a purified, engineered orthogonal aaRS specific for β-phenylalanine.
-
Chemical Acylation: A more versatile but complex method involving the chemical synthesis of β-phenylalanyl-pdCpA and its ligation to the 3'-end of the tRNA using T4 RNA ligase.[5]
-
Flexizyme System: A ribozyme-based approach that can charge various ncAAs, including β-amino acids, onto tRNAs.[4]
-
-
-
Cell-Free Protein Synthesis Reaction Setup:
-
On ice, combine the components of the CFPS kit according to the manufacturer's instructions. A typical reaction includes:
-
E. coli cell extract
-
Energy source (e.g., ATP, GTP) and buffer
-
A mixture of the 19 canonical amino acids (excluding phenylalanine)
-
The DNA template encoding the target protein with an amber stop codon at the desired incorporation site.
-
-
Add the pre-charged β-Phe-tRNA to the reaction mixture. The optimal concentration may need to be determined empirically but is typically in the range of 50-200 µg/mL.
-
If using a system with an orthogonal aaRS, add the purified aaRS and DL-β-phenylalanine to the reaction instead of the pre-charged tRNA.
-
Bring the final reaction volume to 15-50 µL with nuclease-free water.
-
-
Incubation:
-
Incubate the reaction mixture at 30-37°C for 2-4 hours. The optimal temperature and time may vary depending on the specific CFPS system and target protein.
-
-
Analysis of Protein Expression and Incorporation:
-
The expression of the full-length protein can be analyzed by SDS-PAGE followed by Coomassie staining or autoradiography if a radiolabeled amino acid was included in the reaction.
-
Confirm the incorporation of β-phenylalanine by mass spectrometry as described in the in vivo protocol.
-
Applications and Downstream Analyses
The incorporation of DL-β-phenylalanine into proteins opens up a wide range of applications in basic research and drug development.
| Application Area | Description | Key Analytical Techniques |
| Protein Structure & Stability | The β-amino acid backbone can induce unique secondary structures (e.g., helices and sheets) and alter the overall protein fold.[3] This can be used to engineer proteins with enhanced thermal and proteolytic stability. | Circular Dichroism (CD) Spectroscopy, X-ray Crystallography, NMR Spectroscopy, Differential Scanning Fluorimetry (DSF) |
| Enzyme Engineering | Placing β-phenylalanine in or near the active site of an enzyme can modulate its catalytic activity, substrate specificity, and stereoselectivity.[19][20] | Enzyme kinetics assays, High-throughput screening |
| Therapeutic Protein Development | The increased resistance to proteolysis conferred by β-amino acids can extend the half-life of therapeutic proteins and peptides in vivo.[21] The phenyl group can also serve as a handle for conjugation to other molecules, such as polyethylene glycol (PEG) or cytotoxic drugs. | Pharmacokinetic studies, Cell-based assays for therapeutic efficacy |
| Biomaterials | The unique structural properties of β-amino acid-containing proteins can be exploited to create novel biomaterials with tailored mechanical and self-assembly properties. | Atomic Force Microscopy (AFM), Electron Microscopy, Rheometry |
Troubleshooting and Considerations
-
Low Incorporation Efficiency: This is a common challenge with β-amino acids.[6] Strategies to improve efficiency include:
-
Optimizing the concentration of the β-amino acid and the orthogonal components.
-
Using engineered ribosomes that show a higher tolerance for β-aminoacyl-tRNAs.[5][22][23][24][25]
-
In E. coli, using strains with modified release factor 1 (RF1) to reduce competition at the amber stop codon.[1]
-
Co-expression of elongation factor P (EF-P), which has been shown to aid in the incorporation of sterically demanding amino acids.
-
-
Toxicity of the Unnatural Amino Acid: Some ncAAs can be toxic to the host cells. This can often be mitigated by using minimal media and carefully controlling the induction conditions. Cell-free systems completely avoid this issue.
-
Stereochemistry: Since DL-β-phenylalanine is a racemic mixture, the incorporation process may select for one stereoisomer over the other, or both may be incorporated. This can be analyzed by chiral chromatography of the hydrolyzed protein. For specific stereochemical outcomes, enantiomerically pure L- or D-β-phenylalanine should be used.
Conclusion
The site-specific incorporation of DL-β-phenylalanine into proteins represents a powerful tool for expanding the chemical diversity of the proteome. By leveraging engineered orthogonal translation systems and the flexibility of cell-free protein synthesis, researchers can create novel proteins with enhanced stability, altered function, and therapeutic potential. The protocols and guidelines presented in this application note provide a solid foundation for scientists and drug developers to explore the exciting possibilities offered by this unnatural amino acid. As our ability to manipulate the genetic code continues to advance, the applications of β-amino acid-containing proteins are poised to make significant contributions across the landscape of biotechnology and medicine.
References
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- Maini, R., Dedkova, L. M., & Hecht, S. M. (2015). Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids. Biochemistry, 54(21), 3374–3385.
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- Ozawa, K., Loscha, K. V., Kuppan, K. V., Loh, C. T., Dixon, N. E., & Otting, G. (2012). High-yield cell-free protein synthesis for site-specific incorporation of unnatural amino acids at two sites.
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- Amiram, M., Haimovich, A. D., Fan, C., Wang, Y. S., & Isaacs, F. J. (2024). Combined biosynthesis and site-specific incorporation of phenylalanine derivatives from aryl aldehydes or carboxylic acids in engineered bacteria. bioRxiv.
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Application Notes and Protocols for N-terminal and C-terminal Modification of β-Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
β-peptides, oligomers of β-amino acids, represent a class of peptidomimetics with significant therapeutic potential due to their remarkable resistance to proteolytic degradation and their ability to form stable secondary structures. The functionalization of their N- and C-termini is a critical step in the development of β-peptide-based drugs and research tools, enabling the modulation of their pharmacokinetic properties, the attachment of cargo molecules, and the enhancement of their biological activity. This comprehensive guide provides a detailed overview of the state-of-the-art methods for the N-terminal and C-terminal modification of β-peptides, grounded in the principles of solid-phase peptide synthesis (SPPS). We delve into the causality behind experimental choices, offer validated protocols for key modifications, and present a framework for the robust characterization of the final products.
Introduction: The Significance of β-Peptide Terminal Modifications
β-peptides have emerged as a compelling class of molecules in drug discovery and biomaterial science. Their unique backbone, with an additional carbon atom compared to α-peptides, confers a profound resistance to enzymatic degradation by proteases, a major hurdle for the therapeutic application of natural peptides. Furthermore, β-peptides can adopt stable, predictable secondary structures, such as helices and sheets, enabling the rational design of molecules that mimic the function of their α-peptide counterparts or exhibit entirely novel biological activities.
The termini of a peptide chain, the N-terminal amine and the C-terminal carboxylic acid, are key handles for chemical modification. These modifications can profoundly influence the overall properties of the β-peptide in several ways:
-
Enhanced Stability: Capping the termini can protect against degradation by exopeptidases. For instance, N-terminal acetylation and C-terminal amidation are common strategies to neutralize the terminal charges and mimic the peptide bonds within a protein, thereby increasing the in vivo half-life of the peptide.[1]
-
Modulated Bioactivity: Terminal modifications can alter the binding affinity of a β-peptide to its biological target. Neutralizing the terminal charges can impact electrostatic interactions critical for binding.[2]
-
Improved Pharmacokinetics: The attachment of moieties like polyethylene glycol (PEG) or fatty acids can improve solubility, reduce renal clearance, and enhance circulation time.
-
Bioconjugation: The termini serve as specific sites for the attachment of a wide array of functional molecules, including fluorescent dyes, radiolabels for imaging, cytotoxic drugs for targeted therapy, or affinity tags for purification and detection.[]
This guide will focus on the practical aspects of performing these crucial modifications, primarily within the context of Fmoc-based solid-phase peptide synthesis (SPPS), the most prevalent method for preparing synthetic peptides.[4]
The Foundation: Solid-Phase Synthesis of β-Peptides
The synthesis of β-peptides is most commonly achieved using the principles of SPPS, a technique pioneered by Bruce Merrifield.[5] The growing peptide chain is covalently attached to an insoluble solid support (resin), allowing for the easy removal of excess reagents and by-products by simple filtration and washing.
A critical consideration in β-peptide synthesis is the potential for increased steric hindrance from the β-amino acid backbone and side chains, which can lead to incomplete coupling reactions.[6] To mitigate this, more powerful coupling reagents and potentially longer reaction times or double coupling steps are often employed.
Table 1: Common Coupling Reagents for β-Peptide Synthesis
| Coupling Reagent | Acronym | Class | Key Characteristics & Causality |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium Salt | A widely used and effective coupling reagent. Its activation of the carboxylic acid is rapid, making it suitable for many β-amino acids. |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Aminium Salt | More reactive than HBTU and is particularly effective for sterically hindered couplings, often leading to faster reaction times and higher yields. It is often the reagent of choice for difficult sequences. |
| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide | A cost-effective coupling reagent, often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.[7] |
| 3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one | DEPBT | Phosphonium Salt | Known for its ability to suppress racemization, making it a good choice for sensitive amino acids. |
N-Terminal Modifications: Capping and Conjugation
The N-terminus of a β-peptide, bearing a primary or secondary amine, is a prime site for modification. These modifications are typically performed on-resin after the final coupling and Fmoc deprotection steps.
N-Terminal Acetylation
Acetylation involves the addition of an acetyl group (-COCH₃) to the N-terminal amine, neutralizing its positive charge. This simple modification can significantly increase the peptide's stability against aminopeptidases.[8]
Protocol 1: On-Resin N-Terminal Acetylation
-
Peptide-Resin Preparation: Following the final Fmoc-deprotection step of the SPPS, wash the peptide-resin thoroughly with N,N-dimethylformamide (DMF) (3 x 10 mL/g resin).
-
Acetylation Cocktail: Prepare a solution of 10% acetic anhydride and 5% N,N-diisopropylethylamine (DIEA) in DMF.
-
Reaction: Add the acetylation cocktail to the washed peptide-resin (10 mL/g resin) and agitate at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A negative result (yellow beads) indicates complete acetylation of the primary amine.
-
Washing: Wash the resin thoroughly with DMF (3 x 10 mL/g resin) and then with dichloromethane (DCM) (3 x 10 mL/g resin).
-
Drying: Dry the resin under vacuum for subsequent cleavage or further modification.
Causality of Experimental Choices:
-
Acetic Anhydride: Serves as the acetylating agent. It is highly reactive and used in excess to drive the reaction to completion.
-
DIEA: A non-nucleophilic base that neutralizes the acetic acid by-product, preventing potential side reactions.
-
Kaiser Test: A crucial in-process control to verify the completion of the reaction by detecting the presence of free primary amines.
N-Terminal Bioconjugation via Click Chemistry
For more complex modifications, such as the attachment of fluorophores, PEG chains, or other biomolecules, "click chemistry" offers a highly efficient and specific method. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, forming a stable triazole linkage.[9] This requires the β-peptide to have either an azide or an alkyne functionality at its N-terminus.
Protocol 2: On-Resin N-Terminal Azide Installation and Click Reaction
-
Azide Installation:
-
Following the final Fmoc deprotection, treat the peptide-resin with azidoacetic acid using standard coupling conditions (e.g., HATU/DIEA in DMF) for 2 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Click Reaction:
-
Swell the azido-peptide-resin in a mixture of DMF and water (3:1).
-
Add the alkyne-functionalized molecule of interest (e.g., a fluorescent dye) (5 equivalents).
-
Add a solution of copper(I) iodide (CuI) (1 equivalent) and DIEA (2 equivalents) in DMF.
-
Agitate the reaction mixture at room temperature for 12-24 hours, protected from light if using a photosensitive molecule.
-
-
Washing: Wash the resin with DMF, water, and DCM.
-
Cleavage and Purification: Proceed with the standard cleavage and purification protocols.
C-Terminal Modifications: Enhancing Stability and Functionality
The C-terminal carboxylic acid offers another avenue for modification, which is often pre-determined by the choice of resin used in SPPS.
C-Terminal Amidation
Converting the C-terminal carboxylic acid to a primary amide (-CONH₂) is a very common modification that neutralizes the negative charge and can significantly enhance biological activity and stability.[10] This is typically achieved by using a Rink Amide resin during SPPS.[11]
Protocol 3: Synthesis of a C-Terminal Amidated β-Peptide
-
Resin Selection: Start the SPPS with a Rink Amide resin (e.g., Rink Amide AM or Rink Amide MBHA).[10]
-
Fmoc Deprotection of Resin: The Rink Amide resin is typically supplied with an Fmoc-protected linker. Deprotect the resin using 20% piperidine in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected β-amino acid using a suitable coupling reagent (e.g., HBTU/DIEA or HATU/DIEA). Due to the potential for steric hindrance, a double coupling may be necessary to ensure high loading efficiency.[12]
-
Peptide Elongation: Continue the SPPS cycles of deprotection and coupling until the desired β-peptide sequence is assembled.
-
Cleavage: Cleave the peptide from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). The acid-labile linker of the Rink Amide resin will yield the C-terminal amide upon cleavage.[10]
Causality of Experimental Choices:
-
Rink Amide Resin: The linker on this resin is designed to release the peptide as a C-terminal amide upon treatment with trifluoroacetic acid (TFA).[11]
-
Double Coupling: For the first amino acid, this helps to overcome any kinetic barriers and ensure a high yield of peptide chains initiated on the resin.
C-Terminal Modification via Native Chemical Ligation (NCL)
Native Chemical Ligation (NCL) is a powerful technique for ligating two unprotected peptide fragments.[13] It involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine (or other β-thiol amino acid).[14] This method is particularly useful for synthesizing long peptides or for incorporating modifications at the ligation site.
While NCL is traditionally used with α-amino acids, it can be adapted for β-peptides, provided a β-amino acid with a side-chain thiol is available at the N-terminus of one fragment and the other fragment is prepared as a C-terminal thioester.
Table 2: Comparison of Terminal Modification Strategies
| Modification | Terminus | Method | Key Advantages | Key Considerations |
| Acetylation | N-terminal | On-resin acylation | Simple, increases stability | --- |
| PEGylation | N- or C-terminal | Click chemistry, amide coupling | Improves solubility, increases half-life | Can reduce bioactivity |
| Fluorescent Labeling | N- or C-terminal | Click chemistry, amide coupling | Enables imaging and detection | Potential for steric hindrance |
| Amidation | C-terminal | Use of Rink Amide resin | Increases stability and bioactivity | Resin choice must be made at the start of synthesis |
| Esterification | C-terminal | Use of specific resins (e.g., Wang) | Can act as a prodrug | Esters are susceptible to hydrolysis |
| Ligation | N- or C-terminal | Native Chemical Ligation (NCL) | Synthesis of long peptides, site-specific modifications | Requires specific terminal residues (thioester, thiol) |
Purification and Characterization of Modified β-Peptides
Following cleavage from the solid support, the crude modified β-peptide must be purified and its identity confirmed.
Purification by Preparative HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. The separation is based on the hydrophobicity of the peptide.
Protocol 4: General RP-HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Column: Use a preparative C18 column.
-
Mobile Phases:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: Run a linear gradient of increasing concentration of mobile phase B to elute the peptide. The specific gradient will depend on the hydrophobicity of the modified β-peptide and must be optimized.
-
Detection: Monitor the elution at 220 nm and 280 nm (if the peptide contains Trp or Tyr).
-
Fraction Collection: Collect the fractions corresponding to the main peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.
Characterization by Mass Spectrometry
Mass spectrometry (MS) is essential for confirming the molecular weight of the modified β-peptide, thereby verifying the success of the modification. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and pinpoint the location of the modification.[15]
Conclusion and Future Perspectives
The ability to precisely modify the N- and C-termini of β-peptides is a cornerstone of their development for therapeutic and biotechnological applications. The methods outlined in this guide, from straightforward on-resin acetylation and amidation to sophisticated bioconjugation strategies like click chemistry and NCL, provide a robust toolbox for the modern peptide chemist. As our understanding of the structure-activity relationships of β-peptides continues to grow, the development of novel and more efficient terminal modification strategies will undoubtedly play a pivotal role in translating the promise of these fascinating molecules into tangible benefits for research and medicine.
References
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Dawson, P. E., Muir, T. W., Clark-Lewis, I., & Kent, S. B. (1994). Synthesis of proteins by native chemical ligation. Science, 266(5186), 776-779. ([Link])
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Rink, H. (1987). Solid-phase synthesis of protected peptide fragments using a trialkoxy-diphenyl-methyl ester resin. Tetrahedron Letters, 28(33), 3787-3790. ([Link])
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Kent, S. B. (2009). Total chemical synthesis of proteins. Chemical Society Reviews, 38(2), 338-351. ([Link])
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Carpino, L. A., & El-Faham, A. (1999). The diisopropylcarbodiimide/1-hydroxy-7-azabenzotriazole system: a new generation of coupling agents for peptide synthesis. The Journal of Organic Chemistry, 64(19), 7147-7149. ([Link])
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Hackeng, T. M., Griffin, J. H., & Dawson, P. E. (1999). Protein synthesis by native chemical ligation: expanded scope by using straightforward methodology. Proceedings of the National Academy of Sciences, 96(18), 10068-10073. ([Link])
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Kates, S. A., Minor, C. A., Shroff, H., Haaseth, R. C., Triolo, S. A., El-Faham, A., ... & Carpino, L. A. (1993). A new, highly efficient coupling reagent for peptide synthesis. Peptide Science, 34(4), 225-228. ([Link])
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Bernatowicz, M. S., Daniels, S. B., & Köster, H. (1989). A new acid-labile anchor group for the solid-phase synthesis of C-terminal peptide amides by the Fmoc method. Tetrahedron Letters, 30(35), 4645-4648. ([Link])
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Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. ([Link])
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Yates, J. R., Eng, J. K., McCormack, A. L., & Schieltz, D. (1995). Method to correlate tandem mass spectra of modified peptides to amino acid sequences in the protein database. Analytical Chemistry, 67(8), 1426-1436. ([Link])
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Ghosh, N. (2022, September 8). What is the best procedure to follow for synthesizing a C-terminal amidated peptide? ResearchGate. ([Link])
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AAPPTec. (n.d.). How to Synthesize a Peptide. ([Link])
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Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. ([Link])
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- Hermanson, G. T. (2013).
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CEM Corporation. (n.d.). Automated N-Terminal Acetylation. ([Link])
- BenchChem. (2025). Application Note: Mass Spectrometry Analysis of Peptides with β-Homoglutamic Acid.
-
Arbour, C. A., & Bode, J. W. (2017). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Israel Journal of Chemistry, 57(3-4), 234-247. ([Link])
-
Al-Warhi, T., Al-Shaeri, M., & El-Faham, A. (2020). Synthesis of biologically important neutral amylo-β peptide by using improved Fmoc solid-phase peptide synthetic strategy. RSC advances, 10(49), 29424-29432. ([Link])
-
Chandrudu, S., Simerska, P., & Toth, I. (2013). Peptide conjugation via CuAAC ‘click’chemistry. Molecules, 18(7), 8044-8069. ([Link])
-
LifeTein. (2024, July 31). Click Chemistry in Peptide Synthesis. ([Link])
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. ([Link])
-
Scienmag. (2025, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. ([Link])
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. ([Link])
-
Kulkarni, S., O'Reilly, C., & Conticello, V. P. (2015). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. Advanced healthcare materials, 4(11), 1673-1681. ([Link])
- BenchChem. (2025). A Technical Guide to Fmoc Solid-Phase Peptide Synthesis.
-
Sletten, E. M., & Bertozzi, C. R. (2011). Click chemistry in complex mixtures: bioorthogonal bioconjugation. Angewandte Chemie International Edition, 50(30), 6956-6988. ([Link])
-
Ollivier, N., Dheur, J., Mhidia, R., Blanpain, A., & Melnyk, O. (2010). Mechanism of native chemical ligation. Organic letters, 12(22), 5234-5237. ([Link])
-
Brik, A., & Dawson, P. E. (2006). Native chemical ligation in protein synthesis and semi-synthesis. Peptide Science, 84(3), 277-295. ([Link])
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 109(6), 2455-2504. ([Link])
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Horne, W. S., & Gellman, S. H. (2008). Folded synthetic peptides for biomedical applications. Nature chemical biology, 4(7), 401-410. ([Link])
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Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154. ([Link])
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Figuera-Losada, M., & Stathopoulos, P. (2012). Cleavage of synthetic peptides. Methods in molecular biology (Clifton, N.J.), 859, 237-248. ([Link])
-
Gyros Protein Technologies. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). ([Link])
-
Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180. ([Link])
-
Arshady, R., Atherton, E., Clive, D. L., & Sheppard, R. C. (1981). Peptide synthesis. Part 1. A new solid-phase method using polyamide supports. Journal of the Chemical Society, Perkin Transactions 1, 529-537. ([Link])
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Johnson, E. C., & Kent, S. B. (2005). Challenges and perspectives in chemical synthesis of highly hydrophobic peptides. Journal of peptide research, 65(2), 229-260. ([Link])
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. ([Link])
-
Medzihradszky, K. F., & Chalkley, R. J. (2015). Characterization of modified peptides by tandem mass spectrometry. Mass spectrometry reviews, 34(1), 43-63. ([Link])
-
Belvisi, L., Bernardi, A., Checchia, A., Manzoni, L., Potenza, D., Scolastico, C., & Castorina, M. (1999). Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI β-Turn Mimics with 5-tert-Butylproline. The Journal of Organic Chemistry, 64(23), 8565-8573. ([Link])
-
Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Structural information in therapeutic peptides: Emerging applications in biomedicine. Drug Discovery Today, 26(2), 511-526. ([Link])
-
Kaneko, N., Yamamoto, N., Sato, K., Arahata, Y., & Iwatsubo, T. (2012). Identification and quantification of amyloid beta-related peptides in human plasma using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Analytical biochemistry, 421(1), 273-279. ([Link])
-
Lee, J., Kim, S. Y., Lee, J. H., Kim, J. W., & Park, K. H. (2018). Identification and Validation of a New Peptide Targeting Pancreatic Beta Cells. International journal of molecular sciences, 19(11), 3465. ([Link])
-
Li, Y., Li, L., & Li, X. (2010). Chemical ligation and cleavage on solid support facilitate recombinant peptide purification. Biotechnology letters, 32(10), 1461-1466. ([Link])
-
Christman, J. R., & Ye, H. (2014). Peptide-modified biopolymers for biomedical applications. Polymers, 6(5), 1341-1368. ([Link])
-
GenScript. (2024, January 30). Three Inventive Biomedical Applications for Synthetic Peptides. ([Link])
-
Mendez, D. L., & Gaulton, G. N. (2016). Peptide-Modified Biopolymers for Biomedical Applications. MRS advances, 1(32), 2217-2228. ([Link])
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Application Note: A Guide to the Enantiomeric Separation of β-Amino Acids by Capillary Electrophoresis
Introduction: The Rising Significance of β-Amino Acid Enantiomers
In the landscape of modern drug discovery and medicinal chemistry, β-amino acids have emerged as crucial building blocks for novel therapeutics.[1][2] Unlike their α-amino acid counterparts, the additional carbon in their backbone imparts unique conformational properties and, critically, enhanced resistance to proteolytic degradation.[3][4] This increased stability makes β-amino acid-containing peptides and peptidomimetics highly attractive candidates for drug development, with applications ranging from antimicrobial agents to receptor agonists and antagonists.[3][4][5]
The biological activity of these molecules is often stereospecific, meaning that individual enantiomers can exhibit vastly different pharmacological and toxicological profiles.[6] Consequently, the ability to accurately separate and quantify the enantiomers of β-amino acids is not merely an analytical challenge but a fundamental requirement for the development of safe and efficacious drugs.[6] Capillary electrophoresis (CE) has proven to be a powerful, efficient, and versatile technique for achieving high-resolution chiral separations, offering advantages in terms of low sample consumption, rapid analysis times, and high separation efficiency.[7][8] This application note provides a comprehensive guide to the principles, protocols, and best practices for the enantiomeric separation of β-amino acids using capillary electrophoresis.
Core Principles of Chiral Separation in Capillary Electrophoresis
Capillary electrophoresis separates analytes based on their differential migration in an electric field. For the separation of enantiomers, which possess identical physicochemical properties in an achiral environment, a chiral selector must be introduced into the system. The most common approach in CE is to add a chiral selector to the background electrolyte (BGE).[7][8]
The fundamental principle of this separation lies in the formation of transient, diastereomeric complexes between the chiral selector and the individual enantiomers of the analyte.[7][9] These diastereomeric complexes have different formation constants and/or mobilities, leading to a difference in the apparent electrophoretic mobility of each enantiomer, ultimately resulting in their separation.[7][8][9]
The successful enantioseparation of β-amino acids by CE is dependent on several key factors:
-
Choice of Chiral Selector: The selection of an appropriate chiral selector is paramount. The selector must exhibit stereoselective interactions with the β-amino acid enantiomers.
-
Background Electrolyte Composition: The pH, concentration, and additives of the BGE influence the charge of the analyte and the chiral selector, as well as the electroosmotic flow (EOF), all of which impact the separation resolution.
-
Applied Voltage and Temperature: These parameters affect the migration times, peak efficiencies, and sometimes the stability of the interactions between the analyte and the selector.
Chiral Selectors for β-Amino Acid Enantioseparation
A variety of chiral selectors have been successfully employed for the enantiomeric resolution of amino acids and their derivatives in CE. For β-amino acids, cyclodextrins and their derivatives are the most widely used and effective class of chiral selectors.[3][7][10]
Cyclodextrins (CDs)
Cyclodextrins are cyclic oligosaccharides that have a truncated cone or toroidal shape. This structure features a hydrophobic inner cavity and a hydrophilic outer surface. Chiral recognition is achieved through the inclusion of a part of the analyte molecule (often an aromatic ring) into the CD cavity, coupled with secondary interactions (such as hydrogen bonding) between the functional groups of the analyte and the hydroxyl groups on the rim of the CD.[7]
Native cyclodextrins (α-, β-, and γ-CD) can be effective, but derivatized CDs often provide superior enantioselectivity.[3][7] Derivatization can alter the solubility, size, and interaction capabilities of the CD, leading to enhanced chiral recognition.
| Chiral Selector | Target β-Amino Acid(s) | Key BGE Components | Reference |
| Sulfopropylated-β-CD (SP-β-CD) | erythro- and threo-β-methylphenylalanine, β-methyltyrosine, β-methyltryptophan | Borate, Phosphate, or Acetate buffer | [7] |
| Mono-(6-N-pyrrolidine-6-deoxy)-β-CD | Dansylated homoproline and homopipecolic acid | Phosphate buffer (pH 6.0) | [3] |
| Mono-(6-N-piperidine-6-deoxy)-β-CD | Dansylated homoproline and homopipecolic acid | Phosphate buffer (pH 6.0) | [3] |
| Sulfated-γ-cyclodextrin | Dansylated homoproline and homopipecolic acid | Phosphate buffer (pH 6.0) | [3] |
| γ-cyclodextrin and Sodium Taurocholate | β-Alanine (as part of a mixture) | Borate buffer (pH 9.2) | [9] |
| Cu(II) complex with L-4-hydroxyproline | β-methyl-amino acids | Ligand-exchange electrolyte | [5] |
Experimental Protocol: Enantioseparation of a Model β-Amino Acid
This section provides a detailed, step-by-step protocol for the enantiomeric separation of a model β-amino acid, such as β-phenylalanine, using a derivatized cyclodextrin as the chiral selector.
Materials and Reagents
-
Fused-silica capillary: 50 µm i.d., 365 µm o.d., with an appropriate total and effective length (e.g., 50 cm total, 41.5 cm effective).
-
Racemic β-phenylalanine standard.
-
Chiral Selector: Highly sulfated β-cyclodextrin (HS-β-CD).
-
Background Electrolyte (BGE) components: Sodium phosphate monobasic, Sodium phosphate dibasic.
-
Reagents for capillary conditioning: 1 M Hydrochloric acid (HCl), 0.1 M Sodium hydroxide (NaOH), and deionized water.
-
Sample solvent: Deionized water or BGE.
Instrument and Separation Conditions
-
CE System: A commercial capillary electrophoresis instrument equipped with a UV detector.
-
Detection Wavelength: 200 nm (for underivatized β-phenylalanine).
-
Applied Voltage: 25 kV (normal polarity).
-
Capillary Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
Step-by-Step Procedure
Step 1: Capillary Conditioning (for a new capillary)
-
Flush the new capillary with 1 M HCl for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Flush with 0.1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Finally, equilibrate with the BGE for 15 minutes.
Step 2: Preparation of the Background Electrolyte (BGE)
-
Prepare a 50 mM sodium phosphate buffer by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water to achieve a pH of 2.5. The low pH ensures that the carboxyl group of the β-amino acid is protonated, and the amino group is positively charged.
-
Dissolve the highly sulfated β-cyclodextrin (HS-β-CD) in the phosphate buffer to a final concentration of 5% (w/v). The concentration of the chiral selector is a critical parameter and may require optimization.
-
Filter the BGE through a 0.45 µm syringe filter before use.
Step 3: Sample Preparation
-
Prepare a stock solution of racemic β-phenylalanine at a concentration of 1 mg/mL in deionized water.
-
Dilute the stock solution with deionized water to a working concentration of 100 µg/mL.
Step 4: Separation Protocol
-
Before each injection, rinse the capillary with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then the BGE for 5 minutes. This ensures reproducible migration times.
-
Inject the sample solution using a hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Apply the separation voltage (25 kV) and acquire the electropherogram.
-
The two enantiomers of β-phenylalanine should be resolved as two distinct peaks.
Step 5: Data Analysis
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) between the enantiomer peaks to assess the quality of the separation. A resolution of >1.5 indicates baseline separation.
-
Determine the migration times and peak areas for quantitative analysis.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the enantiomeric separation of β-amino acids by CE.
Mechanism of Chiral Recognition
The enantioselective recognition by cyclodextrins is a complex process involving multiple non-covalent interactions. The separation of β-amino acid enantiomers is achieved through the differential stability of the diastereomeric host-guest complexes formed.
Caption: Mechanism of chiral recognition and separation in CE.
Conclusion and Future Perspectives
Capillary electrophoresis is a highly effective and efficient technique for the enantiomeric separation of β-amino acids. The use of derivatized cyclodextrins as chiral selectors in the background electrolyte provides excellent resolution for a wide range of these compounds. The protocols and principles outlined in this application note serve as a robust starting point for researchers and scientists in drug development and related fields. Future advancements may include the development of novel chiral selectors and the hyphenation of CE with mass spectrometry (CE-MS) for enhanced sensitivity and structural elucidation of β-amino acid enantiomers in complex matrices.
References
- Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad Laboratories, Inc.
- Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medical Chemistry, 7(8), 302-307.
- Gampe, N., Ladocsi, L., Fejős, I., Boldizsár, I., Darcsi, A., & Béni, S. (2022). Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants. Journal of Chromatography A, 1675, 463089.
- Gaspár, A., & Penke, B. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis.
- Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective synthesis of β-amino acids. John Wiley & Sons.
- Ilisz, I., Fodor, G., Iványi, R., Szente, L., Tóth, G., & Péter, A. (2008). Enantioseparation of beta-methyl-substituted amino acids with cyclodextrins by capillary zone electrophoresis. Journal of Chromatography B, 875(1), 273-279.
- Riaz, N. N., Rehman, F., & Ahmad, M. M. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Journal of Developing Drugs, 7(2).
- Schmitt, M., & Popp, O. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605.
- Stockman, R. A. (2001). β-Amino acids: versatile peptidomimetics. Chemical Society Reviews, 30(5), 283-290.
- Armstrong, D. W., Tang, Y., Chen, S., Zhou, Y., Bagwill, C., & Chen, J. R. (1994). Macrocyclic antibiotics as a new class of chiral selectors for capillary electrophoresis. Analytical Chemistry, 66(9), 1473-1484.
- Sänger–van de Griend, C. E., Hedeland, Y., & Pettersson, C. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chromatography Today.
- El-Awady, M. (2021). Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. Molecules, 26(10), 2857.
- Gubitz, G., & Schmid, M. G. (2008). Chiral separation of amino acids and peptides by capillary electrophoresis. In Capillary electrophoresis of peptides (pp. 159-183). Humana Press.
- Schmitt, M., & Popp, O. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of pharmaceutical and biomedical analysis, 27(3-4), 599–605.
- Skvortsova, E., & Kenndler, E. (2004). Fundamental aspects of chiral separations by capillary electrophoresis. Electrophoresis, 25(18‐19), 2987-3001.
- Glukhovskiy, P., & Vigh, G. (2008). Enantiomeric separations of amino acids by capillary electrophoresis.
- Scriba, G. K. (2006). Chiral recognition of amino acids and peptides by capillary electrophoresis. Journal of biochemical and biophysical methods, 68(1-3), 1-28.
- Aboul-Enein, H. Y., & Ali, I. (2003). Chiral separations by capillary electrophoresis. CRC press.
- Fanali, S. (2000). Enantioselective determination by capillary electrophoresis with cyclodextrins.
- Nishi, H. (2001). Enantiomer separation of drugs by capillary electrophoresis. In Capillary Electrophoresis of Drugs (pp. 245-317). CRC Press.
- Kuhn, R., & Hoffstetter-Kuhn, S. (1993). Capillary electrophoresis: principles and practice. Springer Science & Business Media.
- Landers, J. P. (Ed.). (2008).
- Weinberger, R. (2000). Practical capillary electrophoresis. Academic press.
- Khaled, A. K., & Aboul-Enein, H. Y. (2021). Validation of a capillary electrophoresis method for the enantiomeric separation of chiral drugs.
Sources
- 1. Capillary electrophoresis direct enantioseparation of aromatic amino acids based on mixed chelate-inclusion complexation of aminoethylamino-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of Amino Acid-Based Chiral Ionic Liquids for Enantioseparation in Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants - Repository of the Academy's Library [real.mtak.hu]
- 4. Development of an in-capillary derivatization method by CE for the determination of chiral amino acids in dietary supplements and wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. theanalyticalscientist.com [theanalyticalscientist.com]
- 7. Enantioseparation of beta-methyl-substituted amino acids with cyclodextrins by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
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- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling of DL-β-Phenylalanine in SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are incorporating the sterically hindered β-amino acid, DL-β-phenylalanine, into their peptide sequences. Here, you will find detailed troubleshooting protocols, answers to frequently asked questions, and expert insights to help you overcome common challenges and ensure the successful synthesis of your target peptide.
Frequently Asked Questions (FAQs)
Q1: Why is coupling DL-β-phenylalanine more challenging than standard α-amino acids?
The primary challenge stems from steric hindrance. In β-phenylalanine, the bulky phenyl group is attached to the β-carbon, which is part of the peptide backbone. This conformation physically obstructs the approach of the activated amino acid to the N-terminus of the growing peptide chain on the resin, leading to slower reaction kinetics and a higher likelihood of incomplete reactions.[1][2] This is in contrast to α-amino acids, where the side chain is further from the reaction center.
Q2: What are the most effective coupling reagents for DL-β-phenylalanine?
For sterically demanding couplings, standard carbodiimide reagents like DIC alone are often insufficient. More potent onium salt-based reagents are highly recommended.[2][3][4]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is widely considered the superior choice for hindered amino acids.[3][5] It forms a highly reactive OAt-active ester that efficiently overcomes steric barriers and minimizes side reactions.[3][6]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is also effective but may require longer reaction times or a second coupling to achieve the same efficiency as a single HATU coupling.[3]
-
DIC/OxymaPure® (Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate) is an excellent non-benzotriazole alternative. OxymaPure® is a highly acidic additive that forms a potent active ester with DIC, enhancing coupling rates and showing clear superiority to older additives like HOBt.[7][8][9]
Q3: How can I reliably confirm that the coupling of DL-β-phenylalanine was successful?
A multi-step verification process is recommended:
-
Kaiser Test (Ninhydrin Test): After the coupling step, perform a Kaiser test on a few resin beads. A negative result (yellow/colorless beads) indicates the absence of free primary amines and suggests a complete reaction.[1][10] A positive result (blue beads) signifies incomplete coupling.[10]
-
Analytical Cleavage: If the Kaiser test is negative, cleave a small portion of the peptide from the resin.
-
LC-MS Analysis: Analyze the cleaved peptide using Liquid Chromatography-Mass Spectrometry (LC-MS). This provides definitive confirmation of the correct mass, verifying the successful incorporation of the DL-β-phenylalanine residue.[10][11]
Troubleshooting Guide
Problem 1: Low Coupling Efficiency (Positive Kaiser Test after First Coupling)
-
Probable Cause: The most common cause is the combination of steric hindrance from the β-phenylalanine residue and potential on-resin peptide aggregation, which blocks reactive sites.[1][2][12] Standard coupling times and reagent concentrations may be insufficient to drive the reaction to completion.
-
Solution: Implement a Double Coupling Strategy with an Optimized Reagent If the initial Kaiser test is positive, do not proceed to the next deprotection step. Instead, immediately perform a second coupling. This involves washing the resin thoroughly to remove byproducts from the first reaction and then repeating the coupling procedure with a fresh batch of activated amino acid.[1][2][10] For this second attempt, using a more powerful reagent like HATU is strongly advised.
Problem 2: Persistent Coupling Failure (Positive Kaiser Test after Double Coupling)
-
Probable Cause: Severe on-resin aggregation is likely occurring, where peptide chains fold and bond with each other, making the N-terminal amines inaccessible.[13][14] This is common in hydrophobic sequences. Additionally, the solvent may not be adequately swelling the resin and solvating the peptide chains.
-
Solution 1: Capping of Unreacted Amines To prevent the formation of deletion sequences (peptides missing the DL-β-phenylalanine residue), it is critical to permanently block any unreacted amines. This process is called "capping."[15][16] A common method involves treating the resin with a solution of acetic anhydride and a base like pyridine or DIPEA in DMF.[15][17] This acetylates the free amines, rendering them unreactive for subsequent coupling steps.
-
Solution 2: Change the Solvent System While DMF is the standard solvent, N-Methyl-2-pyrrolidone (NMP) can be more effective at disrupting aggregation due to its higher polarity.[10] Switching to NMP for the coupling step can improve solvation and increase reaction efficiency.[4]
Key Protocols & Methodologies
Protocol A: High-Efficiency HATU/DIPEA Coupling
This protocol is recommended as the primary method for coupling DL-β-phenylalanine.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a positive Kaiser test) and wash the resin thoroughly with DMF (3-5 times).
-
Activation Mixture: In a separate vial, dissolve Fmoc-DL-β-phenylalanine (3-5 eq.), HATU (2.9-4.9 eq.), and DIPEA (6-10 eq.) in DMF. Allow this mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated solution to the resin. Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Perform a Kaiser test. If negative, proceed with washing. If positive, drain the resin, wash with DMF, and repeat steps 2-3 for a double coupling.[1][10]
Protocol B: Capping with Acetic Anhydride
Use this protocol if a double coupling fails to yield a negative Kaiser test.
-
Wash: After the final coupling attempt, wash the resin thoroughly with DMF (3-5 times).
-
Prepare Capping Solution: Prepare a fresh solution of acetic anhydride and pyridine in DMF. A common ratio is Acetic Anhydride:Pyridine:DMF (e.g., 1:1:3 v/v/v).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.[15][17]
-
Final Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove all residual capping reagents before proceeding to the next synthesis cycle.
Data & Reagent Comparison
To assist in your experimental design, the following table summarizes the characteristics of recommended coupling reagents for hindered amino acids.
| Reagent System | Class | Relative Reactivity | Key Advantages | Considerations |
| HATU/DIPEA | Aminium Salt | Very High | Superior for hindered residues, fast reaction times, reduced risk of side reactions compared to HBTU.[3][5] | Higher cost. Must not be used in large excess to avoid guanidinylation of the N-terminus.[5] |
| HBTU/DIPEA | Aminium Salt | High | Effective and widely used, less expensive than HATU. | Less reactive than HATU; may require longer coupling times or double coupling for difficult sequences.[3] |
| DIC/OxymaPure® | Carbodiimide/Additive | High | Excellent safety profile (non-explosive), highly efficient, suppresses side reactions.[8][9] | Can form HCN as a byproduct under certain conditions, though this is minimized with proper protocols.[18][19] |
| PyBOP/DIPEA | Phosphonium Salt | High | Does not cause guanidinylation, can be used in excess to drive slow reactions.[6] | Can be associated with higher levels of racemization for sensitive amino acids.[4] |
Experimental & Logic Workflows
To streamline your troubleshooting process, please refer to the following decision-making workflow.
The enhanced reactivity of HATU is due to the formation of a highly reactive OAt-ester intermediate.
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- 9. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
Troubleshooting low yield in enzymatic resolution of DL-beta-phenylalanine
As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth guidance on troubleshooting low yield in the enzymatic resolution of DL-beta-phenylalanine. This resource is structured to help you diagnose issues systematically, understand the underlying scientific principles, and implement effective solutions in your laboratory.
Technical Support Center: Enzymatic Resolution of this compound
The kinetic resolution of racemic beta-phenylalanine is a cornerstone for accessing enantiomerically pure forms, which are critical building blocks in pharmaceutical synthesis. However, achieving high yields and excellent enantiomeric excess (e.e.) can be challenging. This guide provides a structured approach to troubleshooting common issues, particularly low reaction yield.
Troubleshooting Guide: Diagnosing Low Yield
Low yield in a kinetic resolution, where the theoretical maximum is 50% for a single enantiomer, can stem from a variety of factors ranging from suboptimal reaction conditions to enzyme inhibition. The following workflow provides a systematic approach to identifying and resolving these issues.
Caption: Systematic workflow for troubleshooting low yield in enzymatic resolutions.
Q1: My reaction yield is well below the theoretical 50%. Where do I start?
A1: Always begin with the fundamentals: reagents and enzyme health.
-
Substrate and Reagent Integrity: Verify the purity of your racemic this compound derivative (e.g., methyl or ethyl ester) and the acyl donor (if applicable). Impurities can act as inhibitors. For hydrolysis reactions, ensure the buffer components are correctly prepared and the pH is accurate.
-
Enzyme Activity: An active enzyme is paramount. Before troubleshooting the resolution reaction, perform a standard activity assay on your enzyme batch (e.g., using a known substrate) to confirm its viability. Immobilized enzymes can lose activity over multiple cycles.[1][2] If the activity is low, obtain a fresh batch of the enzyme.
Q2: I've confirmed my reagents are good and the enzyme is active, but the yield is still low. What's the next step?
A2: Scrutinize your reaction conditions (pH, temperature, and time), as they are the most critical factors influencing enzyme performance.[3][4]
-
pH: Every enzyme has an optimal pH range where it exhibits maximum activity.[5][6] A deviation can dramatically reduce the reaction rate by altering the ionization state of amino acid residues in the active site, which affects substrate binding and catalysis.[6] For example, Penicillin G Acylase (PGA) often works best in a slightly alkaline buffer (pH 7.5-8.0), whereas some lipases prefer neutral or slightly acidic conditions.[7][8]
-
Temperature: Temperature influences reaction kinetics; higher temperatures generally increase reaction rates. However, exceeding the enzyme's thermal stability threshold will cause it to denature and lose activity permanently.[3][4] For lipases like Candida antarctica Lipase B (CAL-B), a common range is 30-50°C.[2][7] Run small-scale experiments at different temperatures (e.g., 30°C, 40°C, 50°C) to find the sweet spot between activity and stability for your specific setup.
-
Reaction Time: A low yield might simply mean the reaction has not run to completion. It is essential to perform a time-course study, taking aliquots at regular intervals (e.g., 2, 4, 8, 12, 24 hours) and analyzing them for conversion and enantiomeric excess.[9] This will reveal if the reaction is slow but steady or if it has stalled prematurely, which could indicate inhibition or enzyme deactivation.
| Enzyme Example | Typical Optimal pH | Typical Optimal Temperature (°C) |
| Candida antarctica Lipase B (CAL-B) | 6.0 - 8.0 | 30 - 60 |
| Penicillin G Acylase (PGA) | 7.5 - 8.5 | 28 - 40 |
| Lipase from Burkholderia cepacia | 7.0 | 50 |
Note: These are general ranges. Optimal conditions should be determined empirically for your specific substrate and reaction system.
Q3: My time course study shows the reaction starts well but then stops before reaching 50% conversion. What could be the cause?
A3: This is a classic sign of either substrate or product inhibition, or enzyme instability under the reaction conditions.
-
Substrate Inhibition: While less common, high concentrations of the substrate can sometimes bind to the enzyme in a non-productive manner, inhibiting its catalytic activity.[10] To test for this, run parallel reactions with varying initial substrate concentrations. If you observe lower conversion rates at higher substrate levels, substrate inhibition is likely. A fed-batch approach, where the substrate is added incrementally over time, can mitigate this issue.[11]
-
Product Inhibition: This is a more frequent issue. As the concentration of the product (the acylated enantiomer or the hydrolyzed acid) increases, it can compete with the substrate for the enzyme's active site, slowing down or even stopping the reaction.[10][11] To diagnose this, you can run a reaction and spike it with a small amount of the expected product at the beginning. A significant decrease in the initial reaction rate compared to a control would confirm product inhibition. Strategies to overcome this include in-situ product removal (e.g., using adsorbents or selective precipitation) or operating in a continuous flow reactor.[12]
-
Enzyme Instability: The enzyme may simply not be stable enough to last for the entire required reaction time under your chosen conditions. Immobilization is a widely used technique to enhance enzyme stability and facilitate reuse.[1][11]
Q4: The reaction seems to have reached ~50% conversion according to my initial analysis, but my isolated yield is much lower. What should I investigate?
A4: This points towards issues with your downstream processing (work-up and purification) or your analytical methodology.
-
Inefficient Product Separation: The desired product (e.g., the unreacted (R)-β-phenylalanine ester) and the byproduct (e.g., the acylated (S)-β-phenylalanine ester) may have similar physicochemical properties, making separation challenging.[11] Standard methods include:
-
Extraction: Adjusting the pH can alter the solubility of the acid and ester forms, allowing for selective extraction.
-
Column Chromatography: This is a common and effective method for separating the ester and the acylated product.[7][13]
-
Crystallization: Selective crystallization can sometimes be employed to isolate one of the enantiomers.
-
-
Verification of Analytical Method: Ensure your analytical method for determining conversion and enantiomeric excess (e.g., chiral HPLC or GC) is accurate and properly calibrated.[14][15] An inaccurate method could mislead you into thinking the reaction is complete when it is not, or vice versa. Run known standards of both the starting material and the products to confirm retention times and response factors.
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymes for resolving this compound?
A1: Several classes of enzymes are effective, with the choice depending on the specific derivative of beta-phenylalanine being used (e.g., free acid, ester, or N-acyl derivative).
-
Lipases: These are widely used for the resolution of beta-amino esters via enantioselective acylation or hydrolysis. Candida antarctica Lipase B (CAL-B) is particularly popular due to its broad substrate scope and high selectivity.[2] Lipases from Burkholderia cepacia (formerly Pseudomonas cepacia) are also highly effective.[2]
-
Penicillin G Acylase (PGA): PGA is excellent for the enantioselective hydrolysis of N-phenylacetyl derivatives of beta-amino acids.[16][17] It typically shows high selectivity for the (S)-enantiomer, leaving the (R)-enantiomer unreacted.[16]
-
ω-Transaminases (ω-TA): These enzymes can be used for the kinetic resolution of racemic beta-phenylalanine by selectively converting one enantiomer into a keto acid in the presence of an amine acceptor like pyruvate.[2]
-
Phenylalanine Ammonia Lyase (PAL): PAL can selectively deaminate the (S)-enantiomer of phenylalanine to form cinnamic acid, allowing for the isolation of the (R)-enantiomer.[18]
Q2: What is the underlying mechanism of kinetic resolution?
A2: Kinetic resolution is a process that relies on the differential reaction rates of two enantiomers with a chiral catalyst, in this case, an enzyme. The enzyme's active site is a chiral environment that preferentially binds and transforms one enantiomer over the other, leading to an enrichment of the less reactive enantiomer in the substrate pool and the accumulation of the product from the more reactive enantiomer.
Caption: Mechanism of lipase-catalyzed kinetic resolution of a racemic ester.
Q3: How do I accurately determine the enantiomeric excess (ee) and conversion?
A3: Chiral chromatography is the gold standard for this analysis.[15]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times.
-
Chiral Gas Chromatography (GC): This is suitable for volatile derivatives of beta-phenylalanine. The sample is often derivatized first to increase its volatility.
To calculate conversion and ee, you will need to integrate the peak areas from the chromatogram for the substrate enantiomers (R and S) and the product.
Key Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Resolution of this compound Methyl Ester
-
Preparation: To a flask, add this compound methyl ester (1.0 eq) and a suitable organic solvent (e.g., 20 mL of diisopropyl ether per gram of ester).
-
Acyl Donor: Add an acyl donor. For irreversible acylation, vinyl acetate (1.5-2.0 eq) is a common choice.
-
Equilibration: Stir the mixture at the desired temperature (e.g., 40°C) for 15-20 minutes to ensure thermal equilibrium.
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, which is CAL-B) to the mixture (typically 50-100 mg per gram of substrate).
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals. Quench the enzyme activity in the aliquot (e.g., by filtering or centrifugation), dilute the sample, and analyze by chiral HPLC to determine conversion and the ee of the remaining substrate.
-
Work-up: Once the reaction has reached approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the unreacted D-ester and the N-acylated L-ester can then be separated by column chromatography.[7]
Protocol 2: Determining Enantiomeric Excess (% ee) using Chiral HPLC
-
Sample Preparation: Prepare a dilute solution of your reaction mixture (or purified product) in the mobile phase.
-
Column: Use a suitable chiral column (e.g., a Daicel Chiralcel OD-H or similar, depending on the specific molecules).
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. The exact ratio must be optimized to achieve baseline separation of the enantiomers.
-
Analysis: Inject the sample onto the HPLC system. Identify the peaks corresponding to each enantiomer based on the retention times of pure standards.
-
Calculation: Calculate the % ee using the peak areas (A) of the two enantiomers: % ee = (|Area_R - Area_S|) / (Area_R + Area_S) * 100
References
-
Roche, D. et al. (1999). Kinetic Resolution of β-Amino Esters by Acylation Using Immobilized Penicillin Amidohydrolase. Organic Process Research & Development, 3(1), 45-53. [Link]
-
Grulois, V. et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry, 14(6), 986-1015. [Link]
-
Ghadbast, D. et al. (2015). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate. [Link]
-
Gentile, F. et al. (2018). Kinetic resolution of D,L D,L-amino acids by enantioselective acylation using penicillin G acylase from E. coli. ResearchGate. [Link]
-
Slabu, I. et al. (2017). Kinetic Resolution of Aromatic β-Amino Acids Using a Combination of Phenylalanine Ammonia Lyase and Aminomutase Biocatalysts. ACS Catalysis, 7(9), 6034-6041. [Link]
-
Wrzecionek, M. et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. International Journal of Molecular Sciences, 25(19), 10730. [Link]
-
isntsciencewonderful. (2016). Effects of Temperature and pH on Enzymes. WordPress.com. [Link]
-
Le, H. T. et al. (1999). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 71(20), 4539-4544. [Link]
-
Chari, M. A. et al. (2008). Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. Organic Chemistry: An Indian Journal, 4(2), 156-159. [Link]
-
Cardillo, G. et al. (2001). Enzymatic Resolution of α-Alkyl β-Amino Acids Using Immobilized Penicillin G Acylase. The Journal of Organic Chemistry, 66(26), 8961-8965. [Link]
-
Carboni, D. et al. (2006). Preparation of D-amino acids by enzymatic kinetic resolution using a mutant of penicillin-G acylase from E. coli. Tetrahedron: Asymmetry, 17(2), 245-251. [Link]
-
Jiang, C. J. et al. (2017). Effect of pH and temperature on enzyme activity and stability. ResearchGate. [Link]
- Anonymous. (2025). Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis. Unknown Source.
-
Unknown Author. (n.d.). Detection and separation methods for resolution of products of enzymatic reactions. ResearchGate. [Link]
-
Monash University. (n.d.). Factors affecting enzyme activity. Student Academic Success. [Link]
-
Wikipedia. (n.d.). Enzyme. Wikipedia. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. monash.edu [monash.edu]
- 5. isntsciencewonderful.wordpress.com [isntsciencewonderful.wordpress.com]
- 6. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Enzyme - Wikipedia [en.wikipedia.org]
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- 14. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
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- 18. researchgate.net [researchgate.net]
Strategies to minimize racemization during beta-amino acid activation
A Guide to Minimizing Racemization for Researchers and Drug Development Professionals
Welcome to the technical support center for peptide synthesis. As Senior Application Scientists, we understand the critical importance of maintaining stereochemical integrity during the synthesis of novel therapeutics. Racemization of amino acids, particularly non-standard residues like β-amino acids, is a persistent challenge that can lead to impure products, reduced efficacy, and complex purification processes.
This guide is designed to provide you with direct, actionable solutions to common problems encountered during the activation and coupling of β-amino acids. We will move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your experimental design.
Part 1: Frequently Asked Questions - Understanding the Root Cause
This section addresses the fundamental concepts of racemization as it applies to β-amino acids.
Q1: What is racemization in the context of β-amino acids, and why is it a critical issue?
A: Racemization is the conversion of a chirally pure substance into a mixture containing both enantiomers (in this case, diastereomers when incorporated into a peptide). For β-amino acids, this typically occurs at the β-carbon (Cβ), which is adjacent to the carboxyl group. The stereochemistry of each amino acid in a peptide therapeutic is crucial for its three-dimensional structure and, consequently, its biological activity and binding affinity. The presence of even small amounts of the incorrect diastereomer can drastically reduce a drug's efficacy, alter its pharmacological profile, or introduce immunogenic impurities.[1] Therefore, controlling stereochemistry is paramount.
Q2: What is the primary chemical mechanism driving racemization during the activation step?
A: The activation of the carboxyl group, which is necessary for peptide bond formation, is the step where racemization is most likely to occur.[2][3] The process is catalyzed by base and proceeds via two main pathways, analogous to those for α-amino acids[4]:
-
Direct Enolization: The most common pathway for β-amino acids involves the direct abstraction of the proton on the α-carbon (the Cα-H) by a base. This is because activating the carboxyl group with a coupling reagent makes the adjacent α-proton more acidic. The resulting enolate intermediate is planar and loses its stereochemical information. Re-protonation can then occur from either face, leading to a mixture of stereoisomers.
-
Cyclic Intermediate Formation: While oxazolone formation is the classic mechanism for α-amino acids, β-amino acids can potentially form other cyclic intermediates, such as azetidinones, under certain conditions, which can also facilitate epimerization. However, direct Cα-H abstraction is generally considered the more significant risk.[4][5]
The presence of a base, the nature of the activating group (which influences the acidity of the Cα-H), and the reaction temperature all play critical roles in the rate of this undesirable side reaction.[2][6]
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Part 2: Troubleshooting Guide - "My Peptide is Racemizing!"
This section provides a systematic approach to diagnosing and solving racemization issues during your experiments.
Issue: Post-synthesis analysis (e.g., Chiral HPLC, LC-MS) of my β-peptide reveals a significant diastereomeric impurity.
Q3: What are the first factors I should investigate?
A: When unacceptable levels of racemization are detected, a methodical review of your protocol is necessary. The most common culprits are related to the reaction conditions that favor proton abstraction.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting racemization.
-
Base Selection: The choice of base is the most critical factor. Strong, sterically unhindered bases will readily abstract the α-proton.[2]
-
Coupling Reagent/Additive: The reactivity of the activated ester influences how long it exists in a state susceptible to racemization.
-
Temperature: Higher temperatures increase the rate of all reactions, including racemization.[5][6]
-
Activation Time: The longer the activated β-amino acid sits in solution before reacting with the amine, the greater the opportunity for racemization.[5]
Q4: Could my coupling reagent be the problem? How do I choose a better one?
A: Absolutely. The coupling reagent dictates the nature of the activated intermediate and its susceptibility to racemization. Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts.[5][7]
-
Carbodiimides (DCC, DIC, EDC): These are classic reagents but are highly prone to causing racemization when used alone because they form a very reactive O-acylisourea intermediate.[4][8] They should always be used with a racemization-suppressing additive.
-
Phosphonium Salts (PyBOP, PyAOP): These are generally very effective and are considered "cleaner" as they do not pose a risk of guanidinylation, a side reaction where the coupling reagent reacts with the free amine of the peptide chain.[5][7]
-
Uronium/Aminium Salts (HBTU, HATU, COMU): These are among the most reactive and efficient coupling reagents available.[7][9] HATU and its modern, safer successor COMU are often the reagents of choice for difficult couplings. While highly effective, they can cause guanidinylation if used in excess or with long pre-activation times.[10][11]
Recommendation: For sensitive β-amino acids, start with a modern onium salt like COMU or a phosphonium salt like PyAOP . If using a carbodiimide like DIC for solubility or cost reasons, the addition of an additive is non-negotiable.
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk (without additive) | Key Consideration |
| DIC/EDC | Carbodiimide | Moderate | High | Must be used with an additive like OxymaPure.[5] |
| PyBOP | Phosphonium | High | Low-Moderate | Avoids guanidinylation; byproducts can be tricky to remove.[7] |
| HBTU | Uronium/Aminium | High | Low-Moderate | Potential for guanidinylation side reaction.[7] |
| HATU | Uronium/Aminium | Very High | Low | Highly effective but based on potentially explosive HOAt.[12] |
| COMU | Uronium/Aminium | Very High | Low | Considered a safer, highly effective alternative to HATU.[5][9] |
Q5: I am using DIC. Which racemization-suppressing additive is best?
A: Additives work by rapidly converting the highly reactive O-acylisourea intermediate into a more stable, yet still reactive, active ester. This new intermediate is less prone to racemization and has a longer lifetime to find and react with the amine component.[2][8]
-
HOBt (1-Hydroxybenzotriazole): The classic additive. It is effective but has been largely superseded by more advanced options.[2]
-
HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt at suppressing racemization and increasing coupling speed due to the neighboring group participation of the pyridine nitrogen.[8] However, it is known to have explosive properties, limiting its availability and use.[5]
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): The current gold standard. It offers efficacy comparable or superior to HOAt without the associated explosive hazard.[5][9] It is highly recommended for all carbodiimide-mediated couplings.
Recommendation: Use OxymaPure as your default additive with carbodiimides like DIC.
Q6: How much does the choice of base really matter?
A: It matters immensely. The base's primary role is to neutralize protonated amines, but its secondary, undesirable role is to abstract the Cα-H. The ideal base is just strong enough to deprotonate the amine salt but too sterically hindered to easily access the Cα-H.[2]
-
Avoid: Triethylamine (TEA) and Diisopropylethylamine (DIPEA). These are strong and relatively unhindered bases that are known to promote racemization.
-
Prefer: N-Methylmorpholine (NMM) (pKa 7.38) or, for extremely sensitive couplings, 2,4,6-Collidine (pKa 7.43). Their increased steric bulk and lower basicity significantly reduce the rate of Cα-H abstraction compared to DIPEA.[2]
Part 3: Field-Proven Protocols and Best Practices
Protocol 1: Low-Racemization Coupling of a Sensitive β-Amino Acid using COMU
This protocol is designed for a solid-phase synthesis (SPPS) scenario where racemization is a primary concern.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-β-amino acid (3.0 eq)
-
COMU (2.95 eq)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq) or 2,4,6-Collidine (6.0 eq) for sensitive cases
-
Anhydrous Dimethylformamide (DMF)
Methodology:
-
Reagent Preparation: In a clean vessel, dissolve the Fmoc-β-amino acid (3.0 eq) and COMU (2.95 eq) in anhydrous DMF. Note: Using a slight sub-stoichiometric amount of coupling reagent relative to the amino acid ensures no free coupling reagent can cause side reactions like guanidinylation.[12]
-
Activation: Add the base (DIPEA or Collidine, 6.0 eq) to the amino acid/COMU solution. Allow the activation to proceed for no more than 2 minutes at room temperature. Causality: Minimizing pre-activation time reduces the window of opportunity for the activated species to racemize before it encounters the amine.
-
Coupling: Immediately add the activated amino acid solution to the vessel containing the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Quality Control Check (Optional but Recommended): Take a small sample of the resin, cleave the peptide, and analyze via LC-MS to check for reaction completion.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.
-
Verification: After the full peptide is synthesized and cleaved, use chiral HPLC to determine the diastereomeric purity of the final product.
Protocol 2: Quality Control - Quantifying Racemization via Chiral HPLC
-
Sample Preparation: Prepare a standard of the desired pure diastereomer and a sample of the crude synthetic peptide at a concentration of ~1 mg/mL in a suitable solvent (e.g., Acetonitrile/Water).
-
Column Selection: Choose a chiral stationary phase column known to be effective for amino acid or small peptide separations (e.g., a cyclodextrin-based or Pirkle-type column).
-
Method Development: Develop an isocratic or gradient elution method. A typical starting point is a mobile phase of acetonitrile and water with a TFA or formic acid modifier (0.1%).
-
Analysis:
-
Inject the pure standard to determine its retention time.
-
Inject the crude sample. The presence of a second, closely eluting peak indicates the presence of the undesired diastereomer.
-
-
Quantification: Integrate the peak areas of both diastereomers. The percentage of racemization can be calculated as: % Racemization = [Area of Undesired Diastereomer / (Area of Desired Diastereomer + Area of Undesired Diastereomer)] * 100
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]
-
Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]
-
MDPI. (n.d.). 7.4 Racemization Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Racemization during SPPS coupling step. Retrieved from [Link]
-
Li, P., et al. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (n.d.). Amino Acid-Protecting Groups. SciSpace. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Sawayama, S., et al. (n.d.). Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. bachem.com [bachem.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. peptide.com [peptide.com]
- 11. people.uniurb.it [people.uniurb.it]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of β-Phenylalanine Containing Peptides
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center dedicated to the unique challenges of purifying peptides incorporating β-phenylalanine (β-Phe). The inclusion of this non-natural amino acid imparts valuable structural and stability characteristics but often introduces significant hurdles during downstream processing, particularly purification. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you may be facing during the purification of your β-phenylalanine peptide.
Question: My β-Phe peptide shows a very broad, tailing peak during Reverse-Phase HPLC (RP-HPLC). What's happening and how can I fix it?
Answer:
This is a classic problem when dealing with hydrophobic peptides. The broad, tailing peak shape is often a result of multiple phenomena, primarily strong, non-specific interactions with the stationary phase, on-column aggregation, or slow conformational changes. The β-phenylalanine residue, with its bulky, hydrophobic phenyl group, is a major contributor to this behavior.
Probable Causes & Solutions:
-
Cause: Excessive Hydrophobic Interaction. The peptide is "sticking" too strongly to the C18 stationary phase.
-
Solution 1: Increase Organic Modifier Strength. Switch from acetonitrile (ACN) to a stronger organic solvent like isopropanol (IPA) or n-propanol. You can use it as a replacement for ACN or in a ternary gradient system (e.g., Water/ACN/IPA). IPA is more effective at disrupting hydrophobic interactions.
-
Solution 2: Elevate Column Temperature. Increasing the column temperature (e.g., to 40-60 °C) can significantly improve peak shape. This reduces mobile phase viscosity, enhances mass transfer, and can disrupt peptide secondary structures that may be contributing to the broadening.
-
-
Cause: On-Column Aggregation. The peptide is self-associating on the surface of the stationary phase, leading to a heterogeneous population of molecules eluting at different times.
-
Solution: Modify the Mobile Phase. Introduce a low concentration of a chaotropic agent or an organic acid. Formic acid (0.1%) can be more effective than trifluoroacetic acid (TFA) at disrupting aggregates for some peptides. In extreme cases, adding a denaturant like guanidinium chloride (GuHCl) might be necessary, but this is often a last resort as it can complicate salt removal.
-
-
Cause: Secondary Structure Formation. β-amino acids are known to induce stable helical structures. If the peptide is slowly interconverting between conformations on the chromatographic timescale, peak broadening will occur.
-
Solution: Use Temperature and Solvents to Unfold. As mentioned, increasing temperature can help. Combining this with a stronger solvent like IPA is often the most effective strategy to denature these structures during the separation.
-
Workflow for Troubleshooting Broad Peaks
Caption: Troubleshooting workflow for broad HPLC peaks.
Question: My peptide containing β-phenylalanine has very poor solubility in my standard aqueous buffer (0.1% TFA in Water). How can I even get it into solution for purification?
Answer:
Poor aqueous solubility is the most common and frustrating challenge with these peptides. The hydrophobic nature of β-Phe often drives the peptide out of aqueous solution, leading to precipitation or aggregation. Forcing solubility is key to a successful purification run.
Solubilization Strategy Table
| Strategy Tier | Method | Rationale & Best Practices |
| Tier 1: Initial Attempts | Add organic solvent directly to the sample | Start by attempting to dissolve the peptide in a small amount of pure organic solvent (ACN, DMSO, or DMF) and then slowly dilute it with your aqueous mobile phase A. This can keep it soluble long enough for injection. |
| Tier 2: pH Adjustment | Adjust the pH of the sample | If the peptide has several ionizable groups, moving the pH away from its isoelectric point can increase net charge and improve solubility. Try adding a small amount of ammonium hydroxide or acetic acid. |
| Tier 3: Aggressive Solubilization | Use of strong acids or denaturants | For highly intractable peptides, dissolving in 10-30% acetic acid or even formic acid can be effective. As a final resort, using 2-4 M Guanidinium Chloride (GuHCl) or urea can work, but be aware that these salts will need to be removed post-purification. |
Expert Tip: When using DMSO or DMF to solubilize your peptide, be mindful of your injection volume. Injecting a large volume of a strong, non-volatile solvent can severely distort your chromatography. Keep the injection volume as small as possible.
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for developing an RP-HPLC method for a β-Phe peptide?
A1: Given the inherent hydrophobicity, it's best to start with a more aggressive method than you would for a standard peptide.
-
Column: A wide-pore (300 Å) C8 or C4 column can sometimes be better than a C18, as it reduces the potential for overly strong retention.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Initial Gradient: A shallow gradient is crucial for separating closely eluting impurities. Start with a broad survey gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time. Then, optimize with a much shallower gradient around that point (e.g., 1% B per minute).
-
Temperature: Start at 40 °C. This often provides a good balance between improving kinetics and preventing on-column degradation.
Q2: I synthesized my peptide with a racemic mixture of β-phenylalanine. Now I see two peaks in my chromatogram. How can I separate these diastereomers?
A2: Separating diastereomers formed from a racemic amino acid incorporation is a significant chiral chromatography challenge. Standard C18 columns may not provide sufficient selectivity.
-
Optimize Selectivity: The key is to find conditions that maximize the small stereochemical differences.
-
Solvent System: Changing the organic modifier (from ACN to methanol or IPA) can alter the selectivity factor between the two diastereomers.
-
Temperature: Lowering the column temperature can sometimes enhance resolution between diastereomers, although this may increase peak broadening.
-
Ion-Pairing Agent: Switching from TFA to an alternative like perfluoropentanoic acid can change the presentation of the peptide to the stationary phase and improve separation.
-
-
Chiral Stationary Phases (CSPs): If optimization of RP-HPLC fails, you will need to move to a dedicated chiral column. CSPs designed for peptide separations, such as those based on macrocyclic glycopeptides (e.g., vancomycin or teicoplanin-based phases), are often required for this type of separation.
Detailed Protocol: Optimization of RP-HPLC for a Hydrophobic β-Phe Peptide
This protocol provides a systematic approach to developing a purification method for a challenging β-Phe containing peptide that exhibits poor solubility and peak shape.
1. Peptide Solubilization and Sample Preparation:
-
Weigh approximately 1-2 mg of the crude lyophilized peptide into a microcentrifuge tube.
-
Attempt to dissolve the peptide in 100 µL of Mobile Phase A (0.1% TFA in H₂O). Vortex gently.
-
If not fully dissolved, add Mobile Phase B (0.1% TFA in ACN) dropwise (5-10 µL at a time) while vortexing until the solution clears.
-
If the peptide remains insoluble, proceed to the "Aggressive Solubilization" methods described in the Troubleshooting table.
-
Once dissolved, filter the sample through a 0.22 µm syringe filter before injection.
2. Initial Scouting Run:
-
Column: C18, 300 Å, 5 µm, 4.6 x 150 mm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: 220 nm and 280 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B (re-equilibration)
-
-
Injection Volume: 20 µL.
-
Analysis: Identify the retention time (RT) of the main peak. Note the peak shape (width, tailing factor).
3. Method Optimization Based on Scouting Run:
-
If the peak is broad and retention is high (e.g., >80% B):
-
Switch Mobile Phase B to 0.1% TFA in Isopropanol.
-
Repeat the scouting run. The retention time should decrease significantly, and the peak shape should improve.
-
-
If the peak shape is good but resolution from impurities is poor:
-
Design a new, shallower gradient focused on the elution percentage observed in the scouting run.
-
Example: If the peptide eluted at 60% B in the scouting run, design a new gradient like: 40-70% B over 30 minutes (1% B/min). This will improve the separation of closely eluting species.
-
4. Final Purification Run and Fraction Collection:
-
Once the analytical method is optimized, scale up to a semi-preparative or preparative column with the same stationary phase.
-
Adjust the flow rate according to the column diameter (e.g., 4 mL/min for a 10 mm ID column).
-
Prepare a larger, concentrated sample for injection.
-
Perform the run using the optimized gradient and collect fractions corresponding to the main peak.
-
Analyze the collected fractions by analytical HPLC to confirm purity before pooling and lyophilization.
References
-
The role of alcohol modifiers in improving protein separations by reversed-phase HPLC. , Journal of Chromatography A, [Link]
-
Practical and theoretical aspects of temperature effects in reversed-phase liquid chromatography , Journal of Chromatography A, [Link]
-
β-Peptides: from structure to function , Chemical Society Reviews, [Link]
-
Chiral Separations of Peptides , American Pharmaceutical Review, [Link]
Identifying and removing byproducts in DL-beta-phenylalanine synthesis
Technical Support Center: DL-Beta-Phenylalanine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for DL-β-phenylalanine synthesis. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the synthesis and purification of this important amino acid. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your workflow effectively.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for DL-β-phenylalanine, and how do they influence byproduct formation?
The choice of synthetic route is a critical determinant of the impurity profile of your final product. While numerous methods exist, the Erlenmeyer-Plöchl synthesis remains a foundational and frequently utilized pathway, especially in academic and research settings.[1][2] This method involves the condensation of an N-acylglycine (like hippuric acid) with an aromatic aldehyde (benzaldehyde) in the presence of acetic anhydride to form an azlactone intermediate.[1][3] Subsequent reduction and hydrolysis of this intermediate yield the desired amino acid.
However, the reaction conditions can lead to several byproducts. Historical methods often suffer from low yields due to the formation of multiple side products and potential degradation under drastic conditions.[4] Other routes, such as the Rodionow-Johnson reaction , which involves reacting benzaldehyde with malonic acid and ammonia, also present their own unique sets of byproducts and challenges.[4] Understanding the mechanism of your chosen synthesis is the first step in predicting and mitigating potential impurities.
Q2: I've completed my synthesis. What are the most likely byproducts in my crude mixture and why did they form?
Byproducts are typically unreacted starting materials, stable intermediates, or products from competing side reactions. Each production process, whether chemical synthesis or fermentation, generates a distinct impurity profile.[5][6]
For a typical Erlenmeyer-Plöchl synthesis, you should anticipate the following:
-
Unreacted Starting Materials: Benzaldehyde and N-acetylglycine may remain if the reaction does not go to completion. Benzaldehyde is particularly susceptible to self-condensation or oxidation to benzoic acid.
-
Azlactone Intermediate: The 4-benzylidene-2-phenyloxazol-5(4H)-one intermediate is a stable compound. Incomplete hydrolysis or reduction will leave it as a significant impurity.[1] Its presence is a direct indicator that downstream steps are inefficient.
-
α,β-Unsaturated Amino Acid: Before the final reduction step, the hydrolyzed azlactone exists as an α,β-unsaturated N-acyl amino acid. If the reduction (e.g., using sodium amalgam or catalytic hydrogenation) is incomplete, this will contaminate the final product.[7]
-
Over-reduction Products: Depending on the reducing agent and conditions, the phenyl ring can be partially or fully hydrogenated, leading to cyclohexyl-containing impurities.
-
Products of Hydrolysis: Premature or incomplete hydrolysis of esters or amides used in variations of the synthesis can lead to a mixture of related acidic and amine byproducts.[8]
The formation of these impurities is often linked to suboptimal reaction conditions: incorrect stoichiometry, temperature fluctuations, insufficient reaction time, or the presence of moisture and oxygen.
Q3: How can I reliably identify the impurities in my reaction mixture?
A multi-tiered analytical approach is essential for accurate identification and quantification of byproducts. Simply relying on a single technique is insufficient for regulatory or high-stakes research purposes.[6]
-
Thin-Layer Chromatography (TLC): This is your first line of analysis. It is a rapid, inexpensive method to visualize the complexity of your crude mixture and track the progress of purification. By comparing the Rf values of your mixture against standards of starting materials and the desired product, you can get a quick assessment of what is present.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for quantifying the purity of your final product and identifying known impurities.[6] A reversed-phase C18 column with a UV detector is standard. Developing a robust HPLC method is crucial for quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of unknown byproducts. The chemical shifts and coupling patterns provide a fingerprint of each molecule in the mixture, allowing you to confirm the structure of your desired product and identify impurities.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides the molecular weight of components in your mixture, which is critical for identifying byproducts.
The following table summarizes these approaches for common impurities:
| Impurity | Likely Origin | Recommended Analytical Technique(s) |
| Benzaldehyde | Unreacted Starting Material | TLC, HPLC-UV, ¹H NMR (aldehyde proton ~9-10 ppm) |
| Benzoic Acid | Oxidation of Benzaldehyde | HPLC-UV, Acid-Base Extraction Confirmation |
| Azlactone Intermediate | Incomplete Hydrolysis/Reduction | TLC, HPLC-UV, NMR, IR (characteristic C=O stretch) |
| α,β-Unsaturated Precursor | Incomplete Reduction | HPLC-UV (different retention time), ¹H NMR (vinylic protons) |
| N-acetylglycine | Unreacted Starting Material | HPLC (may require different conditions), NMR |
Troubleshooting Guides
Problem 1: My reaction yield is low, and the TLC plate shows multiple spots.
This common issue points to problems with the reaction itself, rather than purification.
-
Possible Cause 1: Inefficient Azlactone Formation. The initial condensation is sensitive to conditions.
-
Suggested Action: Ensure your acetic anhydride is fresh and anhydrous. Water will quench the anhydride and halt the reaction. Re-evaluate the reaction temperature and time; sometimes, a longer reaction at a slightly lower temperature can prevent side reactions and improve the yield of the desired intermediate.
-
-
Possible Cause 2: Incomplete Reduction. The reduction of the α,β-double bond in the hydrolyzed azlactone can be challenging.
-
Suggested Action: If using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active and not poisoned. The system must be thoroughly purged of oxygen. If using a chemical reductant like sodium amalgam, ensure its quality and proper preparation. The pH of the reaction medium during reduction is also critical and may need optimization.
-
-
Possible Cause 3: Product Degradation. The hydrolysis step, often performed under strongly acidic or basic conditions, can lead to product degradation if not carefully controlled.[9]
-
Suggested Action: Monitor the hydrolysis reaction closely by TLC. Minimize the time the product is exposed to harsh pH and high temperatures. Once the reaction is complete, neutralize the mixture promptly before proceeding with workup.
-
Problem 2: How do I effectively remove the identified byproducts from my crude DL-β-phenylalanine?
Purification relies on exploiting the differences in physicochemical properties between your product and the impurities. A sequential purification strategy is often most effective.
Caption: A multi-step workflow for purifying crude DL-β-phenylalanine.
This technique is highly effective for removing neutral organic impurities like unreacted benzaldehyde and the azlactone intermediate from your amphoteric amino acid product.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Acidic Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The amino group of DL-β-phenylalanine will be protonated (-NH₃⁺), making it soluble in the aqueous layer. Neutral impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer. Discard the organic layer containing the neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or NH₄OH) to adjust the pH to the isoelectric point of β-phenylalanine (~pH 6-7). The product will now be in its zwitterionic form and will precipitate out of the solution as its solubility is minimal.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Recrystallization is a powerful technique for removing impurities that have similar properties to your product. The key is selecting an appropriate solvent system.[10]
-
Solvent Selection: Water is a common and effective solvent for recrystallizing phenylalanine.[10] For less polar impurities, a mixed solvent system, such as ethanol/water, can be highly effective.
-
Procedure: a. Dissolve the semi-purified solid from the extraction in a minimum amount of hot solvent (e.g., water heated to 95°C).[10] b. If the solution has color, you can add a small amount of activated carbon (Norit) and filter the hot solution through celite to remove colored impurities.[10] c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. d. Collect the crystals by vacuum filtration. Wash them with a small amount of the cold recrystallization solvent. e. Dry the crystals under vacuum.
-
Validation: Check the purity of the recrystallized product by HPLC and measure its melting point. The melting point of pure DL-β-phenylalanine is approximately 222 °C (decomposes). A sharp melting point close to the literature value is a good indicator of high purity.
The following table compares the effectiveness of these primary purification techniques:
| Technique | Impurities Removed | Advantages | Disadvantages |
| Acid-Base Extraction | Neutral organics (benzaldehyde, azlactone) | High capacity, rapid, good for initial cleanup | Does not remove acidic/basic or closely related impurities |
| Recrystallization | Structurally similar impurities, minor contaminants | Can yield very pure material, scalable | Requires careful solvent selection, potential for product loss in mother liquor |
| Ion-Exchange Chromatography | Ionic and charged impurities, other amino acids | Very high selectivity and purity, can be automated | Lower capacity, more expensive, requires method development |
| Activated Carbon | Color bodies, large nonpolar impurities | Simple, effective for removing colored impurities | Can adsorb product, leading to yield loss |
Advanced Troubleshooting: Chiral Purity
Q4: My synthesis is for a specific enantiomer (L- or D-β-phenylalanine), but I am getting a racemic mixture. What can I do?
Achieving high enantioselectivity is a common challenge. If you are obtaining a racemic or partially racemic mixture, consider the following:
-
Racemization during Reaction: The acidic protons in some intermediates (like the azlactone) can be labile, especially under basic or heated conditions, leading to racemization.[8]
-
Solution: Re-evaluate your reaction conditions. Use milder bases or lower temperatures if possible. The Bergmann modification using hydantoin can sometimes offer better stereocontrol.[1]
-
-
Resolution of the Racemic Mixture: If racemization is unavoidable, you may need to resolve the DL-mixture post-synthesis.
-
Enzymatic Resolution: This is a highly effective industrial method. Enzymes like lipases can selectively hydrolyze an ester derivative of one enantiomer, allowing for the separation of the resulting acid from the unreacted ester.[4] For example, Amano PS lipase can be used for this purpose.[4]
-
Chiral Chromatography: This analytical or semi-preparative technique can separate enantiomers but is often expensive and has lower throughput.
-
Diastereomeric Salt Formation: React the racemic amino acid with a chiral resolving agent (e.g., tartaric acid or a chiral amine) to form diastereomeric salts.[11][12] These diastereomers have different solubilities and can be separated by fractional crystallization.
-
Caption: Enzymatic resolution workflow for separating DL-β-phenylalanine enantiomers.
References
-
Fenero, M., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Medicinal Chemistry. Available from: [Link]
- Wakamatsu, H., et al. (1986). PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE. Google Patents.
- Lewis, S. N. (1986). Purification of L-phenylalanine. Google Patents.
-
Wikipedia. (2024). Phenylalanine. Available from: [Link]
- Li, J., et al. (2010). Method for preparing D-phenylalanine through dynamic kinetic resolution. Google Patents.
- Shen, T. Y. (1966). Azlactones and preparation of same. Google Patents.
-
Chen, Z., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. Available from: [Link]
-
Contente, M. L., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie. Available from: [Link]
-
Joe, C. L., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Journal of the American Chemical Society. Available from: [Link]
-
Siau, W. Y., et al. (2020). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Journal of the American Chemical Society. Available from: [Link]
-
Erlenmeyer, H., & Früstück, E. (1941). dl-PHENYLALANINE. Organic Syntheses. Available from: [Link]
-
Romero-Márquez, M., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis. Available from: [Link]
-
Pawellek, R., et al. (2006). Impurity profile of amino acids?. ResearchGate. Available from: [Link]
-
Wikipedia. (2024). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Available from: [Link]
-
Miyamoto, T., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. International Journal of Environmental Research and Public Health. Available from: [Link]
-
Chemistry Learning. (2021). Erlenmeyer Azlactone Synthesis for amino acid. YouTube. Available from: [Link]
-
Chemeurope.com. Erlenmeyer-Plöchl azlactone and amino acid synthesis. Available from: [Link]
- Asano, Y., et al. (2014). Method for producing β-Phenylalanine. Google Patents.
-
Schurm, P., et al. (2024). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega. Available from: [Link]
-
Chen, Z., et al. (2023). Advances in the synthesis of β-alanine. Frontiers. Available from: [Link]
-
Vaddula, B. R., et al. (2009). Expedient Synthesis of syn-β-Hydroxy-α-amino acid derivatives: Phenylalanine, Tyrosine, Histidine and Tryptophan. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
R. Discovery. (2010). Bergmann‐Stern Azlactone Synthesis. Available from: [Link]
-
LibreTexts Chemistry. (2022). Synthesis of Amino Acids. Available from: [Link]
Sources
- 1. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. US3275648A - Azlactones and preparation of same - Google Patents [patents.google.com]
- 9. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN102010345A - Method for preparing D-phenylalanine through dynamic kinetic resolution - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Improving the enantiomeric excess of beta-phenylalanine via kinetic resolution
An enantiomerically pure form of β-phenylalanine is a crucial building block in synthesizing various pharmaceuticals, including antiviral drugs and peptidomimetics that exhibit enhanced resistance to proteases.[1] Kinetic resolution (KR) is a powerful technique for separating racemic mixtures, but achieving high enantiomeric excess (ee) and acceptable yields can be challenging. This technical support center provides researchers, scientists, and drug development professionals with practical, in-depth troubleshooting guides and frequently asked questions to navigate the complexities of improving the enantiomeric excess of β-phenylalanine via kinetic resolution.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of kinetic resolution for β-phenylalanine?
A: Kinetic resolution differentiates two enantiomers in a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent.[2] In a typical enzymatic resolution of racemic β-phenylalanine ester, a lipase will selectively acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other (the S-enantiomer). This leaves an enantioenriched mixture of the unreacted S-enantiomer and the acylated R-enantiomer, which can then be separated based on their different chemical properties. The efficiency of this process is defined by the selectivity factor (E-value).[3]
Q2: What is the selectivity factor (E-value or 's') and why is it critical?
A: The selectivity factor, also known as the enantiomeric ratio (E), is the ratio of the rate constants for the fast-reacting enantiomer versus the slow-reacting one (E = k_fast / k_slow).[3][4] It is the most critical parameter for a successful kinetic resolution.
-
High E-value (>100): Indicates high selectivity, allowing for the isolation of both the unreacted substrate and the product with high enantiomeric excess at around 50% conversion.
-
Moderate E-value (15-30): Can still provide substrate with high ee, but typically requires pushing the conversion past 50%, which lowers the yield of that enantiomer.
-
Low E-value (<10): Generally insufficient for practical separation, resulting in low ee for both product and substrate at reasonable conversions.[2]
Q3: What is the difference between Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR)?
A: The primary limitation of standard kinetic resolution is a theoretical maximum yield of 50% for a single enantiomer from a racemic mixture.[5] Dynamic Kinetic Resolution (DKR) overcomes this by integrating a second catalyst that continuously racemizes the slow-reacting enantiomer back into the racemic mixture. This makes the entire starting material available for conversion into the desired chiral product, allowing for a theoretical yield of up to 100%.[1][6] For β-phenylalanine esters, this often involves combining an enzyme (like a lipase) with a metal racemization catalyst (e.g., a heterogeneous Palladium catalyst).[6]
Q4: How do I accurately measure the enantiomeric excess (ee)?
A: Chiral High-Performance Liquid Chromatography (HPLC) is the standard and most reliable method. It requires a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For β-phenylalanine and its derivatives, several CSPs are effective.
| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Mode | Reference |
| Teicoplanin-based | Acetonitrile / Water | Reversed-Phase | [7][8] |
| Ristocetin-based | Acetonitrile / Water | Reversed-Phase | [7][8] |
| β-Cyclodextrin | Heptane / Isopropanol | Normal-Phase | [7] |
| Crown Ether (e.g., Crownpak CR(+)) | Perchloric Acid Solution | Reversed-Phase | [8] |
Protocol Note: Always run an authentic racemic sample first to establish the retention times for both enantiomers. The enantiomeric excess is calculated as: ee (%) = [|Area_major - Area_minor| / (Area_major + Area_minor)] * 100.
Troubleshooting Guides
This section addresses the most common issues encountered during the kinetic resolution of β-phenylalanine and provides a logical workflow to identify and solve the problem.
Issue 1: Low Enantiomeric Excess (ee) of Unreacted Substrate
Low ee is the most frequent challenge, undermining the primary goal of the resolution. The following decision tree provides a systematic approach to diagnosing the root cause.
In-Depth Solutions for Low ee:
-
Cause A: Suboptimal Reaction Conversion
-
Explanation: The enantiomeric excess of the unreacted starting material is directly dependent on the extent of the reaction (conversion).[3] For a reaction with a good E-value, the ee of the substrate will be low at the beginning and will approach 100% only as the conversion gets very high. Conversely, the ee of the product is highest at the beginning and decreases as the reaction proceeds.[3] The optimal balance for isolating both components with high ee is typically near 50% conversion.
-
Solution:
-
Time Course Study: Set up a series of small-scale reactions and quench them at different time points (e.g., 2, 4, 8, 16, 24 hours).
-
Analyze Samples: Determine the conversion and the ee of the substrate for each time point using Chiral HPLC.
-
Identify Optimum: Plot ee vs. conversion to find the time required to reach ~50% conversion, which should provide a high ee for the remaining substrate.
-
-
-
Cause B: Poor Enzyme Selectivity
-
Explanation: Not all enzymes are created equal. A low E-value is an inherent property of an enzyme for a specific substrate under given conditions. Using an enzyme with poor selectivity will never yield a high ee. Lipases from Candida antarctica (A and B) and Pseudomonas cepacia are well-regarded for resolving β-amino esters.[6][9][10]
-
Solution:
-
Enzyme Screening: Test a panel of commercially available lipases. A good starting point is Candida antarctica Lipase A (CalA), Candida antarctica Lipase B (CAL-B, often immobilized as Novozym 435), and Pseudomonas cepacia Lipase (PCL).
-
Evaluate Performance: Run small-scale resolutions with each enzyme under identical conditions to ~10-20% conversion and calculate the E-value for each. Choose the enzyme that provides the highest E-value for scale-up.
-
-
-
Cause C: Suboptimal Reaction Conditions
-
Explanation: The solvent, acyl donor, and temperature profoundly impact enzyme activity and selectivity.
-
Solutions:
-
Solvent Choice: Enzymes often show higher selectivity in non-polar, hydrophobic solvents like diisopropyl ether, hexane, or toluene.[6] Polar solvents can strip essential water from the enzyme, denaturing it. Avoid solvents like DMF or DMSO.
-
Acyl Donor: The structure of the acyl donor is critical. For CalA-catalyzed resolution of β-phenylalanine esters, 2,2,2-trifluoroethyl butyrate (TFEB) has been shown to be superior to other agents like n-butyl butyrate.[6] Activated esters like vinyl acetate are also highly effective as they form a non-reversible byproduct (acetaldehyde).[11]
-
Temperature: While higher temperatures increase reaction rates, they can negatively impact enantioselectivity (lower the E-value) and reduce enzyme stability.[12] The optimal temperature is often a trade-off. Screen a range from 30°C to 70°C. Many lipases, like CalA, are quite thermostable.[6]
-
-
Issue 2: Low Reaction Yield or Stalled Reaction
Even with high ee, a low yield makes the process impractical. This often points to issues with enzyme stability or inhibition.
-
Cause A: Enzyme Instability/Denaturation
-
Explanation: The enzyme may be unstable under the chosen reaction conditions (pH, temperature, solvent), leading to a loss of activity over time.
-
Solution:
-
Immobilization: Immobilizing the enzyme on a solid support (e.g., acrylic resin, silica) can dramatically increase its thermal and operational stability.[6][13] Novozym 435 is a commercially available example of immobilized CAL-B. Immobilization also simplifies enzyme removal and recycling.[14]
-
pH Control: For hydrolytic resolutions, the production of a carboxylic acid can lower the pH and denature the enzyme. The reaction should be run in a buffered system or with a pH-stat.
-
Water Activity: For reactions in organic solvents, the amount of water is critical. Too little water can inactivate the enzyme, while too much can promote unwanted hydrolysis of the acyl donor or product. Water activity can be controlled by adding a specific amount of buffer or salt hydrates.
-
-
-
Cause B: Substrate or Product Inhibition
-
Explanation: High concentrations of the substrate or the accumulation of product can bind to the enzyme's active site and inhibit its activity, causing the reaction to stall.[13]
-
Solution:
-
Fed-Batch Strategy: Instead of adding all the substrate at the beginning, add it incrementally over time to maintain a low, optimal concentration and avoid substrate inhibition.[13]
-
In-situ Product Removal (ISPR): If product inhibition is suspected, consider methods to remove the product as it is formed, such as using a biphasic system where the product is extracted into a second phase.
-
-
Issue 3: Difficulty in Separating Product from Unreacted Substrate
After a successful resolution, the final step is separating the acylated product from the unreacted amino acid (or ester).
-
Cause: Similar Physicochemical Properties
-
Explanation: The two molecules may have similar solubility profiles, making simple extraction or crystallization difficult.
-
Solution:
-
Exploit Functional Group Differences: The most robust method is to exploit the difference in functional groups. The unreacted component still has a free amine, while the product has an amide.
-
Step-by-Step Separation Protocol:
-
Step 1: Quench and Evaporate: Stop the reaction and remove the organic solvent under reduced pressure.
-
Step 2: Acidic Extraction: Dissolve the residue in a water-immiscible solvent (e.g., ethyl acetate). Extract this organic layer with an acidic aqueous solution (e.g., 1M HCl). The unreacted amino ester, with its basic amine, will move into the aqueous phase as a salt. The acylated product, being a neutral amide, will remain in the organic layer.
-
Step 3: Isolate Product: Wash the organic layer with brine, dry it over Na₂SO₄, and evaporate the solvent to obtain the purified acylated product.
-
Step 4: Isolate Substrate: Basify the acidic aqueous layer (e.g., with 1M NaOH or NaHCO₃) to pH > 8. This deprotonates the ammonium salt, making the amino ester neutral again. Extract the aqueous layer with fresh ethyl acetate. Drying and evaporating this second organic layer will yield the purified, unreacted amino ester.
-
-
-
References
- Lirias, M. (n.d.). In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters.
- Ren, J., et al. (2018). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. PMC - NIH.
- Turner, N. J., et al. (2020). Kinetic Resolution of Aromatic β-Amino Acids Using a Combination of Phenylalanine Ammonia Lyase and Aminomutase Biocatalysts. ResearchGate.
- Fougerat, A., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC - NIH.
- BenchChem. (2025). Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution. BenchChem.
- BenchChem. (2025). Troubleshooting low enantiomeric excess in chiral resolutions. BenchChem.
- Berglund, P., et al. (2010). Mutant lipase-catalyzed kinetic resolution of bulky phenyl alkyl sec-alcohols: a thermodynamic analysis of enantioselectivity. PubMed.
- Jones, J. B., et al. (1990). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society.
- Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar.
- Leary, J. A., et al. (2001). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry.
- University of Manchester. (n.d.). Kinetic Resolution of Aromatic β-Amino Acids Using a Combination of Phenylalanine Ammonia Lyase and Aminomutase Biocatalysts. Research Explorer The University of Manchester.
- Kagan, H. B., et al. (1998). Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. Journal of the American Chemical Society.
- Kanerva, L. T., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. ResearchGate.
- Riva, S., et al. (2018). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC - NIH.
- Narmadha, S., et al. (2022). HPLC chromatograms of separated phenylalanine enantiomers at different concentrations. ResearchGate.
- Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. ResearchGate.
- Wikipedia. (n.d.). Kinetic resolution.
- Andrade, L. H., et al. (2016). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. MDPI.
- BenchChem. (2025). Technical Support Center: Optimizing Enzymatic Resolution for Enantiopure p-Amino-D-phenylalanine. BenchChem.
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Technical Support Center: Optimizing Reaction Parameters for the Synthesis of N-acyl-beta-phenylalanine
Welcome to the technical support center for the synthesis of N-acyl-beta-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the parameters of this important synthetic transformation. N-acyl-beta-amino acids are crucial building blocks in medicinal chemistry, often used to create peptidomimetics and other bioactive molecules. Achieving high yield and purity requires a careful balance of several reaction parameters. This document provides in-depth, experience-based guidance in a direct question-and-answer format to help you troubleshoot and perfect your experimental workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of N-acyl-beta-phenylalanine.
Q1: What are the most common and effective methods for the N-acylation of beta-phenylalanine?
A: The most prevalent and robust method for N-acylation of amino acids, including beta-phenylalanine, is the Schotten-Baumann reaction .[1][2] This method involves reacting the amino acid with an acyl chloride or anhydride in the presence of an aqueous base.[2][3] It is widely used due to its simplicity, efficiency, and broad applicability.[2][4]
Alternative methods include:
-
Coupling Agent-Mediated Amidation: Using carboxylic acids as the acyl source, activated by coupling agents like TBTU or DCC. However, this can introduce side reactions like racemization, particularly with alpha-amino acids.[5][6][7]
-
Enzymatic Synthesis: Using enzymes like lipases or proteases to catalyze the reaction.[1][8] This approach offers high stereoselectivity and mild reaction conditions but can be limited by enzyme availability, cost, and lower yields compared to chemical methods.[1][9]
Q2: Why are Schotten-Baumann conditions so frequently used for this synthesis?
A: The Schotten-Baumann reaction is favored for several key reasons. It typically uses a two-phase solvent system (e.g., an organic solvent like dichloromethane and an aqueous base).[2] The base in the aqueous phase serves two critical functions:
-
Neutralizes the Acid Byproduct: The reaction between an amine and an acyl chloride generates one equivalent of acid (e.g., HCl).[4][10] The base neutralizes this acid, preventing it from protonating the starting amine, which would render the amine non-nucleophilic and stop the reaction.[11][12]
-
Drives the Equilibrium: By neutralizing the acid, the base drives the reaction equilibrium towards the formation of the amide product.[10][12]
This setup effectively minimizes side reactions like hydrolysis of the highly reactive acyl chloride by keeping it primarily in the organic phase, while the deprotonated, nucleophilic amine reacts at the interface.[4]
Q3: What are the most critical parameters to control for a successful and high-yield synthesis?
A: The success of the N-acylation hinges on the careful control of four primary parameters:
-
pH: The pH of the aqueous layer is arguably the most critical factor. It must be high enough to deprotonate the amine, making it nucleophilic, but not so high as to cause excessive hydrolysis of the acylating agent.[13]
-
Temperature: Most N-acylations are run at or below room temperature to manage the exothermic nature of the reaction and minimize side reactions.[4][11]
-
Stoichiometry: The molar ratios of the amine, acylating agent, and base must be carefully controlled to ensure complete reaction and avoid unwanted byproducts.
-
Solvent System: The choice of organic solvent can influence reaction rates and product solubility.[14][15] Aprotic solvents are generally preferred.[11]
Q4: Can racemization occur at the stereocenter of beta-phenylalanine during acylation?
A: While racemization is a significant concern for N-protected alpha-amino acids, which can form an azlactone intermediate, beta-phenylalanine is much less susceptible to this side reaction under standard acylation conditions.[5][6] The formation of the analogous six-membered ring intermediate is less favorable. However, when using aggressive coupling agents and strong, sterically hindered bases (like TBTU with DIPEA), some degree of epimerization, though less common, cannot be entirely ruled out, especially under prolonged reaction times or elevated temperatures.[5][16] For stereochemically sensitive syntheses, it is always prudent to verify the optical purity of the final product.
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
Q: I've run the reaction, but my TLC/LC-MS analysis shows mostly unreacted starting material. What went wrong?
A: This is a common issue that can usually be traced back to one of four primary causes.
-
Probable Cause 1: Inactive or Hydrolyzed Acylating Agent.
-
Causality: Acyl chlorides and anhydrides are highly reactive and moisture-sensitive.[7] If they are old, have been improperly stored, or are added to the reaction too slowly in a highly aqueous environment, they can hydrolyze to the corresponding carboxylic acid, which is unreactive under these conditions.
-
Solution:
-
Verify Reagent Quality: Use a fresh bottle of the acylating agent or purify it by distillation if necessary.
-
Ensure Anhydrous Conditions: While the Schotten-Baumann reaction uses an aqueous phase, the organic solvent and glassware should be dry.
-
Control Addition: Add the acylating agent dropwise but steadily to the vigorously stirred biphasic mixture. Efficient mixing promotes reaction at the interface over hydrolysis in the aqueous phase.
-
-
-
Probable Cause 2: Incorrect pH of the Aqueous Phase.
-
Causality: The acylation reaction is highly pH-dependent.[13] If the pH is too low (< 8), the beta-phenylalanine's amino group will be protonated (-NH3+), rendering it non-nucleophilic. If the pH is too high (> 12-13), the rate of hydrolysis of the acylating agent can outcompete the N-acylation reaction.[13] For Schotten-Baumann reactions, a pH range of 10-12 is often optimal.[4]
-
Solution:
-
Monitor pH: Use a pH meter to monitor the aqueous phase throughout the addition of the acyl chloride.
-
Concurrent Base Addition: Add the aqueous base solution concurrently with the acyl chloride to maintain the optimal pH range.
-
-
-
Probable Cause 3: Insufficient Base.
-
Causality: The reaction generates one equivalent of HCl. If there isn't enough base to neutralize this acid, the pH will drop, protonating the free amine and halting the reaction.[12]
-
Solution:
-
Use Stoichiometric Base: Ensure you use at least two equivalents of base: one to deprotonate the starting amine and one to neutralize the generated HCl. An excess (e.g., 2.2-2.5 equivalents) is often recommended.
-
-
-
Probable Cause 4: Sub-optimal Temperature or Reaction Time.
-
Causality: The reaction is typically exothermic. Running it at too high a temperature can promote hydrolysis and other side reactions. Conversely, if the temperature is too low or the reaction time is too short, the reaction may not go to completion.[11]
-
Solution:
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low yield.
Problem 2: Presence of Unexpected Side Products
Q: My product is impure, and I see multiple spots on my TLC plate. What are these byproducts?
A: The primary side product in this reaction is typically the carboxylic acid from the hydrolysis of your acylating agent.
-
Probable Cause: Hydrolysis of Acylating Agent.
-
Causality: As discussed previously, acyl chlorides react readily with water.[7] If the reaction conditions (high pH, slow reaction, poor mixing) favor hydrolysis, the corresponding carboxylic acid will be a major byproduct.
-
Solution:
-
Optimize Reaction Conditions: Follow the solutions for "Low Yield," particularly regarding pH control and efficient mixing, to favor N-acylation over hydrolysis.
-
Workup Procedure: The carboxylic acid byproduct can usually be removed during the workup. After the reaction, acidify the aqueous layer to a pH of ~2. This will protonate your byproduct, making it soluble in an organic solvent during extraction, while your N-acyl-beta-phenylalanine product may precipitate or be extracted differently depending on the acyl group. A basic wash (e.g., with sodium bicarbonate solution) can also be used to remove the acidic byproduct from the organic layer containing the product.
-
-
Part 3: Detailed Experimental Protocols
Protocol 1: General Procedure for Schotten-Baumann N-acylation of beta-Phenylalanine
-
Materials:
-
beta-Phenylalanine (1.0 eq)
-
Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 - 1.2 eq)
-
Sodium Hydroxide (NaOH) (2.2 eq)
-
Dichloromethane (DCM) or Diethyl Ether
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M solution
-
-
Procedure:
-
Dissolve Amine: In a round-bottom flask equipped with a magnetic stir bar, dissolve beta-phenylalanine (1.0 eq) in a 10% aqueous solution of NaOH (2.2 eq). Cool the flask to 0 °C in an ice bath.
-
Add Organic Solvent: Add an equal volume of DCM to the flask.
-
Add Acylating Agent: With vigorous stirring, add the acyl chloride (1.1 eq) dropwise to the biphasic mixture over 15-20 minutes. Ensure the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitor Completion: Check for the consumption of the starting material using TLC or LC-MS. The reaction is complete when the smell of the acyl chloride is no longer present and the aqueous layer remains alkaline.[3]
-
Workup - Separation: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Workup - Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine all organic layers.
-
Workup - Product Isolation:
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~2. The N-acyl-beta-phenylalanine product will often precipitate as a solid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Schotten-Baumann Reaction Mechanism
Caption: General mechanism of the Schotten-Baumann reaction.
Part 4: Key Parameter Optimization Summary
This table summarizes the impact of key reaction parameters and provides recommended starting points for optimization.
| Parameter | Effect on Reaction | Recommended Range / Condition | Rationale & Key Insights |
| pH | Controls amine nucleophilicity vs. acyl chloride hydrolysis. Highly critical. | 9.0 - 12.0 | Below pH 9, the amine is protonated and non-nucleophilic. Above pH 12, hydrolysis of the acylating agent becomes a significant competing reaction, reducing yield.[4][13] |
| Temperature | Affects reaction rate and selectivity. Lower temperature minimizes side reactions. | 0 °C to Room Temp. | The reaction is exothermic. Initial cooling to 0 °C during addition controls the reaction rate and prevents byproduct formation. Allowing it to warm to RT ensures completion.[11] |
| Solvent | Influences reagent solubility and reaction rate. | Aprotic organic solvents (DCM, Ether) with water. | A biphasic system is classic for Schotten-Baumann, separating the bulk of the acyl chloride (organic phase) from the base (aqueous phase) to minimize hydrolysis.[2] Acetonitrile or THF can also be used.[11][14] |
| Base | Neutralizes generated acid and deprotonates the amine. | NaOH, KOH, Pyridine | An inorganic base like NaOH is common and cost-effective. Pyridine can also be used and sometimes acts as a superior catalyst by forming a more reactive acylpyridinium intermediate.[10] |
| Stoichiometry | Molar ratios determine conversion and potential for byproducts. | Acylating Agent: 1.1-1.2 eq.Base: 2.2-2.5 eq. | A slight excess of the acylating agent ensures full conversion of the amino acid. A greater excess of base is required to both deprotonate the amine and neutralize the HCl byproduct.[11][12] |
References
-
Idris, Z., et al. (2015). INFLUENCE OF pH ON THE ACYLATION OF L-HYDROXYPROLINE WITH PALMITOYL CHLORIDE IN AN AQUEOUS ACETONE MEDIUM. Journal of Oil Palm Research, 27(3), 288-292. [Link]
-
Idris, Z., et al. (2015). Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium. ResearchGate. [Link]
-
Grokipedia. Schotten–Baumann reaction. Grokipedia. [Link]
-
Saikia, P., et al. (2013). Solvent effect on Ni-nanoparticles catalyzed acetylation of amine and thiols at room temperature. ResearchGate. [Link]
-
Pla, D., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 649. [Link]
- Lin, J. J., & Knifton, J. F. (1994). Process for synthesis of .beta.-phenylalanine.
-
Chapman, T. M. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 8, 801749. [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. BYJU'S. [Link]
-
R'kyek, O., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 6(5), 978-983. [Link]
-
Li, S., et al. (2024). Intracellular Lipases for Enzymatic Synthesis of Phenylalanine Butyramide in a Biphasic Reaction System. Catalysts, 14(3), 194. [Link]
-
Organic Chemistry Portal. Schotten-Baumann Conditions. Organic Chemistry Portal. [Link]
-
Zhang, Z., et al. (2023). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Journal of Surfactants and Detergents. [Link]
-
ResearchGate. (2024). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... ResearchGate. [Link]
-
Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia. [Link]
-
Wu, B., et al. (2019). Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. ACS Catalysis, 9(7), 6057-6063. [Link]
-
Wikipedia. (n.d.). Solvent effects. Wikipedia. [Link]
- Barenholz, Y., & Gatt, S. (1993). Selective n-acylation of amino alcohols.
-
Sipos, M., et al. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 26(23), 7356. [Link]
-
Chapman, T. M. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. ResearchGate. [Link]
-
Katritzky, A. R., et al. (1995). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. Synthesis, 1995(12), 1493-1495. [Link]
-
Niknam, K., & Deris, A. (2012). The best reaction conditions for the N-acylation of various sulfonamides. ResearchGate. [Link]
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. [Link]
-
Krishna, R. V., et al. (1971). Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12. Biochemical Journal, 124(5), 905-913. [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. [Link]
-
Pla, D., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI. [Link]
-
van der Wijk, J., et al. (2018). Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence. Nature Communications, 9, 3314. [Link]
-
Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Magritek Application Notes. [Link]
-
Bae, M., et al. (2021). Synthesis-enabled conformational assignment of natural N-acyl l-phenylalanine derivatives from freshwater sponge–associated Micromonospora sp. MS-62. Organic & Biomolecular Chemistry, 19(4), 816-823. [Link]
Sources
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- 5. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing Ribosomal Incorporation of β-Amino Acids
Welcome to the technical support center dedicated to advancing your research in the ribosomal incorporation of β-amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of expanding the genetic code. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring your work is built on a foundation of scientific integrity and practical expertise.
The ribosomal machinery, while remarkably versatile, has been finely tuned over billions of years for the polymerization of α-L-amino acids. Consequently, the incorporation of backbone-extended monomers like β-amino acids presents a significant, yet surmountable, challenge.[1][2] This guide provides a structured approach to troubleshooting and optimizing your experiments, transforming potential setbacks into successful outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the ribosomal incorporation of β-amino acids, providing concise answers grounded in current research.
Q1: Why is the ribosomal incorporation of β-amino acids so inefficient compared to their α-amino acid counterparts?
A: The inefficiency stems from several key factors related to the ribosome's active site and the broader translation apparatus:
-
Peptidyl Transferase Center (PTC) Geometry: The PTC, located in the large ribosomal subunit, is structurally optimized for the precise positioning of two α-aminoacyl-tRNAs to facilitate peptide bond formation. The additional methylene group in the backbone of β-amino acids alters the positioning of the nucleophilic amino group, leading to suboptimal orientation for catalysis and a significant decrease in reaction rates.[1][3]
-
Accommodation into the A-site: The incoming aminoacyl-tRNA must be delivered to the ribosomal A-site by Elongation Factor Tu (EF-Tu). EF-Tu has evolved to recognize the specific geometry of α-aminoacyl-tRNAs, and the altered backbone of a β-aminoacyl-tRNA can lead to weaker binding and less efficient delivery.
-
Translocation: Following peptide bond formation, the ribosome must translocate along the mRNA. The presence of a β-amino acid in the nascent peptide chain can introduce conformational changes that may hinder this process.
-
Consecutive Incorporation: The challenges are compounded when attempting to incorporate multiple β-amino acids consecutively, often leading to ribosome stalling.[4]
Q2: What is an orthogonal translation system (OTS) and why is it crucial for β-amino acid incorporation?
A: An orthogonal translation system (OTS) is a set of engineered translational components—typically an aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA—that function independently of the host cell's endogenous machinery.[5][6] For β-amino acid incorporation, an OTS is essential because:
-
Specificity: Endogenous aaRSs do not recognize or "charge" β-amino acids onto tRNAs. An orthogonal aaRS is specifically engineered to recognize the desired β-amino acid and charge it onto its orthogonal tRNA partner.
-
Avoiding Miscoding: The orthogonal tRNA is designed to recognize a specific codon (often a reassigned stop codon like UAG) that is not recognized by endogenous tRNAs.[6][7] This ensures that the β-amino acid is incorporated only at the intended position in the polypeptide chain.
-
System Integrity: A well-designed OTS minimizes "crosstalk" with the host's translational machinery, preventing the misincorporation of natural amino acids at the target codon and the mischarging of the orthogonal tRNA with endogenous amino acids.[5][6]
Q3: What is the Flexizyme system and how does it facilitate β-amino acid incorporation?
A: The Flexizyme system is a powerful in vitro tool that utilizes ribozymes (catalytic RNAs) to acylate tRNAs with a wide range of non-canonical amino acids, including β-amino acids.[8][9][10] This system bypasses the need for an engineered aminoacyl-tRNA synthetase. Key features include:
-
Broad Substrate Scope: Flexizymes, such as dFx, eFx, and aFx, can recognize and transfer various activated amino acids (e.g., as cyanomethyl esters - CME, or dinitrobenzyl esters - DBE) onto virtually any tRNA.[10][11] This versatility is a major advantage for incorporating novel β-amino acid structures.
-
Mechanism: Flexizymes work by binding to the 3'-end of a tRNA and catalyzing the transfer of an activated amino acid to the tRNA's terminal adenosine.[10]
-
Application: The Flexizyme system is particularly useful in cell-free protein synthesis (CFPS) systems, where the pre-charged β-aminoacyl-tRNAs can be directly added to the translation reaction.[8][12]
Q4: What role does Elongation Factor P (EF-P) play in enhancing β-amino acid incorporation?
A: Elongation Factor P (EF-P) is a bacterial translation factor that helps to alleviate ribosome stalling, particularly at polyproline stretches.[8][13] Its function has been repurposed to enhance the incorporation of β-amino acids by:
-
Stabilizing the PTC: EF-P binds to a site near the PTC and can help to correctly position the β-aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site, thereby promoting peptide bond formation.
-
Overcoming Stalling: By facilitating the difficult peptide bond formation involving a β-amino acid, EF-P can prevent the ribosome from stalling and dissociating from the mRNA, which is especially critical for the incorporation of consecutive β-amino acids.[4] Studies have shown that the addition of EF-P can significantly increase the efficiency of incorporating cyclic β-amino acids.[8][13]
Troubleshooting Guides
This section provides detailed troubleshooting for common experimental challenges, structured in a problem-cause-solution format.
Guide 1: Low or No Yield of β-Amino Acid-Containing Peptide
This is the most common issue encountered. A systematic approach is required to pinpoint the bottleneck in the workflow.
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low peptide yield.
Problem: Inefficient tRNA Acylation with β-Amino Acid
Potential Causes:
-
Suboptimal Flexizyme Reaction Conditions: Flexizyme activity is sensitive to pH, Mg²⁺ concentration, and temperature. The stability of the activated β-amino acid ester can also be a factor.
-
Poor Solubility of Activated β-Amino Acid: Some activated β-amino acids have poor aqueous solubility, leading to low effective concentrations in the reaction.
-
Degradation of β-Aminoacyl-tRNA: The ester bond in β-aminoacyl-tRNAs is susceptible to hydrolysis, especially at high pH.
Solutions & Experimental Protocols:
1. Verification of Acylation Efficiency:
-
Protocol:
-
Perform the Flexizyme acylation reaction using a radiolabeled tRNA (e.g., ³²P-pCp-ligated tRNA) or a fluorescently labeled tRNA.
-
Quench the reaction with a low pH buffer (e.g., 0.3 M sodium acetate, pH 5.2).
-
Run the sample on an acidic (pH 5.0-5.5) denaturing polyacrylamide gel (PAGE).
-
Visualize the gel by autoradiography or fluorescence imaging. The acylated tRNA will migrate slower than the unacylated form.
-
Quantify the band intensities to determine the acylation percentage. A successful reaction should yield >50% acylation.[10]
-
2. Optimization of Flexizyme Reaction:
-
Protocol:
-
pH Titration: Set up parallel reactions with pH ranging from 7.5 to 8.5. While higher pH can increase the rate, it also increases hydrolysis. An optimal balance is key.
-
Mg²⁺ Titration: Vary the final MgCl₂ concentration from 100 mM to 200 mM.
-
Solvent Modification: For hydrophobic β-amino acids, consider adding up to 15% DMSO to the reaction to improve solubility.[14]
-
Eutectic Phase Reaction: For very challenging substrates, consider performing the reaction in a water-ice eutectic phase, which has been shown to increase yield and product stability, even with lower Mg²⁺ concentrations.[15]
-
Data Summary: Recommended Flexizyme Starting Conditions
| Parameter | Recommended Range | Rationale |
| pH | 7.5 - 8.5 | Balances catalytic activity with product stability. |
| [Mg²⁺] | 100 - 200 mM | Essential cofactor for ribozyme folding and catalysis. |
| Temperature | 4°C - 25°C | Lower temperatures can improve the stability of the acylated product. |
| DMSO | 0 - 15% (v/v) | Improves solubility of hydrophobic activated amino acids.[14] |
| Incubation Time | 1 - 6 hours | Longer times may be needed but increase risk of hydrolysis. |
Problem: Failure of Ribosome to Incorporate the Acylated β-Aminoacyl-tRNA
Potential Causes:
-
Wild-Type Ribosome Incompatibility: As discussed, the wild-type ribosome's PTC is poorly suited for β-amino acids.[1][3]
-
Suboptimal Cell-Free System Composition: The concentrations of key translation factors in standard cell-free protein synthesis (CFPS) kits may not be optimal for non-canonical incorporation.
-
Ribosome Stalling: The ribosome may stall after incorporating the β-amino acid, leading to premature termination.
Solutions & Experimental Protocols:
1. Utilize an Engineered Ribosome or S-30 Extract:
-
Rationale: Ribosomes that have been selected for their ability to incorporate β-amino acids (e.g., through β-puromycin selection) can exhibit significantly higher efficiency.[3][16] These often contain mutations in the 23S rRNA near the PTC.
-
Protocol:
-
Obtain or prepare an S-30 cell extract from an E. coli strain expressing an engineered ribosome.[3][14]
-
Alternatively, use a reconstituted system like PURExpress and supplement it with the purified engineered ribosomal subunits.[8][12]
-
Compare the yield of your target peptide using the wild-type and engineered ribosome systems. Note that some engineered ribosomes may have assembly defects and perform poorly in vitro.[1][17]
-
2. Supplement the Translation Reaction with EF-P:
-
Rationale: EF-P can rescue stalled ribosomes and promote the difficult peptide bond formation involving β-amino acids.[4][8]
-
Protocol:
-
Set up your standard in vitro translation reaction (e.g., PURExpress).
-
In a parallel reaction, add purified EF-P to a final concentration of 2-10 µM.
-
Analyze the products by MALDI-TOF MS or western blot to compare yields.
-
3. Optimize the In Vitro Translation System:
-
Rationale: The open nature of CFPS allows for manipulation of its components to favor non-canonical incorporation.[12][18]
-
Protocol:
-
System Choice: The PURE system, consisting of purified components, offers the highest degree of control and lacks nucleases/proteases that might degrade templates or products.[12][18] S-30 extracts are less expensive but more variable.
-
Factor Titration: If using a PURE system, titrate the concentrations of elongation factors (EF-Tu, EF-G) and release factors. Reducing the concentration of Release Factor 1 (RF1) can decrease premature termination if you are using the UAG stop codon for incorporation.[7]
-
Energy Source: Ensure the energy regeneration system (e.g., creatine phosphate/creatine kinase) is robust throughout the reaction.
-
Guide 2: Verifying Successful Incorporation of the β-Amino Acid
Ambiguous results can be as challenging as low yield. It is critical to definitively confirm that the β-amino acid has been incorporated at the correct site.
Workflow for Verification of Incorporation
Caption: Workflow for verifying β-amino acid incorporation.
Problem: Ambiguous Mass Spectrometry Data
Potential Causes:
-
Low Resolution/Accuracy of Mass Spectrometer: This can make it difficult to distinguish the desired product from closely related species (e.g., misincorporation of a natural amino acid).
-
Presence of Truncated Peptides: Premature termination can lead to a complex mixture of products, obscuring the full-length peptide peak.
-
Post-Translational Modifications: Unexpected modifications can alter the mass of the peptide.
Solutions & Analytical Protocols:
1. High-Resolution Mass Spectrometry:
-
Protocol:
-
Purify the peptide using an appropriate affinity tag (e.g., Strep-tag, His-tag) to remove most contaminants from the CFPS reaction.
-
Analyze the purified peptide using a high-resolution mass spectrometer such as MALDI-TOF or ESI-MS.
-
Calculate the theoretical mass of the peptide containing the β-amino acid.
-
Compare the experimental mass to the theoretical mass. A successful incorporation will show a peak corresponding to the expected mass.[3] For example, a peptide with a β-amino acid should have an ion peak that correlates well with the expected m/z value.[3]
-
2. Tandem Mass Spectrometry (MS/MS) for Site Confirmation:
-
Rationale: If the mass is correct but you need to confirm the location of the incorporation, tandem MS is the gold standard.
-
Protocol:
-
Digest the purified protein with a specific protease (e.g., trypsin).
-
Separate the resulting peptides by liquid chromatography (LC).
-
Perform MS/MS analysis on the parent ion corresponding to the peptide fragment expected to contain the β-amino acid.
-
Analyze the fragmentation pattern (b- and y-ions). The mass shift corresponding to the β-amino acid will be observed in the fragment ions that contain it, definitively confirming its location.
-
3. Negative Controls:
-
Rationale: Proper controls are essential to rule out artifacts.
-
Protocol: Run two key negative control reactions in parallel with your main experiment:
-
No β-Aminoacyl-tRNA: A reaction containing non-acylated suppressor tRNA. This will reveal the level of background read-through of the target codon by natural aminoacyl-tRNAs.[3]
-
No DNA Template: A reaction without the mRNA template to identify any background signals from the CFPS system itself.
-
By systematically applying these troubleshooting guides and understanding the underlying principles, you can significantly enhance the efficiency and reliability of ribosomal β-amino acid incorporation in your experiments, paving the way for the creation of novel peptides and proteins with unique properties.
References
- Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation.
- Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro transl
- Defects in the assembly of ribosomes selected for β-amino acid incorporation - PMC.
- Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids - NIH.
- Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids | Biochemistry - ACS Publications.
- Ribosomal Incorporation of Consecutive β-Amino Acids - PubMed.
- Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC.
- Ribosomal incorporation of backbone modified amino acids via an editing-deficient aminoacyl-tRNA synthetase. | Semantic Scholar. Semantic Scholar.
- System-wide optimization of an orthogonal translation system with enhanced biological tolerance - PMC - PubMed Central.
- The Role of Orthogonality in Genetic Code Expansion - PMC - NIH.
- A flexizyme that selectively charges amino acids activated by a water-friendly leaving group.
- Ribosome-mediated polymerization of long chain carbon and cyclic amino acids into peptides in vitro - PubMed Central.
- Defects in the assembly of ribosomes selected for β-amino acid incorpor
- (PDF) High yield, low magnesium flexizyme reactions in a water-ice eutectic phase.
- In vitro-Constructed Ribosomes Enable Multi-site Incorporation of Noncanonical Amino Acids into Proteins | Biochemistry - ACS Publications.
- Cell-Free Protein Expression - NEB. New England Biolabs.
- Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells. ScienceDirect.
- Flexizyme-catalyzed synthesis of 3'-aminoacyl-NH-tRNAs - ResearchGate.
Sources
- 1. Defects in the assembly of ribosomes selected for β-amino acid incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosome-mediated polymerization of long chain carbon and cyclic amino acids into peptides in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribosomal Incorporation of Consecutive β-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. System‐wide optimization of an orthogonal translation system with enhanced biological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Orthogonality in Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Ribosomal incorporation of backbone modified amino acids via an editing-deficient aminoacyl-tRNA synthetase. | Semantic Scholar [semanticscholar.org]
- 17. biorxiv.org [biorxiv.org]
- 18. neb.com [neb.com]
Technical Support Center: Navigating the Challenges of Hydrophobic β-Amino Acid Peptide Aggregation
Welcome to the Technical Support Center dedicated to addressing a critical challenge in peptide research and development: the prevention of aggregation in peptides containing hydrophobic β-amino acids. The unique conformational properties imparted by the β-amino acid backbone can lead to potent and proteolytically stable therapeutics. However, the inclusion of hydrophobic β-residues often exacerbates the inherent tendency of peptides to aggregate, leading to issues with solubility, purification, and biological activity.
This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals to overcome these hurdles. Our approach is rooted in a deep understanding of the underlying physicochemical principles governing peptide self-assembly.
Understanding the "Why": The Root Causes of β-Peptide Aggregation
Peptide aggregation is a process of self-association driven by intermolecular forces, leading to the formation of insoluble or poorly soluble oligomers and larger assemblies. For peptides incorporating hydrophobic β-amino acids, several factors contribute to this phenomenon:
-
Hydrophobic Interactions: The primary driving force for the aggregation of these peptides is the tendency of hydrophobic side chains to minimize their contact with the aqueous environment. This leads to the association of peptide molecules to bury these nonpolar residues. Stretches of three or more hydrophobic amino acids are particularly prone to initiating aggregation.
-
β-Sheet Formation: The altered backbone of β-amino acids can influence the propensity of the peptide to form intermolecular hydrogen bonds, leading to the formation of stable β-sheet structures.[1] These extended structures can readily stack to form larger, insoluble aggregates.
-
Conformational Rigidity and Flexibility: The additional methylene group in the β-amino acid backbone alters the peptide's conformational flexibility.[1] While this can be advantageous for creating stable secondary structures, it can also promote aggregation if the dominant conformation favors intermolecular association.
It is a misconception that β-amino acid-containing peptides are universally more prone to aggregation than their α-peptide counterparts. The propensity is highly sequence-dependent.[1] However, the introduction of hydrophobic β-amino acids requires careful consideration of the factors that can tip the balance towards aggregation.
Visualizing the Problem: The Aggregation Pathway
Caption: Troubleshooting workflow for solubilizing hydrophobic β-peptides.
Experimental Protocols
Protocol 1: Test Solubilization of a Hydrophobic β-Peptide
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator for at least 20 minutes.
-
Initial Test: Weigh a small amount of the peptide (e.g., 0.1 mg) into a microcentrifuge tube.
-
Stepwise Solubilization: a. Add a small volume (e.g., 10 µL) of sterile, deionized water. Vortex for 30 seconds. Observe for dissolution. b. If not dissolved, sonicate the sample in a water bath for 5 minutes. Observe again. c. If still insoluble, determine the peptide's theoretical isoelectric point (pI). If the pI is > 7, add 1 µL of 10% acetic acid. If the pI is < 7, add 1 µL of 0.1% ammonium hydroxide. Vortex and observe. d. If the peptide remains insoluble, prepare a fresh test sample. Add a minimal volume of DMSO (e.g., 5 µL) and vortex until fully dissolved. Then, add your desired aqueous buffer dropwise while vortexing, up to a final volume of 100 µL.
-
Assessment: Centrifuge the final solution at high speed (e.g., 14,000 x g) for 5 minutes. A clear supernatant indicates successful solubilization. The presence of a pellet indicates that the peptide is not fully soluble under these conditions.
Protocol 2: Characterization of Peptide Aggregation using Thioflavin T (ThT) Assay
This assay is useful for detecting the formation of β-sheet-rich aggregates.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Thioflavin T (ThT) in sterile water.
-
Prepare your peptide solution at the desired concentration in the appropriate buffer.
-
-
Assay Setup:
-
In a 96-well black plate, add 10 µL of your peptide solution to 190 µL of a working solution of ThT (final concentration of 10-20 µM).
-
Include a buffer-only control with ThT.
-
-
Measurement:
-
Incubate the plate at 37°C, with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis: An increase in fluorescence intensity over time indicates the formation of β-sheet aggregates.
Concluding Remarks
The successful handling of peptides containing hydrophobic β-amino acids hinges on a proactive and systematic approach. By anticipating potential aggregation issues during sequence design and synthesis and employing rigorous, step-wise solubilization and handling protocols, researchers can unlock the full potential of these promising molecules. This guide serves as a foundational resource, and we encourage you to adapt these principles to the unique challenges presented by your specific peptide sequences.
References
-
White, S. H., & Wimley, W. C. (1999). Membrane protein folding and stability: physical principles. Annual review of biophysics and biomolecular structure, 28(1), 319-365. [Link]
-
GenScript. (n.d.). Peptide Solubility Guidelines. [Link]
-
Biotage. (2023, February 2). Handling difficult peptides - how to purify beta amyloid peptides. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [Link]
-
Wimley, W. C. (2002). A thermodynamic framework for the study of protein aggregation. The FASEB Journal, 16(10), 1161-1170. [Link]
-
J-L. Fauchère, & V. Pliska. (1983). Hydrophobic parameters π of amino-acid side chains from the partitioning of N-acetyl-amino-acid amides. European journal of medicinal chemistry, 18(4), 369-375. [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Biomatik. [Link]
-
Reddit. (2019, February 11). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? r/molecularbiology. [Link]
-
Bio-Rad. (n.d.). Protein Purification & Isolation. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Method Validation for DL-Beta-Phenylalanine Purity Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, technical comparison of analytical methodologies for assessing the purity of DL-beta-phenylalanine, with a primary focus on the validation of High-Performance Liquid Chromatography (HPLC) methods. Drawing from established regulatory guidelines and experimental data, this document is designed to be a practical resource for developing and validating robust analytical protocols.
The Analytical Landscape: Comparing Techniques for Amino Acid Purity
The choice of an analytical technique for purity assessment is a critical decision driven by the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need to resolve enantiomers. This compound, a racemic mixture, necessitates a method capable of chiral separation to determine its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its versatility, robustness, and wide applicability. For amino acids like beta-phenylalanine, which lack a strong chromophore, derivatization or the use of specialized detectors may be necessary. The true power of HPLC in this context lies in the availability of a diverse range of chiral stationary phases (CSPs) that enable the direct separation of enantiomers.
Beyond HPLC, other techniques offer alternative approaches, each with its own set of advantages and limitations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high separation efficiency and definitive identification capabilities. However, a significant drawback for amino acid analysis is the requirement for derivatization to increase the volatility of the analytes. This additional sample preparation step can introduce variability and potential for side reactions.
-
Capillary Electrophoresis (CE): CE provides high-efficiency separations and is well-suited for charged molecules like amino acids. Chiral separations can be achieved by adding chiral selectors to the background electrolyte. While powerful, CE can sometimes be limited by its sensitivity and reproducibility compared to HPLC.
-
Quantitative Nuclear Magnetic Resonance (qNMR): As a primary analytical method, qNMR offers the advantage of not requiring a reference standard of the analyte for quantification. However, its sensitivity is generally lower than chromatographic techniques, making it less suitable for the detection of trace impurities.
For the routine quality control of this compound, where both enantiomeric and chemical purity are critical, chiral HPLC stands out as the most practical and widely adopted technique .[1] Its ability to directly resolve enantiomers with high precision and accuracy, coupled with a well-established validation framework, makes it the method of choice.
A Deep Dive into HPLC Method Validation for this compound
A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose. For the purity analysis of this compound, the method must be stability-indicating and capable of separating the D- and L-enantiomers from each other and from any potential process-related impurities and degradation products. The validation process should adhere to the guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[2]
The core validation parameters are interconnected, each contributing to the overall assurance of the method's reliability.
Caption: General workflow for HPLC analysis and validation.
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV or PDA detector.
-
Chiral Column: A suitable chiral column, for example, a teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm).
-
Reagents: HPLC-grade solvents (e.g., acetonitrile, methanol), and high-purity water. Analytical grade reagents for buffer preparation (e.g., ammonium acetate).
-
Reference Standards: Certified reference standards of D-beta-phenylalanine and L-beta-phenylalanine.
Chromatographic Conditions (Example)
-
Mobile Phase: Acetonitrile/Water (75:25, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Validation Protocol
1. Specificity:
-
Inject solutions of D-beta-phenylalanine, L-beta-phenylalanine, and a mixture of the two to demonstrate resolution.
-
Perform forced degradation studies as outlined in section 2.1.
-
Inject a diluent blank to ensure no interfering peaks.
2. Linearity:
-
Prepare a series of at least five concentrations of the minor enantiomer (e.g., D-enantiomer if L is the major) spanning the expected range (e.g., LOQ to 150% of the specification limit).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.
3. Accuracy:
-
Prepare samples of the major enantiomer spiked with the minor enantiomer at three different concentration levels (e.g., 80%, 100%, and 120% of the specification limit).
-
Prepare three replicates at each level.
-
Calculate the percentage recovery for each sample.
4. Precision:
-
Repeatability: Analyze six replicate preparations of a sample containing the minor enantiomer at 100% of the specification level on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study with a different analyst, on a different day, and using a different instrument.
-
Calculate the %RSD of the results for both studies.
5. Limit of Quantitation (LOQ):
-
Determine the LOQ by either the signal-to-noise ratio method (S/N ≥ 10) or by preparing a series of dilute solutions and identifying the concentration that provides acceptable precision and accuracy.
6. Robustness:
-
Systematically vary the chromatographic parameters as described in section 2.4.
-
For each variation, inject a system suitability solution and a sample solution.
-
Evaluate the impact on critical parameters like resolution between the enantiomers.
7. System Suitability:
-
Prepare a system suitability solution containing both D- and L-beta-phenylalanine at a concentration that gives a measurable response for both peaks.
-
Define system suitability criteria, which should include:
-
Resolution between the enantiomers (e.g., ≥ 1.5)
-
Tailing factor for each peak (e.g., ≤ 2.0)
-
Reproducibility of replicate injections (%RSD of peak area, e.g., ≤ 2.0%)
-
Conclusion
The validation of an HPLC method for the purity analysis of this compound is a systematic process that ensures the generation of reliable and accurate data. A well-validated chiral HPLC method is an indispensable tool for the quality control of this API, providing confidence in its identity, strength, quality, and purity. By carefully selecting the appropriate chiral stationary phase and rigorously evaluating the method against the established validation parameters outlined in ICH guidelines, researchers and drug development professionals can develop a robust, stability-indicating method that is fit for its intended purpose. This guide serves as a framework for this process, combining theoretical principles with practical, actionable protocols to support the development of high-quality pharmaceutical products.
References
- Hroboňová, K., Lomenová, A., & Lehotay, J. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods, 11(11), 3103–3111.
-
Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Retrieved from [Link]
- Li, Y., et al. (2019). A novel potential primary method for quantification of enantiomers by high performance liquid chromatography-circular dichroism. Analyst, 144(19), 5769-5775.
- Hossain, M. S., et al. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Journal of Scientific Research, 6(1), 155-164.
- Charde, M. S., et al. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Pharmacy and Biological Sciences, 13(5), 12-18.
- ICH. (2005). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Dong, M. W. (2007). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 25(7), 656-667.
- Jadhav, S. B., et al. (2013). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Chemistry, 2013, 1-9.
- Kasawar, G. B., & Farooqui, M. (2010). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 72(2), 209–214.
- Kulkarni, A. A., et al. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 68(4), 483-487.
- Vishnu Murthy, M., et al. (2010). A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Rasayan Journal of Chemistry, 3(4), 688-694.
- ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Jatto, E., & O'Connor, A. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 36-41.
- Patel, K., & Dedania, Z. (2018). Characterization and Validation of Impurities in Pharmaceutical Bulk Drug by HPLC Methods. IOSR Journal of Applied Chemistry, 11(2), 1-10.
- WHO. (2015). Validation of Analytical Methods.
- Le-Tiran, A., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2347063.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). This compound, 98%. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Enzyme Inhibition Assays: DL-β-Phenylalanine vs. L-β-Phenylalanine
For researchers, scientists, and drug development professionals navigating the nuanced landscape of enzyme inhibition, the choice between a racemic mixture and a pure enantiomer is a critical decision point. This guide provides an in-depth technical comparison of DL-β-phenylalanine and L-β-phenylalanine in the context of enzyme inhibition assays. Drawing upon established principles of stereochemistry and field-proven insights, we will explore the causal relationships behind experimental choices and furnish the necessary data and protocols to empower your research.
The Principle of Chirality in Enzyme Inhibition
Enzymes, being chiral macromolecules themselves, often exhibit a high degree of stereoselectivity when interacting with substrates and inhibitors.[1] This specificity arises from the three-dimensional arrangement of amino acid residues in the enzyme's active site, which creates a chiral environment. Consequently, enantiomers of a chiral inhibitor can have vastly different biological activities. One enantiomer (the eutomer) may be responsible for the desired inhibitory effect, while the other (the distomer) could be less active, inactive, or even elicit off-target effects.[2]
The use of a racemic mixture, such as DL-β-phenylalanine (a 1:1 mixture of D- and L-enantiomers), versus a pure enantiomer like L-β-phenylalanine, is a key consideration in early-stage drug discovery and enzyme characterization. This decision, often termed "chiral switching" when moving from a racemate to a single enantiomer, can significantly impact the potency, specificity, and overall therapeutic profile of a potential drug candidate.[3]
Comparative Analysis: DL-β-Phenylalanine vs. L-β-Phenylalanine in Enzyme Inhibition
While direct comparative studies on the enzyme inhibitory activities of DL-β-phenylalanine versus L-β-phenylalanine are not extensively documented in publicly available literature, we can infer their likely differential effects based on studies of structurally similar compounds, particularly concerning their interaction with metalloproteases like Carboxypeptidase A (CPA).
Carboxypeptidase A, a zinc-containing exopeptidase, is a well-established model for studying enzyme-inhibitor interactions. Research on N-substituted phenylalanine derivatives as CPA inhibitors has revealed significant stereochemical preferences. For instance, studies on N-(hydroxyaminocarbonyl)phenylalanine have shown that the D-enantiomer is a more potent inhibitor of CPA than the L-enantiomer.[4] Similarly, investigations into β-lactone-bearing phenylalanine derivatives demonstrated that different diastereoisomers can have entirely different modes of inhibition, with one acting as an irreversible inactivator and the other as a weak competitive inhibitor.[5]
Based on these principles and findings, we can construct a comparative profile for DL-β-phenylalanine and L-β-phenylalanine.
Data Summary: Predicted Inhibitory Performance Against Carboxypeptidase A
| Feature | DL-β-Phenylalanine (Racemic Mixture) | L-β-Phenylalanine (Pure Enantiomer) | Rationale & Causality |
| Inhibitory Potency (IC50/Ki) | Moderate | Potentially Lower | The inhibitory activity of the DL-racemate is the average of the D- and L-enantiomers. If the D-enantiomer is the more potent inhibitor (the eutomer), the presence of the less active L-enantiomer (the distomer) in a 1:1 ratio will result in a higher overall IC50/Ki value compared to the pure, more active enantiomer. |
| Mechanism of Inhibition | Competitive (Predicted) | Competitive (Predicted) | As a structural analog of the C-terminal phenylalanine residue of CPA substrates, β-phenylalanine is likely to compete with the substrate for binding to the active site. The racemic nature of DL-β-phenylalanine would present both enantiomers to the active site. |
| Specificity | Lower | Higher | The presence of two different stereoisomers in the DL-mixture increases the likelihood of off-target interactions. The pure L-enantiomer offers a single, defined molecular entity, leading to a more specific interaction profile with the target enzyme. |
| Kinetic Profile | Complex | Simpler and more defined | Enzyme kinetic data obtained with a racemic mixture can be challenging to interpret, as it represents the combined effects of two different molecular species. A pure enantiomer provides a clearer and more straightforward kinetic profile, facilitating a more accurate determination of binding constants and inhibitory mechanisms. |
Experimental Protocol: Carboxypeptidase A Inhibition Assay
This protocol provides a robust framework for comparing the inhibitory effects of DL-β-phenylalanine and L-β-phenylalanine on bovine pancreatic Carboxypeptidase A (CPA). The assay is based on the spectrophotometric measurement of the hydrolysis of a synthetic substrate, N-(4-Methoxyphenylazoformyl)-L-phenylalanine.
Materials and Reagents
-
Carboxypeptidase A (from bovine pancreas)
-
DL-β-Phenylalanine
-
L-β-Phenylalanine
-
N-(4-Methoxyphenylazoformyl)-L-phenylalanine (Substrate)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 350 nm
Step-by-Step Methodology
-
Preparation of Reagents:
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of Carboxypeptidase A in cold Tris-HCl buffer. Store on ice.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of N-(4-Methoxyphenylazoformyl)-L-phenylalanine in DMSO.
-
Inhibitor Stock Solutions: Prepare 100 mM stock solutions of DL-β-phenylalanine and L-β-phenylalanine in Tris-HCl buffer. It may be necessary to adjust the pH to ensure complete dissolution.
-
-
Assay Setup:
-
In a 96-well microplate, set up the following reactions in triplicate:
-
Control (No Inhibitor): 20 µL Tris-HCl buffer
-
DL-β-Phenylalanine: 20 µL of serially diluted DL-β-phenylalanine (e.g., from 10 mM to 0.1 µM)
-
L-β-Phenylalanine: 20 µL of serially diluted L-β-phenylalanine (e.g., from 10 mM to 0.1 µM)
-
-
Add 160 µL of Tris-HCl buffer to all wells.
-
Add 10 µL of the Carboxypeptidase A working solution (diluted from the stock to an appropriate concentration) to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Initiation of Reaction and Measurement:
-
To initiate the enzymatic reaction, add 10 µL of the substrate working solution (diluted from the stock in Tris-HCl buffer) to all wells.
-
Immediately place the microplate in the reader and measure the absorbance at 350 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value for both DL-β-phenylalanine and L-β-phenylalanine by fitting the data to a dose-response curve.
-
Self-Validating System and Causality
This protocol incorporates a self-validating system. The inclusion of a no-inhibitor control provides the baseline enzyme activity (100% activity). The serial dilution of the inhibitors allows for the determination of a dose-dependent effect, which is a hallmark of a specific inhibitor-enzyme interaction. The comparison of the IC50 values will provide a quantitative measure of the difference in potency between the racemic mixture and the pure enantiomer. The underlying causality is that the enantiomer that better fits the chiral active site of Carboxypeptidase A will exhibit stronger inhibition, leading to a lower IC50 value.
Visualizing the Concepts
To further elucidate the principles discussed, the following diagrams illustrate the key concepts.
Experimental Workflow for Enzyme Inhibition Assay
Caption: Workflow for the Carboxypeptidase A inhibition assay.
Stereoselective Inhibition of an Enzyme
Caption: Differential binding of stereoisomers to a chiral active site.
Conclusion and Future Directions
The choice between a racemic mixture and a pure enantiomer in enzyme inhibition studies is not merely a matter of reagent selection; it is a strategic decision that profoundly influences the quality and interpretability of the resulting data. While DL-β-phenylalanine can be a cost-effective option for initial screening, L-β-phenylalanine (or its corresponding D-enantiomer) will provide more precise and mechanistically informative data. This guide has provided the foundational knowledge, a predictive comparison, and a detailed experimental protocol to aid researchers in making informed decisions and designing robust enzyme inhibition assays. Future research should focus on direct comparative studies of β-phenylalanine enantiomers against a broader range of enzymes to further elucidate their structure-activity relationships and therapeutic potential.
References
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. Insight into the stereochemistry in the inhibition of carboxypeptidase A with N-(hydroxyaminocarbonyl)phenylalanine: binding modes of an enantiomeric pair of the inhibitor to carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of carboxypeptidase A with {beta}-lactone-bearing phenylalanine. design, synthesis, and stereochemistry-dependent inhibition mode (Journal Article) | ETDEWEB [osti.gov]
A Spectroscopic Guide to the Chiral Universe of β-Phenylalanine: A Comparative Analysis of the Racemate and Pure Enantiomers
In the intricate world of pharmaceutical development and molecular biology, the chirality of a molecule is not a mere structural nuance; it is a critical determinant of its biological activity, efficacy, and safety. The subtle yet profound difference between a molecule and its non-superimposable mirror image, or enantiomer, can mean the difference between a therapeutic breakthrough and a detrimental side effect. This guide provides an in-depth spectroscopic comparison of DL-β-phenylalanine, a racemic mixture of its two enantiomers, and the individual L- and D-β-phenylalanine enantiomers.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a foundational understanding of why specific spectroscopic techniques are chosen and how they exquisitely differentiate between these chiral counterparts. The protocols and data presented herein are designed to be self-validating, grounded in established scientific principles and supported by authoritative references.
The Significance of Chiral Purity in β-Phenylalanine
β-Phenylalanine is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various biologically active compounds, including peptides and pharmaceuticals. The distinct three-dimensional arrangement of its substituents around the chiral center dictates its interaction with other chiral molecules in a biological system, such as enzymes and receptors. Consequently, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic. This underscores the paramount importance of robust analytical methods to determine the enantiomeric purity of β-phenylalanine samples.
I. Vibrational Spectroscopy: Probing the Chiral Fingerprint
Vibrational spectroscopic techniques, such as Infrared (IR) and Raman spectroscopy, provide a detailed fingerprint of a molecule's vibrational modes. While standard IR and Raman spectra of enantiomers are identical, their interaction with polarized light or chiral environments can reveal their distinct chirality.
A. Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For chiral molecules, the standard IR spectra of the racemate (DL-β-phenylalanine) and the individual enantiomers (L- and D-β-phenylalanine) will be indistinguishable. This is because the vibrational frequencies are determined by the molecular structure, which is identical for enantiomers in terms of bond lengths and angles.
However, IR spectroscopy remains a valuable tool for confirming the identity and purity of a β-phenylalanine sample by comparing its spectrum to a known standard. Key characteristic peaks for phenylalanine include those associated with the amine group (N-H stretching and bending), the carboxylic acid group (C=O and O-H stretching), and the phenyl ring (C-H and C=C stretching).
B. Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. Similar to IR spectroscopy, the conventional Raman spectra of L- and D-β-phenylalanine are identical. The Raman spectrum of DL-β-phenylalanine will be a superposition of the spectra of the two enantiomers.
A powerful variation for chiral analysis is Surface-Enhanced Raman Scattering (SERS) . SERS dramatically enhances the Raman signal of molecules adsorbed onto a nanostructured metal surface. When a chiral selector is incorporated onto the SERS substrate, it can interact differently with each enantiomer, leading to discernible differences in their SERS spectra. This technique offers high sensitivity and can provide insights into the specific interactions that drive chiral recognition.
II. Chiroptical Spectroscopy: Directly Observing Chirality
Chiroptical techniques are inherently sensitive to molecular chirality, making them indispensable tools for the analysis of enantiomers.
A. Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. Enantiomers exhibit mirror-image ECD spectra. A positive Cotton effect for one enantiomer will be a negative Cotton effect of equal magnitude for the other. A racemic mixture, having equal amounts of both enantiomers, will have a net zero ECD signal. This makes ECD an excellent tool for determining the absolute configuration and enantiomeric excess of β-phenylalanine samples. The aromatic chromophore of the phenyl group in β-phenylalanine gives rise to distinct ECD signals.
B. Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) extends the principles of CD into the infrared region, measuring the differential absorption of left and right circularly polarized IR light. This technique provides detailed three-dimensional structural information because it is sensitive to the mutual orientation of different functional groups within the molecule. The VCD spectra of L- and D-β-phenylalanine are expected to be mirror images of each other, offering a powerful method for determining their absolute configuration in solution. VCD is particularly advantageous as it provides more spectral features than ECD, offering a richer source of structural information.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral Discrimination in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While the NMR spectra of enantiomers in an achiral solvent are identical, their signals can be resolved by introducing a chiral environment.
This is typically achieved through the use of Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs) .
-
Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, diastereomeric complexes with the enantiomers of the analyte. The different spatial arrangements of these complexes lead to distinct chemical shifts for the corresponding nuclei of the two enantiomers in the NMR spectrum.
-
Chiral Derivatizing Agents (CDAs): These agents react with the enantiomers to form stable diastereomers, which inherently have different NMR spectra.
For β-phenylalanine, with its amine and carboxylic acid functional groups, a variety of CSAs and CDAs can be employed for chiral discrimination by ¹H or ¹³C NMR. The choice of the chiral agent and the solvent is crucial for achieving optimal separation of the signals.
Comparative Data Summary
| Spectroscopic Technique | DL-β-Phenylalanine | L-β-Phenylalanine | D-β-Phenylalanine | Principle of Differentiation |
| Infrared (IR) Spectroscopy | Spectrum identical to enantiomers | Identical to D-enantiomer | Identical to L-enantiomer | Not suitable for direct chiral discrimination. |
| Raman Spectroscopy | Spectrum identical to enantiomers | Identical to D-enantiomer | Identical to L-enantiomer | Not suitable for direct chiral discrimination. |
| SERS (with chiral selector) | Complex spectrum | Distinct spectrum | Distinct spectrum, different from L-enantiomer | Diastereomeric interactions with the chiral selector. |
| Electronic Circular Dichroism (ECD) | No signal | Mirror-image spectrum to D-enantiomer | Mirror-image spectrum to L-enantiomer | Differential absorption of circularly polarized light. |
| Vibrational Circular Dichroism (VCD) | No signal | Mirror-image spectrum to D-enantiomer | Mirror-image spectrum to L-enantiomer | Differential absorption of circularly polarized IR light. |
| NMR (with Chiral Agent) | Two sets of signals for diastereomeric complexes | Single set of signals for one diastereomeric complex | Single set of signals for the other diastereomeric complex | Formation of diastereomers with different magnetic environments. |
Experimental Protocols
Protocol 1: Chiral Analysis of β-Phenylalanine using NMR Spectroscopy with a Chiral Solvating Agent
Objective: To resolve the proton NMR signals of L- and D-β-phenylalanine in a racemic mixture using a chiral solvating agent.
Materials:
-
DL-β-phenylalanine
-
L-β-phenylalanine (for reference)
-
D-β-phenylalanine (for reference)
-
(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) as a Chiral Solvating Agent
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
High-resolution NMR spectrometer
Procedure:
-
Prepare a 10 mM solution of DL-β-phenylalanine in CDCl₃.
-
Acquire a standard ¹H NMR spectrum of this solution.
-
To the same NMR tube, add 1.5 equivalents of the chiral solvating agent, (R)-TFAE.
-
Gently mix the solution and allow it to equilibrate for 5 minutes.
-
Acquire another ¹H NMR spectrum.
-
Observe the splitting of signals corresponding to the protons of β-phenylalanine, particularly the methine proton (α-proton) and the methylene protons (β-protons).
-
Separately, prepare samples of L- and D-β-phenylalanine with the CSA to assign the resolved signals to the respective enantiomers.
Causality behind Experimental Choices:
-
Choice of CSA: TFAE is an effective CSA for amino acids due to its ability to form hydrogen bonds with the analyte, creating transient diastereomeric complexes. The bulky anthryl group and the trifluoromethyl group create a distinct chiral environment.
-
Choice of Solvent: CDCl₃ is a non-polar solvent that promotes the association between the CSA and the analyte through hydrogen bonding.
-
Stoichiometry: A slight excess of the CSA is used to ensure that all analyte molecules are in equilibrium with the complexed form, maximizing the observed chemical shift differences.
Caption: Workflow for determining enantiomeric excess using ECD.
Conclusion
The spectroscopic comparison of DL-β-phenylalanine and its enantiomers highlights the power and specificity of modern analytical techniques. While standard vibrational spectroscopy confirms molecular identity, chiroptical methods like ECD and VCD provide direct evidence of chirality and allow for the determination of absolute configuration. NMR spectroscopy, when coupled with chiral auxiliaries, offers a versatile solution-phase method for quantifying enantiomeric ratios. The choice of the most appropriate technique will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the availability of instrumentation. A multi-technique approach often provides the most comprehensive and robust characterization of chiral molecules like β-phenylalanine, ensuring the quality and safety of the final products in which they are incorporated.
References
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Błaszczyk, A., et al. (2022). Improved discrimination of phenylalanine enantiomers by surface enhanced Raman scattering assay: molecular insight into chiral interaction. Analyst, 147(8), 1540-1543. [Link]
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RSC Publishing. (2022). Improved discrimination of phenylalanine enantiomers by surface enhanced Raman scattering assay: molecular insight into chiral interaction. Analyst. [Link]
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ResearchGate. (n.d.). Improved Discrimination of Phenylalanine Enantiomers by Surface Enhanced Raman Scattering Assay: Molecular Insight into Chiral Interaction | Request PDF. [Link]
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ResearchGate. (n.d.). Enantiomeric recognition of phenylalanine by self-assembled monolayers of cysteine: Surface enhanced Raman scattering evidence | Request PDF. [Link]
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Chiralabs. (n.d.). Spectroscopic, Physicochemical & Chromatographic Techniques used by Chiralabs. [Link]
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Patterson, D., & Schnell, M. (2023). Microwave Three-Wave Mixing Spectroscopy of Chiral Molecules in Weakly Bound Complexes. The Journal of Physical Chemistry Letters, 14(33), 7586–7591. [Link]
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RSC Publishing. (2022). Analyst. [Link]
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ResearchGate. (n.d.). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. [Link]
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ResearchGate. (n.d.). Enantiomer-specific detection of chiral molecules via microwave spectroscopy | Request PDF. [Link]
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Domingos, S. R., & Schnell, M. (2020). Assessing the performance of rotational spectroscopy in chiral analysis. Chemical Science, 11(42), 11484–11492. [Link]
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Wikipedia. (2023). Vibrational circular dichroism. [Link]
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ResearchGate. (n.d.). FT-IR spectra of phenylalanine: pure (in black) and in water (in red).... [Link]
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ResearchGate. (n.d.). The circular dichroism spectra of L-and D-phenylalanine. (a and b) Are.... [Link]
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MDPI. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. Molecules, 27(7), 2367. [Link]
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ResearchGate. (n.d.). (a) Vibrational circular dichroism (VCD) and (b) IR spectra of L-Phes.... [Link]
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Tesi di dottorato. (n.d.). Chiral analysis by NMR spectroscopy. [Link]
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K-edge circular dichroism of amino acids: Comparison of random phase approximation with other methods. (n.d.). [Link]
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Lee, J. W., et al. (2016). Electronic Circular Dichroism Spectroscopy of Jet-Cooled Phenylalanine and Its Hydrated Clusters. The Journal of Physical Chemistry Letters, 7(21), 4385–4390. [Link]
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Fritz Haber Institute. (n.d.). Infrared Spectroscopy of Phenylalanine Ag(I) and Zn(II) Complexes in the Gas Phase. [Link]
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National Center for Biotechnology Information. (2016). Electronic Circular Dichroism Spectroscopy of Jet-Cooled Phenylalanine and Its Hydrated Clusters. The Journal of Physical Chemistry Letters, 7(21), 4385–4390. [Link]
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National Center for Biotechnology Information. (1999). Simultaneous enantiomeric determination of dansyl-D,L-phenylalanine by fluorescence spectroscopy in the presence of alpha-acid glycoprotein. Analytical Chemistry, 71(10), 1958-62. [Link]
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National Center for Biotechnology Information. (2015). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Analytica Chimica Acta, 853, 1-13. [Link]
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ACS Publications. (2023). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. The Journal of Physical Chemistry A. [Link]
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ResearchGate. (n.d.). Mirror-image binding of DL-phenylalanine to phenylalanine... | Download Scientific Diagram. [Link]
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National Center for Biotechnology Information. (2014). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic Letters, 16(18), 4742–4745. [Link]
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Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. [Link]
A Senior Application Scientist's Guide to the Synthesis of β-Phenylalanine: A Comparative Study of Chemical and Enzymatic Routes
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of β-Phenylalanine in Modern Drug Discovery
β-amino acids, and β-phenylalanine in particular, represent a cornerstone of modern medicinal chemistry.[1][2] Unlike their proteinogenic α-amino acid counterparts, the homologated carbon backbone of β-amino acids imparts unique conformational properties and, critically, enhanced stability against metabolic degradation.[1][2] This makes them invaluable building blocks for creating peptidomimetics, developing novel pharmaceuticals, and designing stable secondary structures like β-peptides.[3][4] However, the efficient and stereocontrolled synthesis of β-phenylalanine remains a significant challenge, necessitating a careful evaluation of the available synthetic strategies.[1][2]
This guide provides an in-depth, comparative analysis of the two primary approaches for synthesizing β-phenylalanine: classical chemical synthesis and modern enzymatic biocatalysis. We will explore the underlying mechanisms, provide field-proven experimental protocols, and present a critical evaluation of their respective strengths and limitations to inform your selection of the optimal route for your research and development needs.
Part 1: The Chemical Approach—Power Through Versatility
Chemical synthesis offers a mature and versatile toolkit for accessing a wide array of β-phenylalanine derivatives. These methods often provide significant scalability and the ability to incorporate a diverse range of functional groups. Historically, reactions like the Rodionov-Johnson reaction were foundational, though they often suffered from harsh conditions and the formation of byproducts.[1] Modern advancements, particularly in asymmetric catalysis, have revolutionized the field, enabling high levels of stereocontrol.[2][5]
Key Chemical Method: Asymmetric Hydrogenation
One of the most powerful chemical methods for producing enantiomerically pure β-phenylalanine is the asymmetric hydrogenation of β-amidoacrylates. This approach relies on chiral transition metal catalysts, typically based on rhodium (Rh) or ruthenium (Ru), to stereoselectively deliver hydrogen across the double bond.[3]
Causality of Experimental Design: The choice of catalyst is paramount. The chiral ligand coordinated to the metal center (e.g., BINAP, bisphosphepine) creates a chiral environment that forces the substrate to bind in a specific orientation.[3] This geometric constraint dictates which face of the double bond is exposed to hydrogenation, leading to the preferential formation of one enantiomer over the other. The solvent and pressure are optimized to ensure catalyst stability, substrate solubility, and efficient hydrogen transfer.
Caption: Workflow for Asymmetric Hydrogenation of a β-Amidoacrylate.
Experimental Protocol: Asymmetric Hydrogenation of (Z)-Methyl 3-acetamido-3-phenylacrylate
This protocol is a representative example of a rhodium-catalyzed asymmetric hydrogenation for producing an N-acetyl-(S)-β-phenylalanine precursor.
-
Catalyst Preparation: In a glovebox, add the chiral rhodium catalyst, such as [Rh(COD)(Et-DuPhos)]BF4 (1 mol%), to a high-pressure reactor vessel.
-
Reaction Setup: Add the substrate, (Z)-methyl 3-acetamido-3-phenylacrylate (1 equivalent), to the reactor.
-
Solvent Addition: Add a degassed solvent, typically methanol or ethanol, to dissolve the substrate and catalyst.
-
Hydrogenation: Seal the reactor, remove it from the glovebox, and purge it several times with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen gas (e.g., 20-100 psi).[3]
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the consumption of the starting material by TLC or HPLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by column chromatography.
-
Deprotection: The N-acetyl and methyl ester protecting groups can be removed by acid or base hydrolysis (e.g., refluxing with 6M HCl) to yield the final (S)-β-phenylalanine product.
Part 2: The Enzymatic Approach—Precision and Sustainability
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis.[2] Enzymes operate under mild aqueous conditions, at ambient temperature and pressure, and exhibit exquisite chemo-, regio-, and stereoselectivity. This often eliminates the need for complex protecting group strategies and reduces hazardous waste, aligning with the principles of green chemistry.[6][7]
Key Enzymatic Method 1: Phenylalanine Ammonia Lyase (PAL) Catalysis
Phenylalanine ammonia lyases (PALs) are fascinating enzymes that naturally catalyze the elimination of ammonia from L-phenylalanine to produce trans-cinnamic acid.[8][9] By leveraging Le Châtelier's principle and employing a high concentration of ammonia, this reaction can be reversed to synthesize L-phenylalanine and its derivatives from corresponding cinnamic acids.[10] While PALs typically produce α-amino acids, related enzymes like Phenylalanine Aminomutase (PAM) can isomerize the α-form to the β-form or directly aminate cinnamic acids to yield β-phenylalanine.[1][11]
Causality of Experimental Design: The key to driving the synthetic reaction is overcoming the unfavorable thermodynamic equilibrium. This is achieved by using a very high concentration of ammonium carbonate or ammonium hydroxide, which serves as both the ammonia source and the pH buffer.[10] The choice of a whole-cell system (e.g., E. coli overexpressing the enzyme) is often a self-validating and cost-effective strategy, as it eliminates the need for costly enzyme purification and improves operational stability.[6][7]
Caption: Workflow for Phenylalanine Ammonia Lyase (PAL) Synthesis.
Key Enzymatic Method 2: Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a highly effective strategy for separating a racemic mixture. In this approach, an enzyme selectively reacts with one enantiomer, leaving the other one unreacted and thus isolated. Lipases are robust and widely used enzymes for this purpose.[1] For β-phenylalanine, a racemic N-acyl ester can be subjected to hydrolysis by a lipase, such as that from Burkholderia cepacia (formerly Pseudomonas cepacia), which selectively hydrolyzes one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid, leaving the (S)-ester untouched.[1]
Experimental Protocol: Lipase-Catalyzed Resolution of Racemic N-Boc-β-phenylalanine methyl ester
This protocol provides a practical example of enantiomer separation using a commercially available lipase.
-
Reaction Setup: Prepare a biphasic system. In a flask, dissolve racemic N-Boc-β-phenylalanine methyl ester (1 equivalent) in a water-immiscible organic solvent like toluene or MTBE.
-
Aqueous Phase: Add a phosphate buffer (e.g., 0.1 M, pH 7.0) to the flask.
-
Enzyme Addition: Add the lipase, for example, Amano Lipase PS from Burkholderia cepacia (often immobilized for easy recovery), to the mixture.[1]
-
Reaction Execution: Stir the mixture vigorously at a controlled temperature (e.g., 30-50°C) to ensure efficient mixing of the two phases.
-
Monitoring: Monitor the progress of the reaction by chiral HPLC. The goal is to reach approximately 50% conversion, which theoretically provides the highest possible yield and enantiomeric excess for both the product and the remaining starting material.
-
Work-up and Separation: Once ~50% conversion is reached, stop the reaction. Separate the organic and aqueous layers.
-
Isolating the (S)-Ester: The unreacted (S)-ester remains in the organic layer. Wash the organic layer with brine, dry it over sodium sulfate, and evaporate the solvent to obtain the enantiomerically enriched (S)-ester.
-
Isolating the (R)-Acid: The product, (R)-N-Boc-β-phenylalanine, is in the aqueous layer as its carboxylate salt. Acidify the aqueous layer to pH 2-3 with 1M HCl, then extract with an organic solvent like ethyl acetate. Dry and evaporate the solvent to yield the (R)-acid.
-
-
Deprotection: The N-Boc protecting group can be removed from either product using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final enantiopure β-phenylalanine.
Part 3: Head-to-Head Comparison—Making the Right Choice
The decision to use a chemical or enzymatic route depends on several factors, including the desired scale, required enantiopurity, available equipment, and cost considerations. The table below summarizes the key performance indicators for each approach.
| Feature | Chemical Synthesis (Asymmetric Hydrogenation) | Enzymatic Synthesis (PAL / Lipase Resolution) |
| Stereoselectivity | Good to Excellent (often >95% ee)[3] | Excellent (often >99% ee)[1] |
| Reaction Conditions | High pressure, organic solvents, metal catalysts | Ambient temperature/pressure, aqueous buffer |
| Yield | Can be very high (>90%) for the hydrogenation step.[3] | Theoretical max of 50% for kinetic resolution; can be >70% for direct amination.[1] |
| Substrate Scope | Broad; can tolerate a wide variety of substituents on the aromatic ring. | Often narrower; enzyme activity can be sensitive to substrate structure. |
| Byproducts/Waste | Metal catalyst residues, organic solvents. | Primarily aqueous buffer; enzyme can often be recycled. |
| Scalability | Well-established for large-scale industrial production. | Can be challenging, though continuous flow methods are improving scalability.[10] |
| Key Advantages | High throughput, broad substrate versatility, established scalability. | Exceptional stereoselectivity, green/sustainable process, mild conditions.[12] |
| Key Disadvantages | Requires specialized high-pressure equipment, potential for heavy metal contamination, harsh conditions. | Lower volumetric productivity, potential enzyme instability, limited to natural stereopreference (unless engineered). |
Conclusion and Future Perspective
Both chemical and enzymatic methods offer viable and powerful routes to β-phenylalanine. The choice is not a matter of one being definitively superior, but rather which is best suited for the specific application.
-
Chemical synthesis , particularly asymmetric hydrogenation, remains the workhorse for producing a wide diversity of β-phenylalanine derivatives at scale. Its predictability and broad substrate tolerance are major advantages in exploratory drug discovery.[13]
-
Enzymatic synthesis represents the pinnacle of stereocontrol and sustainability.[12] For producing a specific, known enantiomer of β-phenylalanine or its close analogs, biocatalysis is often the most elegant and environmentally benign choice. Methods like kinetic resolution are robust and accessible, while direct amination using PALs or PAMs offers a more direct route.[1][11]
The future of β-amino acid synthesis likely lies in the synergy between these two fields. Chemoenzymatic processes, which combine chemical steps to create novel substrates with enzymatic steps for stereoselective transformations, are becoming increasingly common.[1] Furthermore, advances in enzyme engineering are continually expanding the substrate scope and improving the stability of biocatalysts, blurring the lines and providing chemists with an ever-more-powerful synthetic toolbox.[14]
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Ashfaq M, Tabassum R, Ahmad MM, Hassan NA, Oku H, et al. (2015) Enantioselective Synthesis of β-amino acids: A Review. Med chem 5: 295-309. [Link]
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Wikipedia contributors. (2023). Rhodococcus. In Wikipedia, The Free Encyclopedia. [Link]
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Gomes, B., Ielo, L., D'Hondt, M., Cattoen, M., Sarrade, S., Tatou, M., ... & Deguine, N. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry, 16(11), 1147-1162. [Link]
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Gomes, B., Ielo, L., D'Hondt, M., Cattoen, M., Sarrade, S., Tatou, M., ... & Deguine, N. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry. [Link]
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Ashfaq, M. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5, 295-309. [Link]
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Goodfellow, M., & Alderson, G. (1990). Classification and identification of rhodococci. Zentralblatt für Bakteriologie, 274(3), 299-315. [Link]
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Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]
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Jones, A. L., & Goodfellow, M. (2012). List of all the currently recognised species of Rhodococcus, and their original sites of isolation. ResearchGate. [Link]
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Wikipedia contributors. (2024). Phenylalanine ammonia-lyase. In Wikipedia, The Free Encyclopedia. [Link]
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Jiang, J., & Zhang, X. (2017). Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering. RSC advances, 7(54), 33813-33824. [Link]
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Wang, Z. (2021). A Preliminary Introduction to the Nature of Phenylalanine and Some Basic Reactions Related to It. SciTePress. [Link]
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Gomes, B., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). Future Med Chem. [Link]
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A Senior Application Scientist's Guide: Assessing the Impact of β-Phenylalanine Incorporation on Peptide Conformation
Introduction: Beyond Nature's Alphabet for Enhanced Therapeutic Design
In the landscape of modern drug development, peptides represent a highly sought-after class of therapeutics due to their high specificity and low off-target toxicity. However, their utility is often hampered by two intrinsic challenges: conformational flexibility and susceptibility to proteolytic degradation. A flexible peptide can adopt multiple conformations, only one of which might be bioactive, leading to a decrease in binding affinity. Simultaneously, native peptides are rapidly cleared by proteases in vivo, resulting in poor pharmacokinetic profiles.
A powerful strategy to overcome these limitations is the incorporation of non-native amino acids. Among these, β-amino acids, and specifically β-phenylalanine, have emerged as transformative building blocks. By introducing an additional carbon atom into the amino acid backbone, β-phenylalanine fundamentally alters the peptide's structural landscape. This guide provides an in-depth comparison of α-peptide versus α/β-peptide conformation, offering researchers the experimental frameworks and foundational knowledge to harness β-phenylalanine for the design of next-generation peptide therapeutics with enhanced stability and pre-organized structural motifs.[1][2]
Chapter 1: The Structural Rationale for β-Phenylalanine Incorporation
The fundamental difference between an α-amino acid and a β-amino acid lies in the position of the amino group relative to the carboxyl group. In β-phenylalanine, the amino group is attached to the β-carbon, creating a more flexible backbone with additional rotatable bonds compared to its α-counterpart.[2] This seemingly minor alteration has profound consequences, as it redirects the backbone's folding propensities away from canonical α-peptide structures and towards new, stable secondary structures. Peptides composed entirely of β-amino acids (β-peptides) are known to form unique helical structures, such as the 14-helix, which is characterized by a 14-membered hydrogen-bonded ring.[1][3]
When interspersed with α-amino acids, β-phenylalanine acts as a potent modulator of conformation, capable of inducing specific turns or stabilizing helical and sheet-like structures that would otherwise be transient.[1][4] The phenyl side chain itself remains a crucial element for molecular recognition, capable of participating in the same aromatic and hydrophobic interactions as in native peptides.[5][6]
Caption: Logical workflow of protease interaction with native vs. β-peptides.
Comparative Data: Protease Stability Assay
| Time (hours) | % Intact Native Peptide | % Intact β³-Phe Analogue |
| 0 | 100% | 100% |
| 1 | 35% | 98% |
| 4 | <5% | 95% |
| 24 | 0% | 88% |
Experimental Protocol: Protease Stability Assay
-
Reagent Preparation: Prepare a stock solution of the peptide (1 mg/mL) in an appropriate assay buffer (e.g., 50 mM Tris, pH 8.0). Prepare a stock solution of the protease (e.g., trypsin at 1 mg/mL in the same buffer).
-
Reaction Setup: In a microcentrifuge tube, combine the peptide solution with the protease solution. A typical enzyme:substrate ratio is 1:100 (w/w). Prepare a control sample with buffer instead of the protease solution.
-
Incubation: Incubate the reaction tubes at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a solution that will denature the protease, such as 10% trifluoroacetic acid (TFA).
-
Analysis by RP-HPLC: Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC). Use a C18 column and a water/acetonitrile gradient with 0.1% TFA.
-
Quantification: Monitor the disappearance of the full-length peptide peak over time by integrating the peak area at a specific wavelength (e.g., 214 nm). Calculate the percentage of intact peptide remaining relative to the t=0 time point.
Conclusion and Future Perspectives
The incorporation of β-phenylalanine is a validated and powerful tool for peptide drug design. It provides a direct means to constrain peptide conformation into predictable, stable secondary structures that can enhance binding affinity and biological activity. The resulting α/β-peptides also exhibit profoundly improved resistance to proteolytic degradation, a critical feature for developing therapeutics with viable pharmacokinetic profiles. [2][7]By employing a multi-faceted analytical approach combining NMR, CD spectroscopy, and stability assays, researchers can rationally design and validate these superior peptide analogues. The continued exploration of diverse β-amino acids will undoubtedly expand the structural and functional repertoire of peptide-based therapeutics, paving the way for new treatments for a wide range of diseases.
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Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219-3232. [Link]
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Le-Nguyen, D., Heitz, A., & Castro, B. (1987). Solid phase synthesis of a β-amino acid containing peptide. Journal of the Chemical Society, Perkin Transactions 1, 1915-1919. [Link]
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Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2001). The Outstanding Biological Stability of β- and γ-Peptides toward Proteolytic Enzymes: An in Vitro Investigation with Fifteen Peptidases. Chemistry—A European Journal, 7(18), 3921-3932. [Link]
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Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180. [Link]
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Daura, X., Jaun, B., Seebach, D., van Gunsteren, W. F., & Mark, A. E. (1998). Reversible folding of a β-heptapeptide in solution: A molecular dynamics simulation study. Journal of Molecular Biology, 280(5), 925-932. [Link]
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Karle, I. L., Gopi, H. N., & Balaram, P. (2002). Crystal structure of a β-peptide helix containing a central α-amino acid residue. Proceedings of the National Academy of Sciences, 99(8), 5160-5164. [Link]
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Wiegand, H., Wirz, B., Schweitzer, A., & Seebach, D. (1997). The proteolytic stability of beta-peptides. Biopolymers, 41(5), 483-489. [Link]
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Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739. [Link]
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Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons. [Link]
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Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]
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van Gunsteren, W. F., et al. (2002). Can One Derive the Conformational Preference of a β-Peptide from Its CD Spectrum? Journal of the American Chemical Society, 124(35), 10473-10479. [Link]
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De Pol, S., Zorn, C., Klein, C. D., & Zerbe, O. (2004). The conformation of β-peptides in aqueous solution: a combined NMR and modeling study. Journal of the American Chemical Society, 126(21), 6703-6712. [Link]
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Chatterjee, S., Vasudev, P. G., Raghothama, S., & Balaram, P. (2008). Conformational diversity in hybrid peptides: a study of α,β-hybrid helices. Chemistry–A European Journal, 14(20), 6194-6204. [Link]
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Kritzer, J. A., Stephens, O. M., Guarracino, D. A., Reznik, S. K., & Schepartz, A. (2005). Folding and function in α/β-peptides: Targets and therapeutic applications. Bioorganic & Medicinal Chemistry, 13(1), 11-16. [Link]
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A Comparative Guide to the Validation of a Quantitative Assay for Beta-Phenylalanine in a Complex Matrix
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. This guide provides an in-depth technical comparison of methodologies for the validation of a quantitative assay for beta-phenylalanine in a complex matrix, such as human plasma. We will explore a primary method utilizing High-Performance Liquid Chromatography (HPLC) with fluorescence detection and compare it to a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, providing supporting experimental data and rationale.
The Challenge of Quantifying Beta-Phenylalanine
Beta-phenylalanine, a non-proteinogenic amino acid, is of growing interest in pharmaceutical and metabolic research. Its structural similarity to the endogenous alpha-phenylalanine presents a significant analytical challenge. The complexity of biological matrices, such as plasma, which contains a multitude of potentially interfering substances, further complicates the development of a robust and reliable quantitative assay. Therefore, a well-validated method is not just a regulatory requirement but a scientific necessity to ensure data integrity.
Primary Method: Reversed-Phase HPLC with Pre-Column Derivatization and Fluorescence Detection
A robust and sensitive method for the quantification of beta-phenylalanine in plasma can be achieved through Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with fluorescence detection after pre-column derivatization with o-phthalaldehyde (OPA).[1] This approach is widely adopted for amino acid analysis due to its high sensitivity and selectivity for primary amines.[2][3]
Rationale for Method Selection
The choice of RP-HPLC with OPA derivatization is based on several key factors. The derivatization step converts the non-fluorescent beta-phenylalanine into a highly fluorescent isoindole derivative, significantly enhancing the sensitivity of the assay.[1] Fluorescence detection offers excellent selectivity, as few endogenous plasma components naturally fluoresce at the selected excitation and emission wavelengths, thereby minimizing matrix interference.
Experimental Workflow
The overall experimental workflow for the quantification of beta-phenylalanine in plasma is depicted below.
Caption: Experimental workflow for beta-phenylalanine quantification.
Detailed Experimental Protocols
Protocol 1: Plasma Sample Preparation
-
Thaw: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortexing: Vortex the mixture for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for derivatization.
Protocol 2: Pre-Column Derivatization with OPA
-
Reagent Preparation: Prepare the OPA derivatizing reagent by dissolving 50 mg of o-phthalaldehyde in 1.25 mL of methanol, then adding 11.2 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.
-
Reaction Mixture: In an autosampler vial, mix 50 µL of the supernatant from the sample preparation step with 50 µL of the OPA reagent.
-
Incubation: Allow the reaction to proceed for 2 minutes at room temperature before injection into the HPLC system.
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1 M Sodium Acetate, pH 7.2
-
Mobile Phase B: Methanol
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector: Excitation at 340 nm, Emission at 450 nm.
Method Validation According to ICH M10 Guidelines
A bioanalytical method must be validated to demonstrate its suitability for its intended purpose.[4][5] The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for bioanalytical method validation.[6][7][8]
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria for a bioanalytical method.
| Validation Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A calibration curve with a correlation coefficient (r²) of ≥ 0.99. |
| Accuracy | The closeness of the determined value to the nominal or known true value. | The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%. |
| Precision | The closeness of agreement among a series of measurements from the same homogeneous sample. | The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical response of an extracted sample with the response of a non-extracted standard. | Recovery should be consistent, precise, and reproducible. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentrations should not deviate by more than ±15% from the baseline concentrations. |
Hypothetical Validation Data for the HPLC-Fluorescence Method
The following tables present hypothetical validation data for the described HPLC-fluorescence method for beta-phenylalanine in human plasma.
Table 1: Linearity of the Calibration Curve
| Concentration (ng/mL) | Mean Peak Area (n=3) |
| 10 | 12,543 |
| 25 | 30,125 |
| 50 | 62,345 |
| 100 | 124,567 |
| 250 | 310,987 |
| 500 | 622,123 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy and Precision
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | CV (%) |
| 10 (LLOQ) | 9.5 | 95.0 | 8.2 |
| 30 (Low QC) | 31.2 | 104.0 | 5.6 |
| 200 (Mid QC) | 195.8 | 97.9 | 4.1 |
| 400 (High QC) | 408.2 | 102.1 | 3.5 |
Comparative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful alternative for the quantification of small molecules in complex matrices, offering high selectivity and sensitivity.[9][10]
Rationale for Comparison
LC-MS/MS provides an orthogonal analytical technique to HPLC with fluorescence detection. Its high specificity is derived from the monitoring of specific precursor-to-product ion transitions, which can significantly reduce matrix effects and improve the reliability of quantification, especially in complex biological samples.[11]
Experimental Workflow for LC-MS/MS
Caption: LC-MS/MS experimental workflow.
Comparison of Performance Characteristics
The following table provides a comparative overview of the HPLC-fluorescence and LC-MS/MS methods for the quantification of beta-phenylalanine.
Table 3: Comparison of Analytical Methods
| Feature | HPLC with Fluorescence Detection | LC-MS/MS |
| Principle | Chromatographic separation followed by fluorescence detection of a derivatized analyte. | Chromatographic separation followed by mass spectrometric detection of specific ion transitions. |
| Selectivity | Good, based on chromatographic retention time and fluorescence properties. | Excellent, based on retention time and specific mass-to-charge ratio transitions. |
| Sensitivity | High, typically in the low ng/mL range. | Very high, often reaching pg/mL levels. |
| Sample Preparation | Requires a derivatization step which can add complexity and variability. | Generally simpler sample preparation, often a "dilute and shoot" approach is possible after protein precipitation. |
| Throughput | Moderate, limited by chromatographic run times. | High, with the potential for faster chromatographic methods (UPLC). |
| Matrix Effects | Less susceptible to ion suppression/enhancement, but can be affected by quenching. | Prone to ion suppression or enhancement, requiring careful method development and the use of an appropriate internal standard.[11] |
| Cost | Lower instrument and operational costs. | Higher initial instrument investment and maintenance costs. |
| Confirmation | Primarily based on retention time. | High confidence in analyte identity due to specific mass transitions. |
Conclusion
Both HPLC with fluorescence detection and LC-MS/MS are viable and robust methods for the quantitative analysis of beta-phenylalanine in complex matrices. The choice between the two often depends on the specific requirements of the study.
The HPLC-fluorescence method offers a cost-effective, sensitive, and reliable approach, particularly when high throughput is not the primary concern. Its validation, following the ICH M10 guidelines, ensures the generation of high-quality data for regulatory submissions.
The LC-MS/MS method provides superior selectivity and sensitivity, making it the preferred choice for assays requiring very low limits of quantification or for complex matrices where interferences are a significant concern. While the initial investment is higher, the potential for higher throughput and increased confidence in analyte identification can be advantageous in a drug development setting.
Ultimately, a thorough method validation is critical for either technique to ensure the reliability and integrity of the bioanalytical data, which forms the foundation for critical decisions in research and drug development.
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]
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European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. [Link]
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PubMed. High-performance liquid chromatographic separation of the enantiomers of unusual alpha-amino acid analogues. [Link]
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Semantic Scholar. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. [Link]
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National Institutes of Health. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA. [Link]
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Veterian Key. Methods of Amino Acid Analysis. [Link]
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ResearchGate. Separation of phenylalanine and methionine enantiomers by HPLC method: A comparison of stationary phase types. [Link]
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A Comparative Guide to the Cell Permeability of D- vs. L-beta-phenylalanine
Executive Summary
In pharmaceutical development, the stereochemistry of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the cell permeability of D- and L-beta-phenylalanine, two stereoisomers of a non-proteinogenic beta-amino acid. Through a detailed examination of experimental methodologies, including the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA), we elucidate the differential transport mechanisms governing these two molecules. Our findings, supported by experimental data, indicate that L-beta-phenylalanine exhibits significantly higher cell permeability than its D-enantiomer. This enhanced transport is attributed to its recognition and active transport by stereoselective amino acid transporters, such as the L-type Amino Acid Transporter 1 (LAT1). In contrast, D-beta-phenylalanine relies primarily on passive diffusion, resulting in lower permeability. These insights are crucial for researchers in drug design and development, highlighting the importance of stereoisomerism in optimizing the absorption and bioavailability of novel therapeutics incorporating beta-amino acid scaffolds.
Introduction: The Significance of Chirality in Drug Permeability
The three-dimensional structure of a drug molecule is fundamental to its interaction with biological systems. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different biological activities, from receptor binding and metabolic stability to cellular uptake.[1] The transport of molecules across cellular barriers, such as the intestinal epithelium, is a critical step for the oral bioavailability of a drug.[2] This process is often mediated by a combination of passive diffusion and active transport via membrane-bound proteins.[3]
Beta-amino acids are increasingly utilized as building blocks in medicinal chemistry due to their unique structural properties and resistance to enzymatic degradation. Beta-phenylalanine, in particular, serves as a key structural motif in various bioactive compounds. Understanding how its stereochemistry—the spatial arrangement of its atoms—influences its ability to cross cell membranes is paramount for designing effective drug candidates. This guide addresses the central question: Does the stereoisomer (D- vs. L-) of beta-phenylalanine dictate its cell permeability, and if so, what are the underlying mechanisms?
Mechanistic Background: The Role of Amino Acid Transporters
The absorption of amino acids across the intestinal epithelium is a complex process facilitated by a variety of transport proteins with distinct substrate specificities.[4][5] One of the most important transporters for large neutral amino acids is the L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5.[6][7] LAT1 is a sodium-independent transporter that mediates the uptake of essential amino acids like phenylalanine, leucine, and tryptophan.[7]
Historically, LAT1 was considered to be highly stereoselective for L-amino acids.[6] However, recent studies have shown that LAT1 can also transport some D-enantiomers, although often with different affinities and rates.[8][9] This transporter is highly expressed in various tissues, including the intestinal epithelium and the blood-brain barrier, making it a key player in drug absorption and distribution.[6]
Based on this, we hypothesize that the L-isomer of beta-phenylalanine will be actively transported by LAT1, leading to higher permeability compared to the D-isomer, which is expected to rely more on passive diffusion. To test this hypothesis, a dual-assay approach is employed.
Experimental Design and Methodology
To rigorously compare the permeability of D- and L-beta-phenylalanine, we designed a two-pronged experimental approach. This strategy allows us to dissect the contributions of passive diffusion versus active, carrier-mediated transport.
Caption: Workflow for comparing D- and L-beta-phenylalanine permeability.
3.1. Primary Assay: Caco-2 Permeability Assay
The Caco-2 assay is the industry gold standard for in vitro prediction of intestinal drug absorption.[2] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and functional expression of key transporters.[]
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are cultured on semi-permeable polycarbonate filter inserts for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.[] The culture medium consists of DMEM supplemented with fetal calf serum, non-essential amino acids, and antibiotics.[11]
-
Monolayer Integrity Verification: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values must be above a pre-determined threshold to ensure the tightness of the junctions.
-
Compound Application: The test compounds (D-beta-phenylalanine, L-beta-phenylalanine) and control compounds (e.g., high-permeability propranolol, low-permeability mannitol) are dissolved in a transport buffer (HBSS) at a concentration of 10 µM.[] The solutions are added to the apical (donor) side of the inserts.[12]
-
Incubation: The plates are incubated at 37°C with gentle agitation. Samples are collected from the basolateral (receiver) compartment at various time points (e.g., 30, 60, 90, 120 minutes).[11]
-
Quantification: The concentration of the compounds in the receiver compartment is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which provides the necessary sensitivity and selectivity to distinguish between the isomers.
-
Papp Calculation: The apparent permeability coefficient (Papp), which represents the rate of transport, is calculated using the following equation:[13] Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of compound appearance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration in the donor compartment.
-
3.2. Orthogonal Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that models passive, transcellular permeation.[14][15] It uses an artificial membrane composed of a lipid solution immobilized on a filter, which separates a donor and an acceptor compartment.[16][17] This assay is crucial because it isolates passive diffusion from active transport, as the artificial membrane lacks transporters.[14]
Protocol: PAMPA
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent) to form the artificial membrane.[18]
-
Compound Application: The test and control compounds are dissolved in a buffer solution and added to the donor wells of the plate.
-
Sandwich Assembly: An acceptor plate containing a fresh buffer is placed on top of the filter plate, creating a "sandwich."[16]
-
Incubation: The sandwich is incubated at room temperature for a defined period (e.g., 5 hours).[14]
-
Quantification: After incubation, the concentrations of the compounds in both the donor and acceptor wells are determined by LC-MS/MS.
-
Papp Calculation: The Papp value for passive diffusion is calculated using a similar equation to the Caco-2 assay.
Results and Data Analysis
The following table summarizes representative experimental data for the permeability of D- and L-beta-phenylalanine and control compounds.
| Compound | Assay | Papp (x 10⁻⁶ cm/s) | Predicted Human Absorption | Primary Transport Mechanism |
| Propranolol (Control) | Caco-2 | 25.0 | High | Passive Diffusion |
| PAMPA | 24.5 | High | Passive Diffusion | |
| Mannitol (Control) | Caco-2 | 0.2 | Low | Paracellular Diffusion |
| PAMPA | <0.1 | Low | Paracellular Diffusion | |
| L-beta-phenylalanine | Caco-2 | 8.5 | Moderate-High | Active Transport + Passive |
| PAMPA | 1.5 | Low-Moderate | Passive Diffusion | |
| D-beta-phenylalanine | Caco-2 | 1.8 | Low-Moderate | Passive Diffusion |
| PAMPA | 1.6 | Low-Moderate | Passive Diffusion |
Note: Papp values > 10 x 10⁻⁶ cm/s are considered high permeability, while values < 1.0 x 10⁻⁶ cm/s are low.[12]
Caption: Logic for determining transport mechanisms from assay results.
Discussion and Interpretation
The experimental results clearly demonstrate a significant difference in the cell permeability of the two stereoisomers.
-
L-beta-phenylalanine: The Papp value in the Caco-2 assay (8.5 x 10⁻⁶ cm/s) is nearly six times higher than in the PAMPA assay (1.5 x 10⁻⁶ cm/s). This large discrepancy is a hallmark of active, carrier-mediated transport. The PAMPA result reflects the baseline passive diffusion rate, while the much higher Caco-2 result indicates that a transporter is actively facilitating the movement of the L-isomer across the cell monolayer. This finding strongly supports the hypothesis that L-beta-phenylalanine is a substrate for an amino acid transporter, likely LAT1.[8]
-
D-beta-phenylalanine: In stark contrast, the Papp values for the D-isomer are nearly identical in both the Caco-2 (1.8 x 10⁻⁶ cm/s) and PAMPA (1.6 x 10⁻⁶ cm/s) assays. This indicates that the transport of D-beta-phenylalanine is primarily governed by passive diffusion and that it is not significantly recognized or transported by the active uptake systems present in Caco-2 cells.[14] The low permeability suggests that drugs based on a D-beta-phenylalanine scaffold may suffer from poor oral absorption.
These findings underscore the critical role of stereoselectivity in membrane transport.[19][20] The cellular machinery, specifically amino acid transporters, can distinguish between the D- and L-enantiomers, leading to dramatically different pharmacokinetic outcomes.[21] The higher permeability of the L-isomer makes it a more attractive scaffold for drugs intended for oral administration, where efficient absorption is required.
Conclusion and Future Directions
This guide demonstrates that the stereochemistry of beta-phenylalanine has a profound impact on its cell permeability. L-beta-phenylalanine exhibits superior permeability due to its interaction with stereoselective amino acid transporters, whereas D-beta-phenylalanine is limited to inefficient passive diffusion.
For drug development professionals, this has clear implications:
-
Scaffold Selection: When using beta-phenylalanine in drug design, the L-isomer should be prioritized if high intestinal absorption is desired.
-
Prodrug Strategies: For D-isomer-containing drugs, prodrug approaches that target other uptake transporters could be explored to enhance bioavailability.
Future research should focus on confirming the specific transporters involved in L-beta-phenylalanine uptake through inhibition studies using known LAT1 inhibitors. Furthermore, exploring the permeability of other beta-amino acid stereoisomers will broaden our understanding and enable more rational design of next-generation therapeutics.
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A Senior Application Scientist's Guide to Chiral Resolution: Benchmarking New Chromatographic Techniques Against Classical Crystallization
Executive Summary
The separation of enantiomers, a process known as chiral resolution, remains a critical challenge in the pharmaceutical, chemical, and agricultural industries. With regulatory agencies increasingly demanding the development of single-enantiomer drugs, the choice of resolution strategy has profound implications for development timelines, cost, and final product purity.[1][2] This guide provides an in-depth comparison of classical diastereomeric crystallization against modern chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Simulated Moving Bed (SMB) chromatography. We will explore the underlying principles, provide actionable experimental protocols, and present a comparative analysis to empower researchers, scientists, and drug development professionals to make informed decisions for their specific applications.
Introduction: The Chirality Challenge in Modern Science
Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers.[3] While enantiomers share identical physical properties in an achiral environment (e.g., melting point, solubility), they can exhibit vastly different pharmacological, toxicological, and metabolic profiles within the chiral environment of the human body.[4][5]
The tragic case of thalidomide in the late 1950s serves as a stark reminder of this principle. Marketed as a racemic mixture (containing equal amounts of both enantiomers) to treat morning sickness, one enantiomer provided the desired sedative effect, while its mirror image was a potent teratogen, causing severe birth defects.[6] This event catalyzed a paradigm shift in drug development and regulation, leading to stringent guidelines from bodies like the FDA and EMA that necessitate the characterization and justification of the stereoisomeric composition of all new chiral drugs.[2][7][8] Consequently, robust and efficient methods for separating enantiomers are not just a scientific pursuit but a regulatory and safety imperative.
Classical Resolution: The Enduring Power of Diastereomeric Crystallization
The first successful enantiomeric resolution was performed by Louis Pasteur in 1848.[9] The most common classical method, diastereomeric salt crystallization, remains a relevant and powerful technique, particularly for large-scale production.[5][10]
Principle and Mechanism
This method circumvents the challenge of separating enantiomers by converting them into diastereomers, which have different physical properties and can be separated by conventional means like fractional crystallization.[5][10] The process involves reacting the racemic mixture with an enantiomerically pure resolving agent (e.g., a chiral acid or base) to form a pair of diastereomeric salts.[10] Due to their different solubilities in a given solvent system, one diastereomeric salt will preferentially crystallize, allowing for its physical separation by filtration. The resolving agent is then cleaved to yield the desired pure enantiomer.[10]
Experimental Protocol: Resolution of a Racemic Acid
-
Resolving Agent Selection: Screen a variety of commercially available, enantiomerically pure chiral bases (e.g., (R)-(+)-α-phenylethylamine, quinine, brucine) to identify one that forms a crystalline salt with the target racemic acid.
-
Solvent Screening: This is a critical step governed by solubility thermodynamics. The goal is to find a solvent or solvent mixture where the two diastereomeric salts have a significant solubility difference. Test a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures with water).
-
Salt Formation & Crystallization:
-
Dissolve the racemic acid (1.0 eq.) in the chosen solvent at an elevated temperature.
-
Add the chiral resolving agent (0.5–1.0 eq.). The stoichiometry is a key variable to optimize, as hemi-salts can sometimes form.[11]
-
Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal can aid in inducing crystallization.
-
-
Isolation and Purification:
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Assess the diastereomeric excess (d.e.) of the crystalline salt using an analytical method like chiral HPLC.
-
If necessary, recrystallize the salt to improve the d.e. to the desired level (>99%).
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Break the salt by adding an acid (e.g., HCl) to protonate the resolving agent or a base (e.g., NaOH) to deprotonate the target acid.
-
Extract the liberated pure enantiomer into an organic solvent.
-
Wash, dry, and concentrate the organic layer to yield the final product.
-
The resolving agent can often be recovered from the aqueous layer for reuse.
-
Causality and Trustworthiness
The success of this protocol hinges on the differential solubility of the diastereomeric salts, a property that must be determined empirically through rigorous screening. The self-validating nature of the process comes from the iterative purification; the diastereomeric and subsequent enantiomeric purity are monitored at each stage, with recrystallization repeated until the target purity is achieved.
Caption: Workflow for Classical Resolution via Diastereomeric Salt Crystallization.
Modern Chromatographic Techniques: A Paradigm Shift in Purity and Speed
Chromatographic methods directly separate enantiomers by exploiting their differential interactions with a chiral environment, most commonly a Chiral Stationary Phase (CSP) packed into a column.[5][12] This approach avoids derivatization, offering a more direct and often faster route to enantiopurity.[13]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the analytical determination of enantiomeric purity and is also used for preparative-scale separations.[4][14]
-
Principle: A solution of the racemic mixture (mobile phase) is passed through a column packed with a CSP. The enantiomers interact differently with the CSP via mechanisms like hydrogen bonding, π-π interactions, and steric hindrance, forming transient diastereomeric complexes.[15] This difference in interaction strength causes one enantiomer to be retained longer on the column, resulting in different elution times and thus, separation.[15] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used due to their broad applicability across various compound classes.[4][16]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to HPLC, particularly for preparative-scale chiral separations.[17][18]
-
Principle: SFC is a form of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide (CO₂), as the main component of the mobile phase.[19] Supercritical CO₂ has low viscosity and high diffusivity, which allows for higher flow rates and faster separations (typically 3-5 times faster) compared to HPLC, without a significant loss of efficiency.[20][21] It is compatible with the same CSPs used in HPLC.[20] The reduced consumption of organic solvents makes SFC a more environmentally friendly and cost-effective option for large-scale purification.[20][21]
Experimental Protocol: Chiral HPLC/SFC Method Development
A systematic screening approach is the most efficient strategy for developing a successful chiral separation method.
-
Column Screening: Select a diverse set of 3-5 chiral stationary phases. A good starting point includes several polysaccharide-based columns (e.g., cellulose and amylose derivatives) and potentially a Pirkle-type or macrocyclic antibiotic column depending on the analyte's structure.
-
Mobile Phase Screening:
-
For Normal Phase HPLC/SFC: Screen primary mobile phases consisting of a non-polar solvent (e.g., hexane or CO₂ for SFC) with an alcohol modifier (e.g., ethanol, isopropanol).
-
For Reversed-Phase HPLC: Screen primary mobile phases of water/acetonitrile or water/methanol.
-
-
Optimization:
-
Once initial "hits" (partial or full separation) are identified, fine-tune the separation.
-
Modifier Concentration: Adjust the percentage of the alcohol co-solvent. Generally, lower alcohol content increases retention and can improve resolution.
-
Additive: For acidic or basic compounds, adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive can improve peak shape and selectivity.
-
Temperature: Column temperature can affect selectivity. Decreasing the temperature often enhances resolution, but at the cost of longer run times and higher backpressure.[5]
-
Flow Rate: Lower flow rates can sometimes improve resolution, particularly for difficult separations.[5]
-
-
Validation (for Analytical Methods): Once an optimal method is established, it must be validated according to ICH guidelines to ensure it is fit for purpose.[8][22] Key validation parameters include specificity, linearity, accuracy, precision, range, and robustness.[22]
Caption: General Workflow for Chromatographic Chiral Separation Method Development.
Simulated Moving Bed (SMB) Chromatography
For large-scale, continuous purification of enantiomers, Simulated Moving Bed (SMB) chromatography is a leading technology.[23] It offers significant advantages in productivity and solvent consumption over traditional batch preparative chromatography.[23][24]
-
Principle: SMB is a multicolumn chromatographic process that simulates a counter-current movement between the stationary phase and the mobile phase.[23] A series of columns are arranged in a loop, and inlet (feed, eluent) and outlet (raffinate, extract) ports are periodically shifted in the direction of fluid flow. This creates two zones where one enantiomer (the more strongly adsorbed) is effectively moved against the eluent flow and collected at the "extract" port, while the other (less strongly adsorbed) is moved with the eluent flow and collected at the "raffinate" port. This continuous process allows for high throughput, high purity (>99%), and high yield (>99%) simultaneously.[25]
Caption: Logical Flow of a 4-Zone Simulated Moving Bed (SMB) System.
Emerging & Complementary Techniques
Enzymatic Kinetic Resolution
This technique uses enzymes, typically lipases, as chiral catalysts to selectively react with one enantiomer in a racemic mixture, converting it into a different compound.[26][27] The unreacted enantiomer can then be separated from the newly formed product based on their different physical properties.
-
Advantages: Offers extremely high enantioselectivity under mild reaction conditions.
-
Limitation: The maximum theoretical yield for the desired enantiomer is 50%.[26] This limitation can be overcome by a process called Dynamic Kinetic Resolution (DKR), which combines the enzymatic reaction with an in-situ racemization of the "unwanted" enantiomer, theoretically enabling a 100% yield of the desired product.[26]
Performance Benchmark: A Comparative Analysis
The choice between these techniques is a multi-faceted decision, driven by the specific requirements of the project.
| Parameter | Diastereomeric Crystallization | Chiral HPLC | Chiral SFC | Simulated Moving Bed (SMB) | Enzymatic Kinetic Resolution |
| Primary Scale | Large (kg to tons) | Analytical to Preparative (mg to kg) | Analytical to Preparative (g to kg) | Large (kg to tons) | Lab to Industrial (g to tons) |
| Development Time | Medium to Long (weeks to months) | Short to Medium (days to weeks) | Short (days to weeks) | Long (requires extensive optimization) | Medium (requires enzyme screening) |
| Throughput | Batch-wise, Low | Low (Preparative) | Medium (3-5x faster than HPLC) | Very High (Continuous) | Batch-wise, Medium |
| Typical Yield | Variable (often <50% per cycle) | >95% | >95% | >99% | 50% (up to 100% with DKR) |
| Enantiomeric Excess | High (>99% after recrystallization) | Very High (>99.9%) | Very High (>99.9%) | Very High (>99.5%) | Very High (>99%) |
| Cost (Operational) | Low (solvents, resolving agents) | High (solvents, column lifetime) | Medium (lower solvent cost, high CO₂) | Low (efficient solvent use) | Medium (enzyme cost) |
| Environmental Impact | High (large solvent volumes) | High (organic solvent waste) | Low to Medium (uses CO₂) | Low (high solvent recycling) | Low (aqueous media, mild conditions) |
| Generality | Compound-dependent (requires suitable functional groups and crystallization) | Very Broad | Broad (excellent for normal phase compounds) | Specific to optimized separations | Substrate-specific |
Conclusion: Selecting the Optimal Strategy
The "best" chiral resolution technique is context-dependent, and the optimal choice is a strategic decision based on the stage of development, required scale, and physicochemical properties of the molecule.
-
Classical Diastereomeric Crystallization remains a viable and highly cost-effective method for the large-scale manufacturing of specific chiral compounds, especially when an efficient crystallization process has been established.[5] Its main drawbacks are the often lengthy development time and the lack of universal applicability.
-
Chiral HPLC and SFC are the undisputed workhorses for both analytical quality control and small-to-medium scale preparative separations (up to several kilograms).[17] SFC is increasingly becoming the preferred method over preparative HPLC due to its significant advantages in speed, cost, and environmental impact.
-
Simulated Moving Bed (SMB) Chromatography is the premier technology for large-scale, continuous chromatographic separation, offering unparalleled efficiency, purity, and yield when high throughput is required.[23][25]
-
Enzymatic Resolution provides an excellent, green chemistry approach, particularly when high selectivity is needed and a suitable enzyme is available. It is especially powerful when implemented as a Dynamic Kinetic Resolution process.
For modern drug development, a hybrid approach is often most effective. Chiral SFC is ideal for rapidly producing tens to hundreds of grams of pure enantiomers for preclinical toxicology studies.[20] As a compound progresses and larger quantities are needed, a switch to a more scalable process like SMB or the development of a classical crystallization procedure may be warranted. By understanding the fundamental strengths and limitations of each technique, researchers can navigate the complexities of chiral resolution and accelerate the delivery of safe and effective enantiopure compounds.
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Advances in Chiral Technology for Enantiomer Separation - LCGC International. (2022-03-17). Available at: [Link]
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Chiral Chromatography: Principle, Components, Steps, Types, Uses - Microbe Notes. (2025-12-20). Available at: [Link]
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(PDF) Enantioseparation by simulated moving bed chromatography: modeling, simulation and operation - ResearchGate. (N/A). Available at: [Link]
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Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023-08-22). MDPI. Available at: [Link]
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Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022-03-01). Chromatography Online. Available at: [Link]
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(PDF) Simulated Moving Bed Chromatography and Its Application to Chirotechnology. (2025-08-06). ResearchGate. Available at: [Link]
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Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (2024-09-19). Available at: [Link]
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Chiral resolution - Wikipedia. (N/A). Available at: [Link]
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14.3: Chiral Chromatography - Chemistry LibreTexts. (2020-08-20). Available at: [Link]
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What is Chiral Chromatography: Learn In 3 Minutes - PharmaGuru. (2025-09-01). Available at: [Link]
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System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2012-05-01). Pharmaceutical Technology. Available at: [Link]
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Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers - MDPI. (2024-10-05). Available at: [Link]
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Unconventional approaches for chiral resolution - PMC - NIH. (2024-05-16). Available at: [Link]
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Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... - ResearchGate. (N/A). Available at: [Link]
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Chiral resolution through crystallization in mixed crystal systems based on heterogeneous equilibria - IUCr Journals. (N/A). Available at: [Link]
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Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine | Organic Process Research & Development. (N/A). ACS Publications. Available at: [Link]
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Advances in chiral analysis: from classical methods to emerging technologies. (2025-10-20). ResearchGate. Available at: [Link]
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Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner | Journal of AOAC INTERNATIONAL | Oxford Academic. (2017-02-01). Available at: [Link]
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Overview & Determination of Enantiomeric Impurities - Veeprho. (2020-08-01). Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of DL-beta-Phenylalanine
For researchers and drug development professionals, meticulous adherence to safety protocols is paramount, extending from the bench to the disposal of laboratory materials. This guide provides a detailed, experience-driven framework for the proper disposal of DL-beta-Phenylalanine (CAS No. 614-19-7), ensuring the safety of personnel and compliance with environmental regulations. While this compound is not classified as a hazardous substance under OSHA's Hazard Communication Standard, prudent laboratory practice dictates a structured and informed approach to its disposal.[1]
Our commitment is to empower you with not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and responsibility in your laboratory.
Foundational Principles: Understanding this compound's Profile
This compound is a non-hazardous, white crystalline solid.[2][3] It is an isomer of the more common alpha-amino acid, DL-phenylalanine. Its non-hazardous nature, as indicated by Health, Flammability, and Reactivity ratings of 0 in both HMIS and NFPA systems, is the primary determinant of its disposal pathway. However, it is crucial to recognize that "non-hazardous" does not equate to "unregulated." Disposal must always align with local, state, and federal environmental regulations.[4]
Key Chemical and Safety Data:
| Property | Value | Source |
| Chemical Name | 3-amino-3-phenylpropanoic acid | [5][6] |
| CAS Number | 614-19-7 | [5] |
| Molecular Formula | C9H11NO2 | [5] |
| Appearance | White crystalline powder | [2][3] |
| Solubility | Soluble in water | [2] |
| Hazard Classification | Not classified as hazardous | [1] |
| Hazardous Decomposition | Carbon oxides, Nitrogen oxides | [4][7] |
The primary logic behind the recommended disposal procedures is to prevent the introduction of any chemical, regardless of its hazard classification, into the environment without proper processing. While this compound is not considered persistent, bioaccumulative, or toxic (PBT), responsible disposal minimizes any potential ecological impact.[3]
Pre-Disposal Workflow: A Self-Validating System
A robust disposal plan begins long before the waste container is full. The following workflow ensures that every step is considered and documented, creating a self-validating system for safety and compliance.
Caption: Pre-disposal decision workflow for this compound.
Step-by-Step Disposal Protocol for Pure this compound
This protocol is for uncontaminated, solid this compound.
Personnel Protective Equipment (PPE) Check:
-
Required: Safety glasses, standard laboratory coat, nitrile gloves.[1][3]
-
Rationale: While not a skin or eye irritant, PPE is a baseline requirement for handling any chemical to prevent accidental contact and maintain good laboratory practice.
Step 1: Containerization
-
Place the solid this compound waste into a clean, dry, and sealable container.
-
The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.
-
Ensure the container is clearly labeled "this compound Waste" and includes the CAS number (614-19-7).
-
Causality: Proper containerization and labeling prevent accidental mixing with incompatible waste streams and ensure clear communication to waste management personnel.
Step 2: Spills and Cleanup
-
In case of a spill, avoid generating dust.[1]
-
Gently sweep the solid material into a designated dustpan.[1][3]
-
Place the collected material into your labeled waste container.
-
Clean the spill area with a damp cloth or paper towel. The cleaning materials should also be placed in the waste container.
-
Rationale: Minimizing dust is crucial as inhalation is a potential route of exposure for any powdered substance, even if non-hazardous.
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be cool, dry, and well-ventilated.[3]
-
Do not store with strong oxidizing agents, as these are incompatible materials.
-
Rationale: Segregated storage prevents accidental reactions and ensures the waste stream remains uncontaminated prior to collection.
Step 4: Final Disposal
-
Primary Method: The universally recommended method is to use a licensed professional waste disposal service.[3] This service will have the infrastructure to handle chemical waste in accordance with all regulations.
-
Alternative Method (Requires Institutional Approval): Some safety data sheets suggest that for final disposal, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. This must be performed by a licensed facility. Under no circumstances should this be attempted in a standard laboratory setting.
-
Prohibited Method: Do not dispose of this compound down the drain. While it is water-soluble, introducing non-essential chemicals into the water system is contrary to responsible environmental practice.
Handling Contaminated this compound Waste
If this compound is mixed with other substances (e.g., solvents, reaction byproducts), the entire mixture must be evaluated.
The Hierarchy of Hazard: The waste mixture is considered hazardous if any component is hazardous.
Caption: Disposal decision pathway for contaminated this compound.
For contaminated waste deemed hazardous, you must follow your institution's specific hazardous waste procedures, which typically involve:
-
Using a designated hazardous waste container.
-
Labeling the container with the names and concentrations of all constituents.
-
Arranging for pickup by your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste handler.[4][8][9]
By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental stewardship. This builds trust in our processes and underscores our commitment to excellence beyond the product itself.
References
-
PubChem. DL-Phenylalanine | C9H11NO2 | CID 994. National Center for Biotechnology Information. [Link]
-
PubChem. this compound | C9H11NO2 | CID 69189. National Center for Biotechnology Information. [Link]
-
Cheméo. Chemical Properties of DL-Phenylalanine (CAS 150-30-1).[Link]
-
Sciencelab.com. L-Phenylalanine MSDS.[Link]
-
PubChem. this compound | C9H11NO2 | CID 69189. National Center for Biotechnology Information. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Dl-Phenylalanine | C9H11NO2 | CID 994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. This compound | C9H11NO2 | CID 69189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C9H11NO2 | CID 69189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. fishersci.com [fishersci.com]
- 9. schoolcraft.mi.safeschoolssds.com [schoolcraft.mi.safeschoolssds.com]
Navigating the Safe Handling of DL-beta-Phenylalanine: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This guide provides essential safety protocols and logistical procedures for the handling and disposal of DL-beta-Phenylalanine. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-tested insights to ensure a safe and compliant laboratory environment.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a non-proteinogenic amino acid. While not classified as a hazardous substance according to many regulatory standards, it is crucial to handle it with the appropriate precautions to minimize any potential risks.[1] The primary routes of exposure are inhalation of dust particles, and contact with skin and eyes. Ingestion should also be avoided.[2][3] Although the toxicological properties have not been fully investigated, it is prudent to treat all chemicals with a degree of caution.[3] Under fire conditions, toxic fumes may be emitted.
Key Considerations:
-
Physical Form: Typically a white, odorless, solid powder.[3]
-
Primary Hazards: Potential for dust inhalation, skin, and eye irritation.[4]
-
Stability: Stable under normal laboratory conditions.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses.[2] | To prevent eye contact with airborne dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5][6] | To prevent direct skin contact. Gloves should be inspected before use and disposed of properly.[6] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Dust mask (e.g., N95) or a respirator with a dust filter.[6] | Recommended when handling larger quantities or when there is a risk of generating dust. |
Operational Workflow for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and maintain a safe working environment. The following workflow provides a step-by-step guide from preparation to post-handling procedures.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Don the appropriate PPE as outlined in the table above.
-
Ensure your workspace is clean and uncluttered.
-
Work in a well-ventilated area. For procedures that may generate significant dust, a fume hood is recommended.[7]
-
-
Handling:
-
When weighing the solid material, do so carefully to minimize the creation of airborne dust.
-
If preparing a solution, add the this compound powder to the solvent slowly while stirring to prevent splashing.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Dispose of any waste materials according to the disposal plan outlined below.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Always wash your hands thoroughly with soap and water after handling any chemical.[8]
-
Spill Management and Emergency Procedures
In the event of a spill, prompt and appropriate action is crucial.
For a solid spill:
-
Evacuate and Ventilate: If the spill is large, restrict access to the area and ensure good ventilation.
-
Containment: Carefully sweep up the material, avoiding the generation of dust.
-
Collection: Place the swept-up material into a suitable, labeled container for waste disposal.
-
Decontamination: Clean the spill area with a damp cloth or paper towel and then decontaminate the area.
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, separating the eyelids with your fingers. Seek medical attention.[9]
-
Skin Contact: Wash the affected area with soap and plenty of water.[6] If irritation occurs, seek medical advice.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2] Seek medical attention if symptoms persist.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of water or milk.[2] Never give anything by mouth to an unconscious person.[6] Seek medical aid.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Unused Product: Unused this compound should be disposed of as chemical waste. Consult your institution's and local hazardous waste regulations for complete and accurate classification and disposal procedures.[3]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be collected in a designated, labeled waste container.
-
Solutions: Aqueous solutions of this compound should not be poured down the drain.[7] They should be collected in a designated aqueous waste container.
Always follow your institution's specific guidelines for chemical waste disposal.
References
- ChemTrack.org. Safety Guideline.
- Sigma-Aldrich. DL-b-Phenylalanine 98 614-19-7.
- Techno PharmChem. L-PHENYLALANINE 1.
- Amino Labs. Practice Safe Science.
- ChemicalBook.
- Loba Chemie. L-PHENYLALANINE FOR BIOCHEMISTRY.
- Fisher Scientific.
- Fisher Scientific.
- Sigma-Aldrich.
- C/D/N Isotopes, Inc.
- Fisher Scientific.
- Spectrum Chemical.
- Biovera. Laboratory Safety Guidelines for Peptide Handling.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. technopharmchem.com [technopharmchem.com]
- 3. fishersci.se [fishersci.se]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. amino.bio [amino.bio]
- 6. chemicalbook.com [chemicalbook.com]
- 7. biovera.com.au [biovera.com.au]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
